molecular formula C6H3ClFNO B1429739 4-Chloro-5-fluoronicotinaldehyde CAS No. 1060802-34-7

4-Chloro-5-fluoronicotinaldehyde

Cat. No.: B1429739
CAS No.: 1060802-34-7
M. Wt: 159.54 g/mol
InChI Key: BQRNVJRDXKKHRB-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoronicotinaldehyde is a useful research compound. Its molecular formula is C6H3ClFNO and its molecular weight is 159.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRNVJRDXKKHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857211
Record name 4-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060802-34-7
Record name 4-Chloro-5-fluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-5-fluoronicotinaldehyde (CAS No: 1060802-34-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] The document explores the strategic considerations for constructing this disubstituted pyridine carboxaldehyde, focusing on scientifically sound and efficient methodologies. It delves into the mechanistic underpinnings of the proposed synthetic routes, offering detailed experimental protocols and insights into the rationale behind procedural choices. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry who require a deep understanding of the synthesis of this important building block.

Introduction: Significance of this compound

This compound, with the molecular formula C₆H₃ClFNO, is a crucial heterocyclic building block.[1] Its importance stems from the unique electronic properties imparted by the chloro and fluoro substituents on the pyridine ring, which can significantly influence the biological activity and pharmacokinetic properties of downstream compounds. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, making it an ideal precursor for the synthesis of complex molecules.

This compound is particularly valued in the synthesis of novel therapeutic agents and agrochemicals.[1] The pyridine core is a common scaffold in many biologically active compounds, and the specific substitution pattern of this compound allows for the targeted design of molecules with desired properties.

Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of this compound hinges on the strategic introduction of the three functional groups—chloro, fluoro, and formyl—onto the pyridine ring. A retrosynthetic analysis reveals two primary strategic approaches:

  • Strategy A: Late-stage formylation of a pre-functionalized 4-chloro-5-fluoropyridine core. This approach relies on the availability or efficient synthesis of the disubstituted pyridine precursor.

  • Strategy B: Ring construction , where the substituted pyridine ring is assembled from acyclic precursors already bearing the required functionalities or their precursors.

This guide will primarily focus on Strategy A, as it often provides a more convergent and modular route, leveraging well-established pyridine chemistry. The key challenge in this approach lies in achieving regioselective formylation at the C-3 position of the 4-chloro-5-fluoropyridine intermediate.

Proposed Synthesis Pathway: A Multi-step Approach

A plausible and efficient synthetic pathway to this compound is proposed, commencing with the synthesis of the key intermediate, 4-chloro-5-fluoropyridine. This is followed by a directed ortho-metalation and subsequent formylation to introduce the aldehyde group at the desired position.

Synthesis of the 4-Chloro-5-fluoropyridine Intermediate

The synthesis of the 4-chloro-5-fluoropyridine core can be approached through several methods, including halogenation of pre-existing pyridine derivatives or nucleophilic aromatic substitution. One potential route involves the modification of commercially available starting materials. For instance, a multi-step sequence starting from a suitably substituted pyridine, such as 2-chloropyridine, could involve nitration, reduction, diazotization, and subsequent halogen exchange reactions to install the chloro and fluoro groups at the desired positions. A method for synthesizing a related compound, 4-amino-2-chloro-5-fluoropyridine, involves the halogenation of a pyridine derivative as a key step, highlighting the feasibility of this general strategy.

Directed ortho-Metalation and Formylation: The Key Transformation

With the 4-chloro-5-fluoropyridine intermediate in hand, the crucial step is the regioselective introduction of the formyl group at the 3-position. Directed ortho-metalation (DoM) presents a powerful tool for this transformation.

Mechanism and Rationale:

In this reaction, the fluorine atom at the 5-position is expected to act as a directing metalation group (DMG). The high electronegativity of fluorine can direct a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-H bond at the 4-position. However, the presence of a chlorine atom at the 4-position complicates this. A more likely scenario is that the pyridine nitrogen directs the lithiation to the C-2 or C-6 position.

A more viable strategy involves a halogen-metal exchange. If a bromine or iodine atom is present at the 3-position of a 4-chloro-5-fluoropyridine precursor, treatment with an organolithium reagent would lead to a highly regioselective lithiation at the 3-position.

An alternative and more direct approach is the deprotonation of 4-chloro-5-fluoropyridine itself. The inductive effects of the halogen substituents increase the acidity of the ring protons. It is plausible that under carefully controlled conditions with a strong, non-nucleophilic base like LDA, deprotonation could occur at the sterically accessible and electronically activated C-3 position.

Once the lithiated intermediate is formed, it can be quenched with an appropriate electrophile to install the aldehyde group. N,N-Dimethylformamide (DMF) is a commonly used and effective formylating agent in this context. The reaction proceeds through a nucleophilic attack of the aryllithium species on the carbonyl carbon of DMF, followed by the elimination of lithium dimethylamide to form the aldehyde upon aqueous workup.

Experimental Protocol: Directed ortho-Metalation and Formylation

Materials:

  • 4-Chloro-5-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 4-chloro-5-fluoropyridine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • To the resulting solution, add anhydrous DMF dropwise, ensuring the temperature does not rise above -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary Table:

ParameterValueReference
Molecular FormulaC₆H₃ClFNO[1]
CAS Number1060802-34-7[1]
AppearanceYellowish-brown solid[1]
Purity>95%[2]

Diagram of the Proposed Synthesis Pathway:

Synthesis_Pathway Start 4-Chloro-5-fluoropyridine Intermediate Lithium diisopropylamide (LDA) Anhydrous THF, -78 °C Start->Intermediate Deprotonation Product This compound Intermediate->Product Formylation Reagent N,N-Dimethylformamide (DMF) Reagent->Product

Caption: Proposed synthesis of this compound via directed ortho-metalation and formylation.

Alternative Synthetic Strategies

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds. Although pyridines are generally electron-deficient, this reaction can sometimes be successful, especially with careful optimization of reaction conditions. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile. However, the electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring may necessitate harsh reaction conditions and could lead to a mixture of products or low yields.

Halogen-Metal Exchange followed by Formylation

An alternative to direct deprotonation is a halogen-metal exchange reaction. This would involve the synthesis of a 3-bromo-4-chloro-5-fluoropyridine intermediate. Treatment of this precursor with an organolithium reagent, such as n-butyllithium, would result in a highly regioselective lithium-halogen exchange at the more reactive C-Br bond, forming the desired 3-lithiated species. This intermediate can then be trapped with DMF to yield this compound. This method offers excellent control over regioselectivity but adds extra steps to the synthesis of the starting material.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.[1] Purification is most commonly achieved through column chromatography on silica gel, using a suitable solvent system such as a mixture of hexanes and ethyl acetate.

Characterization of the purified product should be performed using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group.

Safety Considerations

The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

  • Organolithium Reagents (n-BuLi, LDA): These are highly pyrophoric and react violently with water. They should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Anhydrous Solvents: The use of dry solvents is crucial for the success of the organometallic reactions.

  • Halogenated Pyridines: These compounds can be toxic and should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound is a challenging yet achievable task for the experienced synthetic chemist. The directed ortho-metalation of a 4-chloro-5-fluoropyridine intermediate followed by formylation with DMF represents a promising and efficient route. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount for the success of this transformation. This technical guide provides a solid foundation for researchers and professionals to develop a robust and scalable synthesis of this valuable chemical intermediate, paving the way for the discovery and development of new pharmaceuticals and agrochemicals.

References

[1] LookChem. This compound. [Link] [2] Bide Pharmatech Ltd. This compound CAS NO.1060802-34-7. [Link]

Sources

A Technical Guide to 4-Chloro-5-fluoronicotinaldehyde: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in synthetic and medicinal chemistry. Its unique electronic properties and multiple reactive sites—stemming from the chloro, fluoro, and aldehyde functionalities on a pyridine scaffold—make it a versatile precursor for a diverse range of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, outlines a representative synthetic protocol, explores its key chemical reactivities, and highlights its applications, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.

Chemical Identity and Structure

This compound is a trifunctional aromatic heterocycle. The electron-withdrawing nature of the nitrogen atom, coupled with the inductive effects of the halogen substituents, significantly influences the reactivity of both the pyridine ring and the aldehyde group.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name 4-chloro-5-fluoropyridine-3-carbaldehyde[1]
CAS Number 1060802-34-7[1][2]
Molecular Formula C₆H₃ClFNO[3]
Molecular Weight 159.55 g/mol [3][4]
InChI Key BQRNVJRDXKKHRB-UHFFFAOYSA-N[3]
Molecular Structure Diagram

The structure features a pyridine ring substituted at positions 3, 4, and 5. The aldehyde group at C3 is a key handle for transformations like reductive amination and Wittig reactions. The C4-chloro and C5-fluoro substituents are crucial for modulating the electronic landscape of the ring and serve as sites for nucleophilic aromatic substitution or cross-coupling reactions.

Caption: Structure of this compound.

Physicochemical and Spectroscopic Properties

The compound is typically a yellowish-brown solid.[1] While detailed experimental data is sparse in publicly available literature, predicted values and data from commercial suppliers provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical Properties
PropertyValueNotesSource
Appearance Yellowish-brown solidAs supplied commercially.[1]
Boiling Point 215.7 ± 35.0 °CPredicted value.[1]
Density 1.444 ± 0.06 g/cm³Predicted value.[1]
pKa 0.63 ± 0.10Predicted value; indicates weak basicity of the pyridine nitrogen due to electron-withdrawing groups.[1]
Storage Store in freezer (-20°C) under an inert atmosphere.Recommended for maintaining stability.[1][3]
Spectroscopic Characterization
  • ¹H NMR: Two signals in the aromatic region are expected for the two pyridine protons, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. A downfield singlet or triplet (depending on coupling to the adjacent proton) would correspond to the aldehyde proton.

  • ¹³C NMR: Six distinct signals are expected for the six carbon atoms. The aldehyde carbonyl carbon will be the most downfield signal. The carbon atoms attached to the halogens (C-Cl and C-F) will show characteristic splitting patterns in the proton-decoupled spectrum due to C-F coupling.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (typically ~1700 cm⁻¹), C=C and C=N stretching bands for the aromatic ring, and C-Cl and C-F stretching bands in the fingerprint region.[5]

  • Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 in an approximate 3:1 ratio).[6]

Synthesis and Purification

The synthesis of this compound is not widely detailed in primary academic literature, suggesting it is often prepared via proprietary methods or sourced from specialized chemical suppliers. However, a plausible and common approach for synthesizing substituted nicotin-aldehydes involves the oxidation of the corresponding hydroxymethylpyridine or the reduction of a nicotinic acid derivative.

A general workflow for such a synthesis is outlined below. This represents a logical, multi-step process common in heterocyclic chemistry.

Hypothetical Synthetic Workflow

G start Commercially Available Substituted Pyridine step1 Step 1: Halogenation/ Functional Group Interconversion start->step1 intermediate1 4-Chloro-5-fluoro-3-methylpyridine (Intermediate A) step1->intermediate1 step2 Step 2: Side-Chain Oxidation (e.g., using SeO₂ or KMnO₄) intermediate1->step2 product This compound (Final Product) step2->product purification Purification (Column Chromatography / Recrystallization) product->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of the target compound.

Exemplary Purification Protocol

Causality: Purification is critical to remove unreacted starting materials, reagents, and byproducts which could interfere with subsequent high-sensitivity reactions, such as palladium-catalyzed cross-couplings.

  • Crude Product Isolation : After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine and dried over an anhydrous salt (e.g., Na₂SO₄).[7]

  • Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatographic Purification : The crude material is purified by flash column chromatography on silica gel.

    • Rationale: Silica gel is a polar stationary phase that effectively separates compounds based on polarity.

    • Eluent System: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically employed. The optimal ratio is determined by thin-layer chromatography (TLC) analysis.

  • Final Product Isolation : Fractions containing the pure product (as identified by TLC) are combined, and the solvent is evaporated to yield the purified this compound.

  • Validation : The structure and purity of the final product must be confirmed by spectroscopic methods (NMR, MS) before use.

Chemical Reactivity and Synthetic Utility

The utility of this compound lies in the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

Reactivity cluster_0 Reactive Sites cluster_1 Key Transformations main This compound Aldehyde (C3) Chloro (C4) Fluoro (C5) reductive_amination Reductive Amination (Forms C-N bond) main:aldehyde->reductive_amination R-NH₂, NaBH(OAc)₃ wittig Wittig / Horner-Wadsworth-Emmons (Forms C=C bond) main:aldehyde->wittig Ylide coupling Suzuki / Stille / Buchwald-Hartwig Cross-Coupling main:chloro->coupling Pd Catalyst, Boronic Acid snar Nucleophilic Aromatic Substitution (SNAr) main:chloro->snar Nu⁻ (e.g., R-O⁻) main:fluoro->snar Nu⁻ (stronger conditions)

Caption: Key reactive sites and associated chemical transformations.

  • The Aldehyde Group : This is a classic electrophilic center.[8]

    • Reductive Amination : Reacts with primary or secondary amines in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. This is one of the most robust and widely used methods for C-N bond formation in drug discovery.

    • Wittig and Related Olefinations : Reacts with phosphorus ylides to form vinylpyridines, extending the carbon chain with a double bond.

    • Nucleophilic Addition : Can be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

  • The C4-Chloro Group : The chlorine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

    • Palladium-Catalyzed Cross-Coupling : It readily participates in reactions like Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig (with amines or alcohols) couplings. The C-Cl bond is generally more reactive than the C-F bond in these catalytic cycles, allowing for selective functionalization.

    • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring activates the C-Cl bond towards substitution by strong nucleophiles like alkoxides or thiolates.

  • The C5-Fluoro Group : The C-F bond is significantly stronger than the C-Cl bond, making it less reactive in cross-coupling reactions.[9] However, it can undergo SNAr under more forcing conditions. Its primary role is often steric and electronic; the strong electron-withdrawing effect of fluorine influences the reactivity of the rest of the molecule and can improve metabolic stability and binding affinity in a final drug compound.[9]

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors.[1] The substituted pyridine core is a common feature in many FDA-approved drugs.[10][11]

  • Kinase Inhibitors : Many kinase inhibitors bind to the ATP pocket of the enzyme. The pyridine core can act as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The aldehyde allows for the introduction of side chains that can occupy other regions of the binding site to enhance potency and selectivity. This compound has been cited in patents related to the development of Bruton's tyrosine kinase (BTK) inhibitors and other kinase-targeted therapies.[1]

  • Agrochemicals : The compound also serves as a precursor in the agrochemical industry.[1] Its ability to be elaborated into molecules that inhibit specific enzymes is useful for creating targeted pesticides and herbicides.[1]

  • Influenza Treatment : Research has explored its use in creating pyridine and pyrimidine derivatives for the treatment or prevention of influenza.[1]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

Table 3: GHS Hazard Information
Hazard ClassStatementPrecautionary CodesSource
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+312, P330, P501[3]
Skin Irritation H315: Causes skin irritationP264, P280, P302+352, P332+313, P362+364[3]
Eye Irritation H319: Causes serious eye irritationP264, P280, P305+351+338, P337+313[3]
Specific Target Organ Toxicity H335: May cause respiratory irritationP261, P271, P304+340, P312, P403+233[3]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]

  • Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] For long-term stability, storage in a freezer at -20°C is recommended.[1][3]

  • Spill & Disposal : In case of a spill, avoid generating dust. Collect the material using an inert absorbent and place it in a suitable container for disposal.[14] Dispose of contents/container to an approved waste disposal plant.[12]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for drug discovery and fine chemical synthesis. Its strategically placed functional groups offer chemists a versatile platform for constructing complex molecules through a variety of well-established synthetic transformations. A thorough understanding of its reactivity, combined with stringent safety and handling protocols, is essential for unlocking its full potential in the laboratory and beyond.

References

  • LookChem. Cas 1060802-34-7, this compound. [Link]

  • Carl ROTH. Safety Data Sheet. [Link]

  • LookChem. Cas 1256824-38-0, 4-chloro-6-fluoronicotinaldehyde. [Link]

  • PubChem. 4-Chloro-5,6-difluoropyridine-3-carboxylic acid. [Link]

  • PubChem. 4-Chloro-5-fluoropyrimidine. [Link]

  • PubMed. Density functional study and the vibrational spectra of 4-chloro-5-fluoro-1,2-phenylenediamine. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Syntheses. Procedure. [Link]

  • CORE. Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications. [Link]

  • MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

  • NIST WebBook. Benzaldehyde, 4-chloro-. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-5-fluoronicotinaldehyde (CAS 1060802-34-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-chloro-5-fluoronicotinaldehyde (CAS 1060802-34-7). A key building block in the synthesis of novel pharmaceutical and agrochemical agents, this compound's utility is rooted in its unique electronic and structural characteristics. This document collates available data on its molecular structure, predicted physical properties, and safety information. While experimentally determined data remains limited in publicly accessible literature, this guide offers a foundational understanding for researchers handling or considering this compound in their synthetic workflows.

Introduction: A Versatile Pyridine Derivative

This compound, with the CAS registry number 1060802-34-7, is a substituted pyridine derivative that has garnered interest as a crucial intermediate in medicinal and agricultural chemistry.[1] Its structure, featuring a reactive aldehyde group and halogen substituents on the pyridine ring, makes it a versatile precursor for a variety of more complex molecules. Notably, it is recognized for its role in the synthesis of compounds designed to inhibit specific enzymatic activities, highlighting its potential in the development of targeted therapeutics.[1] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the molecule's reactivity, lipophilicity, and metabolic stability, properties of keen interest in drug design.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The following table summarizes its key molecular and predicted physical properties. It is important to note that many of the physical properties listed are predicted values derived from computational models, as experimentally determined data is not widely available in the literature.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 4-chloro-5-fluoropyridine-3-carbaldehyde[1]
CAS Number 1060802-34-7[1]
Molecular Formula C₆H₃ClFNO[1]
Molecular Weight 159.55 g/mol
Appearance Yellowish-brown solid[1]
Predicted Boiling Point 215.7 ± 35.0 °C[1]
Predicted Density 1.444 ± 0.06 g/cm³[1]
Melting Point Not available[1]
Solubility Not available[1]

Structural Representation:

Caption: Chemical structure of this compound.

Handling and Safety Considerations

As a reactive chemical intermediate, proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the compound.

  • Storage: The compound should be stored in an inert atmosphere, preferably in a freezer at temperatures under -20°C.[1] This minimizes degradation and reaction with atmospheric moisture.

Synthetic Utility and Downstream Applications

The primary value of this compound lies in its application as a synthetic intermediate. The aldehyde functional group serves as a handle for a wide range of chemical transformations, including but not limited to:

  • Reductive amination to form substituted amines.

  • Wittig reactions to generate alkenes.

  • Oxidation to the corresponding carboxylic acid.

  • Condensation reactions to form Schiff bases and other heterocyclic systems.

The chlorine and fluorine substituents on the pyridine ring can also be subjected to various nucleophilic substitution reactions, further expanding its synthetic versatility.

Illustrative Synthetic Workflow:

The following diagram illustrates the central role of this compound as a starting material for the synthesis of more complex target molecules.

G start This compound (CAS 1060802-34-7) reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Oxidation start->reaction3 product1 Substituted Amines reaction1->product1 product2 Alkenes reaction2->product2 product3 Carboxylic Acids reaction3->product3

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While a comprehensive experimental characterization of its physical properties is not yet available in the public domain, the information presented in this guide provides a solid foundation for researchers. Further investigation into its reactivity and the experimental determination of its physical constants would be of great benefit to the scientific community, facilitating its broader application in the synthesis of novel and impactful molecules.

References

  • LookChem. Cas 1060802-34-7, this compound. [Link]

Sources

4-Chloro-5-fluoropyridine-3-carbaldehyde basic characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-fluoropyridine-3-carbaldehyde: Properties, Reactivity, and Synthetic Potential

Abstract

Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] 4-Chloro-5-fluoropyridine-3-carbaldehyde is a trifunctionalized heterocyclic building block that offers researchers a powerful tool for molecular construction. The strategic placement of an aldehyde, a chloro group, and a fluoro group on the electron-deficient pyridine core provides three distinct points for chemical modification. This guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, spectroscopic signature, and key reactivity patterns. We will delve into the causality behind its synthetic utility, offering field-proven insights for researchers in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the basic properties of a starting material is the foundation of any successful synthetic endeavor. 4-Chloro-5-fluoropyridine-3-carbaldehyde is commercially available and its core properties are summarized below.

PropertyValueSource(s)
CAS Number 1060802-34-7[3]
Molecular Formula C₆H₃ClFNO[3]
Molecular Weight 159.55 g/mol
Appearance Solid
Purity Typically ≥97%AOBChem USA
Storage 2-8°C, under inert atmosphereAOBChem USA

Note: Experimental data for properties such as boiling point, melting point, and pKa are not widely published and should be determined empirically.

Proposed Synthesis Workflow

While specific preparations of 4-Chloro-5-fluoropyridine-3-carbaldehyde are not extensively detailed in peer-reviewed literature, its structure suggests a plausible synthetic route based on established pyridine functionalization methodologies.[1][4] A logical approach would involve the formylation of a suitable 4-chloro-5-fluoropyridine precursor, potentially via a directed ortho-metalation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

The causality here is that the pyridine nitrogen and existing halogen substituents can direct deprotonation to the C3 position using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). This generates a potent nucleophile that readily attacks the electrophilic carbonyl of DMF.

G cluster_0 Proposed Synthesis Route A 4-Chloro-5-fluoropyridine (Precursor) B Directed ortho-Metalation (LDA, THF, -78 °C) A->B 1. Deprotonation at C3 C Lithium Intermediate B->C D Electrophilic Quench (DMF) C->D 2. Nucleophilic Attack E 4-Chloro-5-fluoropyridine-3-carbaldehyde (Final Product) D->E 3. Aqueous Workup G cluster_aldehyde Aldehyde Reactions cluster_snar SNAr at C4-Cl main 4-Chloro-5-fluoropyridine-3-carbaldehyde oxidation Carboxylic Acid main->oxidation [O] reduction Primary Alcohol main->reduction [H] reductive_amination Amine main->reductive_amination R₂NH, NaBH(OAc)₃ wittig Alkene main->wittig Ph₃P=CHR amine_sub Amine Substitution (R₂NH) main->amine_sub Nu: R₂NH alkoxide_sub Ether Formation (R-O⁻) main->alkoxide_sub Nu: R-O⁻ thiol_sub Thioether Formation (R-S⁻) main->thiol_sub Nu: R-S⁻

Caption: Reactivity map illustrating the primary synthetic transformations available.

Reactivity at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic handle. It readily participates in a wide array of transformations:

  • Oxidation: Can be smoothly oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This acid is a precursor for amides, esters, and other acid derivatives.

  • Reduction: Selective reduction to the primary alcohol is easily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This powerful transformation directly converts the aldehyde into an amine in the presence of a primary or secondary amine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This is one of the most robust methods for C-N bond formation in drug discovery.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions with organometallic reagents (Grignard, organolithiums) or for olefination reactions like the Wittig reaction to form alkenes.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which activates it towards nucleophilic attack. This effect is amplified by the electron-withdrawing aldehyde group.

  • Positional Selectivity: Halogens at the C2 and C4 positions of a pyridine ring are significantly more reactive towards SNAr than a halogen at the C3 position. [5][6]This is because for attack at C4 (or C2), the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative ring nitrogen, providing substantial stabilization. [6][7]Attack at C3 does not allow for this resonance stabilization, rendering the position far less reactive. [7]* Leaving Group: In this molecule, the chloro group at the C4 position is the primary site for SNAr. While fluorine is more electronegative, chlorine is generally a better leaving group in many SNAr contexts on electron-deficient heterocycles. [8]This allows for the selective displacement of the C4-chloro group with a wide variety of nucleophiles (amines, thiols, alkoxides) while the C5-fluoro group remains intact, offering a site for potential subsequent cross-coupling reactions.

Protocol: Quality Control and Characterization

To ensure the validity of experimental results, every researcher must verify the identity and purity of their starting materials. This protocol provides a self-validating workflow for the characterization of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Objective: To confirm the identity and assess the purity of a supplied sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde.

Materials:

  • Sample of 4-Chloro-5-fluoropyridine-3-carbaldehyde

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes

  • HPLC-grade acetonitrile and water

  • Mass spectrometer (ESI or GC-MS)

  • FTIR spectrometer

Methodology:

  • ¹H NMR Spectroscopy: a. Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. b. Acquire a ¹H NMR spectrum. c. Validation: Confirm the presence of a singlet in the δ 9.9-10.2 ppm region (aldehyde) and two distinct aromatic signals. Integrate the peaks; the ratio should be 1:1:1.

  • ¹⁹F NMR Spectroscopy: a. Using the same sample, acquire a ¹⁹F NMR spectrum. b. Validation: Confirm the presence of a single primary resonance between δ -120 and -140 ppm.

  • Mass Spectrometry (MS): a. Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile). b. Acquire a mass spectrum using an appropriate ionization method (e.g., ESI+). c. Validation: Look for the molecular ion peak at m/z 159 and the corresponding M+2 isotope peak at m/z 161 with a relative intensity of approximately 30-35%.

  • Purity Assessment (HPLC): a. Develop a suitable HPLC method (e.g., C18 column, mobile phase gradient of water/acetonitrile with 0.1% formic acid). b. Inject a solution of the sample and analyze the chromatogram. c. Validation: The purity should be ≥97% as determined by the area percentage of the main peak.

Applications in Research and Development

While specific FDA-approved drugs containing the 4-Chloro-5-fluoropyridine-3-carbaldehyde moiety are not prevalent, its value lies in its role as a versatile intermediate for creating diverse molecular libraries for screening and lead optimization. [2]

  • Scaffold Decoration: The SNAr reaction at C4 allows for the introduction of a vast array of chemical functionalities by simply varying the nucleophile. This enables the rapid exploration of structure-activity relationships (SAR) around the pyridine core.

  • Bioisosteric Replacement: The fluorinated pyridine motif is a common bioisostere for phenyl rings in drug design, often improving metabolic stability and binding affinity.

  • Synthesis of Fused Heterocycles: The aldehyde group can be used as a handle to construct fused ring systems (e.g., pyrimidopyridines, imidazopyridines), which are privileged structures in medicinal chemistry.

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

Hazard TypeGHS Information
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation. [9]H319: Causes serious eye irritation. [9]H335: May cause respiratory irritation. [9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Chloro-5-fluoropyridine-3-carbaldehyde is a high-potential building block for chemical synthesis. Its value is derived not from a single property, but from the synergistic and orthogonal reactivity of its three distinct functional groups. The aldehyde provides a gateway for C-C and C-N bond formations, while the C4-chloro position is primed for selective nucleophilic aromatic substitution. Understanding the underlying principles of its reactivity, particularly the electronic factors governing SNAr on the pyridine ring, empowers researchers to strategically incorporate this versatile scaffold into complex target molecules, accelerating innovation in drug discovery and materials science.

References

  • Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. [Link]

  • New Insight and New Reactions in Nucleophilic Substitutions of Nitroarenes and Pyridines. Accounts of Chemical Research. [Link]

  • Evans, M. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Thompson, A. D., & Huestis, M. P. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry. [Link]

  • Evans, M. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • AOBChem USA. 4-Chloro-5-fluoro-pyridine-3-carbaldehyde. [Link]

  • Cao, H., Bhattacharya, D., & Cheng, Q. (2023). C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Maity, P. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • PubChem. 5-Fluoropyridine-3-carbaldehyde. [Link]

Sources

A Technical Guide to the Synthesis of 4-Chloro-5-fluoronicotinaldehyde: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoronicotinaldehyde, a key building block in medicinal chemistry, holds significant importance in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] Its unique substitution pattern on the pyridine ring makes it a valuable precursor for developing novel therapeutic agents. This technical guide provides an in-depth analysis of the potential synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical transformations. The discussion is grounded in established organic synthesis principles and draws from analogous reactions reported in the scientific literature and patent filings.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₃ClFNO and CAS number 1060802-34-7, is a substituted pyridine derivative that serves as a crucial intermediate in the development of new drugs and crop protection agents.[1] The presence of both chloro and fluoro substituents on the nicotinic aldehyde framework imparts specific electronic properties and metabolic stability to the molecules derived from it. These characteristics are often sought after in drug design to enhance efficacy and pharmacokinetic profiles. The aldehyde functional group provides a versatile handle for a wide range of chemical modifications, allowing for the construction of complex molecular architectures.

This guide will explore the most plausible synthetic strategies for the preparation of this important molecule, offering insights into the selection of precursors and the rationale behind the proposed reaction pathways.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

G target This compound precursor1 4-Chloro-5-fluoronicotinic Acid target->precursor1 Reduction precursor2 4-Chloro-5-fluoronicotinoyl Chloride target->precursor2 Reduction precursor3 4-Chloro-5-fluoropyridine target->precursor3 Formylation start1 Di- or Tri-substituted Pyridine (e.g., 2,6-dichloro-5-fluoronicotinic acid) precursor1->start1 Selective Dechlorination / Functional Group Interconversion precursor2->precursor1 Chlorination start2 Halogenated Pyridine precursor3->start2 Halogenation / Functional Group Interconversion

Figure 1: Retrosynthetic analysis of this compound.

This analysis suggests three primary disconnection points, leading to three potential synthetic routes:

  • Route A: Reduction of a carboxylic acid precursor, specifically 4-chloro-5-fluoronicotinic acid.

  • Route B: Reduction of a carboxylic acid derivative, such as 4-chloro-5-fluoronicotinoyl chloride.

  • Route C: Direct formylation of a suitable 4-chloro-5-fluoropyridine precursor.

Each of these routes will be discussed in detail, with a focus on the selection of starting materials and the key transformations involved.

Synthetic Route A: From 4-Chloro-5-fluoronicotinic Acid

This is arguably the most logical and likely route employed in industrial settings due to the well-established methods for the synthesis and reduction of nicotinic acids.

Synthesis of the Key Intermediate: 4-Chloro-5-fluoronicotinic Acid

The availability of 4-chloro-5-fluoronicotinic acid (CAS 860296-20-4) is a critical factor for this route.[2] While it is commercially available from some suppliers, understanding its synthesis provides deeper insight into the overall process. A plausible starting material for this intermediate is a more heavily halogenated pyridine derivative, such as 2,6-dichloro-5-fluoronicotinic acid (CAS 82671-06-5).[3]

The synthesis would proceed through a selective reduction (dechlorination) at the 6-position. This selectivity is often achievable due to the differential reactivity of the halogen atoms on the pyridine ring.

Proposed Synthesis of 4-Chloro-5-fluoronicotinic Acid:

G start 2,6-dichloro-5-fluoronicotinic acid intermediate 4-Chloro-5-fluoronicotinic acid start->intermediate Selective Dechlorination reagents Selective Reducing Agent (e.g., H2, Pd/C, base) start->reagents reagents->intermediate

Figure 2: Proposed synthesis of the key nicotinic acid intermediate.

Experimental Protocol (Conceptual):

  • Dissolution: Dissolve 2,6-dichloro-5-fluoronicotinic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Catalyst and Base: Add a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate or triethylamine. The base is crucial to neutralize the HCl formed during the reaction.

  • Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas at a controlled pressure and temperature.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst. The filtrate is then acidified to precipitate the product, 4-chloro-5-fluoronicotinic acid, which can be collected by filtration and purified by recrystallization.

Reduction of 4-Chloro-5-fluoronicotinic Acid to the Aldehyde

The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the corresponding alcohol is a common side reaction. However, several modern synthetic methods allow for this transformation with high selectivity.

Table 1: Comparison of Reducing Agents for Carboxylic Acid to Aldehyde Conversion

Reducing Agent/MethodKey Features & Considerations
Borane-based reagents Can be selective, but often require careful control of stoichiometry and temperature.
Metal hydrides (modified) Reagents like lithium tri-tert-butoxyaluminum hydride can selectively reduce acid chlorides (see Route B). Direct reduction of the acid is less common.
Catalytic Hydrogenation Can be used, but catalyst and conditions must be carefully chosen to avoid over-reduction.
Two-step procedures Conversion to an activated intermediate (e.g., Weinreb amide, ester) followed by reduction often provides better control and higher yields.

A reliable approach involves the conversion of the carboxylic acid to a more reactive species, as detailed in Route B.

Synthetic Route B: Via the Acid Chloride Intermediate

This route is a common and effective strategy for the synthesis of aldehydes from carboxylic acids.

Preparation of 4-Chloro-5-fluoronicotinoyl Chloride

The nicotinic acid is first converted to its corresponding acid chloride using a standard chlorinating agent.

Experimental Protocol (Conceptual):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend 4-chloro-5-fluoronicotinic acid in a suitable solvent like toluene or dichloromethane.

  • Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Monitoring: The reaction is typically heated to reflux and monitored for the cessation of gas evolution (HCl and SO₂ if using thionyl chloride).

  • Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-chloro-5-fluoronicotinoyl chloride, which is often used immediately in the next step without further purification.

Reduction of the Acid Chloride to the Aldehyde

Acid chlorides are readily reduced to aldehydes using a variety of mild reducing agents. The Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst) or the use of specific metal hydrides are common methods.

Table 2: Selective Reducing Agents for Acid Chloride to Aldehyde Conversion

Reducing AgentReaction ConditionsAdvantages
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) Low temperature (e.g., -78 °C) in an aprotic solvent like THF.Commercially available, generally high yields, and good functional group tolerance.
Sodium borohydride (NaBH₄) with a catalyst Can be used in the presence of specific catalysts.Milder than LiAlH₄.
DIBAL-H (Diisobutylaluminium hydride) Low temperature in a non-polar solvent.Effective for the reduction of esters and lactones as well.
Rosenmund Reduction (H₂, Pd/BaSO₄, quinoline-sulfur) Hydrogenation over a poisoned catalyst.Classic method, but the catalyst can be sensitive.

Experimental Protocol (Conceptual) using LiAlH(OtBu)₃:

  • Preparation of Reducing Agent: Prepare a solution of lithium tri-tert-butoxyaluminum hydride in dry tetrahydrofuran (THF).

  • Reaction: Cool the solution of the reducing agent to -78 °C. Add a solution of 4-chloro-5-fluoronicotinoyl chloride in dry THF dropwise.

  • Quenching and Work-up: After the reaction is complete, carefully quench the reaction with water or a dilute acid at low temperature. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Synthetic Route C: Direct Formylation of a Pyridine Precursor

This route offers a more direct approach, potentially reducing the number of synthetic steps. It relies on the regioselective introduction of a formyl group onto a suitable pyridine ring.

Selection of the Starting Pyridine

The starting material for this route would be a 4-chloro-5-fluoropyridine derivative. The success of this approach hinges on the ability to achieve formylation at the 3-position of the pyridine ring.

Formylation Reaction

A common method for the formylation of aromatic and heteroaromatic compounds is through a directed ortho-metalation (DoM) strategy, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

G start 4-Chloro-5-fluoropyridine intermediate Lithiated Intermediate start->intermediate Lithiation reagents1 Strong Base (e.g., LDA) -78 °C, THF start->reagents1 product This compound intermediate->product Reaction with DMF reagents2 DMF intermediate->reagents2 reagents1->intermediate reagents2->product

Figure 3: Proposed direct formylation route via lithiation.

Experimental Protocol (Conceptual):

  • Lithiation: Dissolve 4-chloro-5-fluoropyridine in dry THF and cool the solution to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise. The base will selectively deprotonate the pyridine ring at the most acidic position, which is anticipated to be the 3-position due to the directing effects of the chloro and fluoro substituents.

  • Formylation: After a short period of stirring at low temperature, add dry N,N-dimethylformamide (DMF) to the reaction mixture.

  • Work-up: Allow the reaction to warm to room temperature, then quench with an aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: The crude product is then purified by standard methods such as column chromatography.

Conclusion and Future Perspectives

The synthesis of this compound is achievable through several strategic pathways. The most robust and likely scalable approach involves the reduction of the corresponding nicotinic acid, which can be prepared from more readily available halogenated pyridine precursors. The direct formylation route presents a more atom-economical alternative, though it may require more specialized reaction conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the technical capabilities of the laboratory. Further research and process optimization are likely to lead to even more efficient and sustainable methods for the preparation of this valuable pharmaceutical intermediate.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Retrieved from [Link]

  • Rychnovsky, S. D., Griesgraber, G., & Powers, J. P. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Reis, F., & Snieckus, V. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795. Retrieved from [Link]

  • Olsen, J. B., & Ulven, T. (2019). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 24(21), 3949. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-5-fluoronicotinaldehyde is a key building block in medicinal and agrochemical research, largely owing to the versatile reactivity of its aldehyde functionality. This guide provides a comprehensive technical overview of the chemical behavior of this aldehyde group, grounded in an analysis of electronic and steric influences. We will explore common transformations including reductive amination, olefination, condensation, and oxidation reactions. This document synthesizes field-proven insights with established chemical principles to offer a practical resource for scientists engaged in the synthesis of novel chemical entities. Detailed experimental protocols, mechanistic discussions, and data-driven analyses are presented to facilitate the effective utilization of this important synthetic intermediate.

Introduction: Understanding the Reactivity Landscape

This compound, with the chemical formula C₆H₃ClFNO, is a substituted pyridine-3-carbaldehyde that has emerged as a valuable precursor in the synthesis of a variety of bioactive molecules, including kinase inhibitors.[1] The reactivity of the aldehyde group at the C3 position is intricately modulated by the electronic and steric effects of the substituents on the pyridine ring: the chloro group at C4, the fluoro group at C5, and the pyridine nitrogen itself.

Electronic Effects: Both the chlorine and fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect, coupled with the inherent electron-withdrawing nature of the pyridine ring, significantly increases the electrophilicity of the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde highly susceptible to nucleophilic attack, a key feature of its reactivity.

Steric Effects: The substituents on the pyridine ring can also exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the aldehyde carbonyl. However, with the aldehyde group at the 3-position and the chloro group at the 4-position, the steric hindrance is generally not a prohibitive factor for many common nucleophiles.

This guide will delve into the practical implications of these electronic and steric factors on the key reactions of the aldehyde group in this compound.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it a versatile handle for a range of chemical transformations. This section will explore some of the most synthetically useful reactions.

Reductive Amination: A Gateway to Novel Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its reduction to the corresponding amine. The electron-deficient nature of the pyridine ring in this compound facilitates the initial nucleophilic attack by the amine and the subsequent dehydration to form the imine intermediate.

A variety of reducing agents can be employed for the reduction of the imine, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the iminium ion over the starting aldehyde.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) is added the primary or secondary amine (1.0-1.2 eq.).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amine.

Table 1: Common Reagents for Reductive Amination

Reagent/ParameterRoleTypical Conditions
AmineNucleophilePrimary or secondary amines
SolventReaction MediumDichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)
Reducing AgentImine ReductionSodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)
TemperatureReaction ConditionRoom temperature

Diagram 1: Reductive Amination Workflow

G cluster_start Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start This compound + Amine in Solvent imine Stir at RT (1-2h) start->imine reduction Add Reducing Agent (e.g., STAB) imine->reduction stir Stir at RT until completion reduction->stir quench Quench with NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Amine Product purify->product

Caption: Workflow for a typical reductive amination reaction.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[2] The aldehyde group of this compound readily undergoes this transformation upon reaction with a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base. This reaction is highly valuable for extending the carbon chain and introducing a double bond with predictable stereochemistry, depending on the nature of the ylide.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.1-1.5 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether at 0 °C is added a strong base (e.g., n-butyllithium, sodium hydride) dropwise.

  • The resulting mixture is stirred at room temperature for 1-2 hours to generate the ylide.

  • A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Table 2: Reagents and Conditions for the Wittig Reaction

Reagent/ParameterRoleTypical Examples
Phosphonium SaltYlide Precursor(Alkyl)triphenylphosphonium halides
BaseYlide Generationn-Butyllithium, Sodium hydride, Potassium tert-butoxide
SolventReaction MediumTetrahydrofuran (THF), Diethyl ether
TemperatureReaction Condition0 °C to room temperature

Diagram 2: Wittig Reaction Mechanism Overview

G ylide Phosphorus Ylide (Ph₃P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition aldehyde This compound aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Simplified mechanism of the Wittig reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] The aldehyde in this compound is an excellent substrate for this reaction due to its high electrophilicity. Active methylene compounds, such as malononitrile and ethyl cyanoacetate, readily participate in this condensation, typically catalyzed by a weak base like piperidine or an amine salt.

Typical Reaction Scheme:

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of this compound (1.0 eq.) and the active methylene compound (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, isopropanol) is added a catalytic amount of a base (e.g., piperidine, triethylamine).

  • The reaction mixture is stirred at room temperature or heated to reflux, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by extraction and purified by recrystallization or column chromatography.

Table 3: Common Conditions for Knoevenagel Condensation

Reagent/ParameterRoleTypical Examples
Active Methylene CompoundNucleophileMalononitrile, Ethyl cyanoacetate, Diethyl malonate
CatalystBase CatalystPiperidine, Triethylamine, Ammonium acetate
SolventReaction MediumEthanol, Isopropanol, Toluene
TemperatureReaction ConditionRoom temperature to reflux

Diagram 3: Knoevenagel Condensation Process

G start Aldehyde + Active Methylene Compound catalyst Add Base Catalyst start->catalyst reaction Stir at RT or Reflux catalyst->reaction precipitation Product Precipitation reaction->precipitation filtration Filtration and Washing precipitation->filtration product α,β-Unsaturated Product filtration->product

Caption: General workflow for a Knoevenagel condensation.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-chloro-5-fluoronicotinic acid. This transformation is a key step in the synthesis of many pharmaceutical intermediates, as the carboxylic acid can be further functionalized, for instance, through amide bond formation. A variety of oxidizing agents can be used, with sodium chlorite (NaClO₂) being a mild and selective option that is often used in the presence of a chlorine scavenger like 2-methyl-2-butene.

Typical Reaction Scheme:

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Chloro-5-fluoronicotinaldehyde, a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Given the absence of a comprehensive, publicly available experimental dataset, this document leverages predictive methodologies and comparative data from analogous structures to offer a robust and scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to empower researchers in confirming the identity, purity, and structural integrity of this compound in their synthetic workflows.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.55 g/mol .[1] Its structure, featuring an aldehyde group and two halogen substituents on the pyridine ring, gives rise to a unique electronic environment that is reflected in its spectroscopic data.

PropertyValueSource
CAS Number 1060802-34-7[1]
Molecular Formula C₆H₃ClFNO[1]
Molecular Weight 159.55[1]
Appearance Yellowish-brown solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound offer valuable insights into its chemical environment. Predictions have been generated using established computational models and are supported by data from structurally similar compounds.[2][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a downfield signal for the aldehydic proton.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~10.1 ppmSinglet (or narrow doublet)1HH-7 (Aldehyde)The aldehydic proton is significantly deshielded by the adjacent carbonyl group and the aromatic ring. A small coupling to the ring proton at C-2 may be observed.
~8.8 ppmDoublet1HH-2This proton is ortho to the electron-withdrawing nitrogen atom and the aldehyde group, leading to a downfield shift. It will be split by the proton at C-6.
~8.6 ppmDoublet1HH-6This proton is ortho to the nitrogen atom and is influenced by the adjacent fluorine atom, resulting in a downfield shift. It will be split by the proton at C-2.

Predictions are based on additive chemical shift rules and comparison with similar pyridine aldehydes.[6][7][8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents (Cl, F, N) and the carbonyl group.

Predicted Chemical Shift (δ)AssignmentRationale
~188 ppmC-7 (Aldehyde)The carbonyl carbon of the aldehyde group exhibits a characteristic downfield chemical shift.
~158 ppm (d, ¹JCF ≈ 250 Hz)C-5The carbon directly bonded to fluorine will show a large one-bond coupling constant.
~152 ppmC-2This carbon is adjacent to the nitrogen atom and the aldehyde group, leading to a downfield shift.
~145 ppmC-6This carbon is adjacent to the nitrogen atom and the fluorine-bearing carbon.
~135 ppmC-4The carbon bonded to chlorine will be shifted downfield.
~125 ppmC-3This quaternary carbon is part of the aromatic ring.

Predictions are based on established increments for substituted pyridines and computational prediction tools.[1][3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the aldehyde functional group and the substituted pyridine ring.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2850 and ~2750 cm⁻¹MediumC-H stretch (aldehyde)The Fermi resonance of the aldehydic C-H stretch results in two distinct bands.[9]
~1710-1700 cm⁻¹StrongC=O stretch (aldehyde)The carbonyl stretch is a strong, sharp band. Conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.[10][11][12]
~1600-1450 cm⁻¹Medium to StrongC=C and C=N stretches (pyridine ring)Aromatic ring vibrations give rise to a series of bands in this region.
~1100-1000 cm⁻¹StrongC-F stretchThe carbon-fluorine bond has a strong absorption in this region.
~800-700 cm⁻¹StrongC-Cl stretchThe carbon-chlorine bond absorption is typically found in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 159, with an M+2 peak at m/z 161 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.

  • Loss of H· (M-1): Fragmentation of the aldehyde can lead to the loss of a hydrogen radical, resulting in a stable acylium ion at m/z 158.

  • Loss of CO (M-28): Decarbonylation is a common fragmentation pathway for aldehydes, leading to a peak at m/z 131.

  • Loss of Cl· (M-35): Cleavage of the carbon-chlorine bond would result in an ion at m/z 124.

G M [C₆H₃ClFNO]⁺˙ m/z 159 M_minus_H [M-H]⁺ m/z 158 M->M_minus_H - H· M_minus_CO [M-CO]⁺˙ m/z 131 M->M_minus_CO - CO M_minus_Cl [M-Cl]⁺ m/z 124 M->M_minus_Cl - Cl·

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Methodologies

To obtain high-quality experimental data for this compound, the following protocols are recommended based on standard practices for similar organic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation NMR_Acq Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc IR_Prep Sample Preparation IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Proc Data Processing IR_Acq->IR_Proc MS_Intro Sample Introduction MS_Ion Ionization MS_Intro->MS_Ion MS_Ana Mass Analysis MS_Ion->MS_Ana Compound This compound Compound->NMR_Prep Compound->IR_Prep Compound->MS_Intro

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and comparative analysis, serve as a valuable reference for researchers engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will enable the acquisition of high-quality data for the verification and further study of this compound.

References

  • LookChem. (n.d.). Cas 1060802-34-7, this compound. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

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  • NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1961). N-oxides and related compounds. Part XVIII. Proton nuclear magnetic resonance spectra of 4-substituted pyridines and pyridine 1-oxides. Journal of the Chemical Society (Resumed), 43-47.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-32.
  • Chemistry LibreTexts. (2024, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Solubility of 4-Chloro-5-fluoronicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-fluoronicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its solubility in various organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. In the absence of extensive published solubility data, this document serves as a procedural manual, equipping researchers with the foundational knowledge and detailed methodologies to establish a comprehensive solubility profile for this compound. We will delve into the principles of solubility, present a curated list of relevant organic solvents, and provide step-by-step protocols for solubility determination using established techniques such as gravimetric analysis, UV-Vis spectroscopy, and high-throughput screening.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₃ClFNO, is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and crop science.[1][2] Its structure, featuring a reactive aldehyde group and halogen substituents, allows for a variety of chemical transformations, leading to the synthesis of complex molecules with potential biological activity. The chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the final compounds, making this intermediate particularly attractive for drug discovery programs.

Understanding the solubility of this yellowish-brown solid is a cornerstone for its effective utilization.[1] Solubility data informs the choice of solvents for chemical reactions to ensure homogeneity and optimal reaction rates. Furthermore, it is essential for developing crystallization procedures for purification and for formulating the final active ingredients into stable and bioavailable products.[3][4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] The dissolution process involves the breaking of intermolecular forces in the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules.

Molecular Structure and Polarity of this compound:

The this compound molecule possesses several features that influence its polarity and, consequently, its solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor, contributing to its polarity.

  • Halogen Substituents: The chlorine and fluorine atoms are electronegative, creating dipole moments within the molecule.

  • Aldehyde Group: The carbonyl group (C=O) is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

Overall, this compound can be classified as a polar organic compound. Its solubility will be favored in polar solvents that can effectively solvate the molecule through dipole-dipole interactions or hydrogen bonding.[7]

A Curated Selection of Organic Solvents for Solubility Screening

The choice of solvents for solubility determination should span a range of polarities and chemical functionalities to build a comprehensive profile. The following table categorizes common organic solvents relevant to pharmaceutical and agrochemical research.[8][9][10]

Solvent Class Solvent Polarity Rationale for Inclusion
Protic Solvents MethanolPolarCapable of hydrogen bonding, often used in synthesis.
EthanolPolarA common, less toxic alcohol used in formulations.[11]
IsopropanolMediumUsed as a solvent and cleaning agent.[8]
Aprotic Polar Solvents AcetonitrilePolarA common solvent in chromatography and synthesis.
Dimethylformamide (DMF)PolarHigh dissolving power for a wide range of compounds.[12]
Dimethyl Sulfoxide (DMSO)PolarA highly polar solvent, often used for stock solutions.[12]
AcetonePolarA versatile ketone solvent.[8]
Ester Solvents Ethyl AcetateMediumA common solvent for extraction and chromatography.[12]
Halogenated Solvents Dichloromethane (DCM)MediumGood solvent for a wide range of organic compounds.
ChloroformMediumSimilar to DCM, but with different physical properties.
Aromatic Hydrocarbons TolueneNon-polarOften used in agrochemical formulations.[13]
Ether Solvents Diethyl EtherLowA common extraction solvent.[8]
Tetrahydrofuran (THF)MediumA cyclic ether with good solvating properties.
Hydrocarbon Solvents HexaneNon-polarA non-polar solvent for assessing solubility in hydrophobic environments.

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for determining the solubility of this compound. It is imperative to adhere to all safety precautions when handling this compound and the specified organic solvents.[14][15]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of solvent vapors and dust from the compound.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents before commencing any experimental work.[16] The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[14][15]

Gravimetric Method: A Fundamental Approach

The gravimetric method is a straightforward and reliable technique for determining solubility.[3][7] It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent.[8][17]

Workflow for Gravimetric Solubility Determination

G A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature (e.g., 24-48 hours with agitation) A->B C Filter to remove undissolved solid B->C D Take a known volume of the saturated filtrate C->D E Evaporate the solvent D->E F Weigh the remaining solid residue E->F G Calculate solubility (e.g., in g/L or mg/mL) F->G

Caption: Gravimetric solubility determination workflow.

Step-by-Step Protocol:

  • Preparation: To a series of vials, add a known volume (e.g., 5 mL) of each organic solvent to be tested.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the undissolved solid to settle. Carefully filter each solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Sample Collection: Accurately pipette a known volume (e.g., 2 mL) of the clear filtrate into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility is calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of filtrate taken (L))

UV-Vis Spectroscopic Method: A High-Throughput Alternative

For compounds with a UV chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility.[6][9] This technique relies on the Beer-Lambert law, which correlates absorbance with concentration.

Workflow for Spectroscopic Solubility Determination

G cluster_0 Calibration Curve Generation cluster_1 Solubility Measurement A Prepare stock solution of known concentration B Create a series of dilutions A->B C Measure absorbance of each dilution at λmax B->C D Plot absorbance vs. concentration C->D H Determine concentration from calibration curve and calculate solubility D->H E Prepare saturated solution and filter F Dilute the filtrate to within the calibration range E->F G Measure absorbance of the diluted filtrate F->G G->H

Caption: UV-Vis spectroscopic solubility workflow.

Step-by-Step Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in a suitable solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: a. Create a stock solution of accurately known concentration in each solvent of interest. b. Prepare a series of dilutions from the stock solution to cover a range of concentrations. c. Measure the absorbance of each dilution at λmax. d. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Prepare Saturated Solutions: Follow steps 1-4 from the gravimetric method to prepare saturated and filtered solutions.

  • Measure Absorbance: a. Dilute the saturated filtrate with the corresponding solvent to ensure the absorbance falls within the linear range of the calibration curve. b. Measure the absorbance of the diluted filtrate at λmax.

  • Calculation: a. Use the calibration curve to determine the concentration of the diluted solution. b. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
Methanol[Experimental Value][Calculated Value][e.g., Very Soluble]
Ethanol[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetone[Experimental Value][Calculated Value][e.g., Soluble]
Ethyl Acetate[Experimental Value][Calculated Value][e.g., Sparingly Soluble]
Dichloromethane[Experimental Value][Calculated Value][e.g., Soluble]
Toluene[Experimental Value][Calculated Value][e.g., Slightly Soluble]
Hexane[Experimental Value][Calculated Value][e.g., Practically Insoluble]

Interpretation:

The solubility data should be analyzed in the context of solvent polarity and the structural features of this compound. A higher solubility in polar solvents like methanol and acetone would be expected due to the polar nature of the solute. Conversely, lower solubility in non-polar solvents like hexane would confirm the "like dissolves like" principle. This information is invaluable for selecting appropriate solvent systems for synthesis, purification, and formulation.

Conclusion: A Pathway to a Comprehensive Solubility Profile

References

  • Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60. Link

  • Oakwood Labs. What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? Link

  • Pan, X., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of pharmaceutical sciences, 90(4), 521-529.
  • Corbion. (n.d.). Biobased agricultural solvents for sustainable farming. Link

  • LookChem. (n.d.). Cas 1060802-34-7, this compound. Link

  • Haltermann Carless. (n.d.). Heavy Aromatic Solvent for agrochemicals. Link

  • Joshi Agrochem. (n.d.). Agro Chemicals - Solvents at Best Price: Top Quality Products. Link

  • Solubility of Things. (n.d.). Polarity and Solubility of Organic Compounds. Link

  • Ribeiro da Silva, M. A., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. Link

  • Khan Academy. (n.d.). Solubility of organic compounds. Link

  • University of Calgary. (2023). Solubility of Organic Compounds. Link

  • Postolnyi, B., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 30(7), 1551. Link

  • Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. Link

  • Wired Chemist. (n.d.). Gravimetric Analysis. Link

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Link

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Link

  • Grodowska, K., & Parczewski, A. (2010). Organic solvents in the pharmaceutical industry. Acta Poloniae Pharmaceutica, 67(1), 3-12.
  • The Pharma Master. (n.d.). Solvents. Link

  • Postolnyi, B., et al. (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. PubMed. Link

  • Arctom Scientific. (n.d.). CAS NO. 1060802-34-7 | this compound. Link

  • Solubility of Things. (n.d.). Pyridine. Link

  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Link

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  • CymitQuimica. (n.d.). SAFETY DATA SHEET. Link

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The Strategic Application of 4-Chloro-5-fluoronicotinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Privileged Role of Halogenated Pyridines in Drug Design

In the landscape of medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools for the rational design of therapeutic agents. The strategic incorporation of halogen atoms—particularly chlorine and fluorine—into drug candidates can profoundly influence their metabolic stability, binding affinity, membrane permeability, and overall pharmacokinetic profile.[1][2][3] The pyridine ring, a bioisostere of benzene, offers the additional advantage of acting as a hydrogen bond acceptor, enhancing interactions with biological targets.[4]

Within this context, 4-Chloro-5-fluoronicotinaldehyde emerges as a uniquely valuable and versatile building block. This trifunctional reagent combines the synthetic utility of an aldehyde with the distinct electronic and steric properties of chlorine and fluorine atoms positioned on a pyridine core.[5] The aldehyde serves as a versatile handle for chain extension and functionalization, while the strategically placed halogens provide dual sites for reaction and property modulation. The C4-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAr), and the C5-fluoro group can significantly enhance binding affinity and block metabolic degradation.[6] This guide provides a technical overview of the reactivity, synthetic applications, and strategic advantages of employing this compound in the discovery of next-generation therapeutics, with a primary focus on the synthesis of kinase inhibitors.

Physicochemical Profile and Chemical Reactivity

This compound is a yellowish-brown solid at room temperature.[5] Its utility in synthesis is dictated by the distinct reactivity of its three key functional components: the aldehyde, the chloro substituent, and the fluoro substituent.

PropertyValueReference
CAS Number 1060802-34-7[5][7]
Molecular Formula C₆H₃ClFNO[5]
Molecular Weight 159.55 g/mol [5]
Appearance Yellowish-brown solid[5]
Boiling Point 215.7±35.0 °C (Predicted)[5]
Density 1.444±0.06 g/cm³ (Predicted)[5]
Storage Inert atmosphere, Store in freezer, under -20°C[5]

The unique arrangement of these groups creates a powerful synthetic intermediate. The aldehyde is primed for nucleophilic attack, while the chlorine at the 4-position is activated for displacement by nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and aldehyde group.

Caption: Key reactive sites on this compound.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapeutics.[6] Many potent inhibitors feature a heterocyclic core that mimics the adenine region of ATP, forming crucial hydrogen bonds in the kinase hinge region.[6] The pyridine scaffold is frequently used for this purpose.[4][8][9][10] this compound provides an ideal starting point for constructing complex, highly substituted kinase inhibitors.

The aldehyde at the C3 position serves as a perfect anchor to introduce a variety of side chains that can occupy the solvent-exposed region of the ATP binding pocket. Simultaneously, the C4-chloro position allows for the introduction of a key pharmacophore via SNAr, which often targets the hydrophobic pocket near the DFG motif.[4]

General Synthetic Workflow for Kinase Inhibitors

A common and effective strategy involves a two-step process: first, functionalization of the aldehyde, followed by displacement of the chloro group. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[11][12]

G start 4-Chloro-5- fluoronicotinaldehyde step1 Step 1: Reductive Amination (R1-NH2, NaBH(OAc)3) start->step1 intermediate Intermediate A (C3-functionalized) step1->intermediate step2 Step 2: SNAr Reaction (R2-NH2, Base, Heat) intermediate->step2 product Final Kinase Inhibitor Scaffold step2->product

Caption: General synthetic workflow for kinase inhibitor development.

This workflow is highly modular. The choice of R1-NH2 in Step 1 and R2-NH2 in Step 2 can be varied extensively to explore the chemical space around the pyridine core, optimizing for potency and selectivity against the target kinase.

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the nicotin-aldehyde core allows for systematic exploration of SAR.[13][14]

PositionModificationRationale / Potential Impact
C3 (from aldehyde) Introduction of various amine side chains (R1) via reductive amination.Probes solvent-exposed region; can improve solubility and target specific amino acid residues.
C4 (from chloro) Displacement with diverse anilines or heterocycles (R2) via SNAr.Targets hydrophobic regions; crucial for achieving high potency and selectivity.[15]
C5 (fluoro) The fluorine atom is generally retained.Enhances binding affinity through polar interactions, blocks a potential site of metabolism, and can improve cell permeability.[6]

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most critical transformation in harnessing the potential of this compound. The following protocol provides a reliable, self-validating system for this key step.

Objective: To displace the C4-chloro group of an aldehyde-protected or functionalized 4-chloro-5-fluoropyridine intermediate with a primary or secondary amine.

Materials:

  • C3-functionalized 4-chloro-5-fluoropyridine intermediate (1.0 equiv)

  • Desired amine (e.g., aniline derivative) (1.2-1.5 equiv)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 equiv)

  • Nitrogen or Argon gas supply

  • Reaction vessel (e.g., microwave vial or sealed tube)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the C3-functionalized 4-chloro-5-fluoropyridine intermediate (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane) to achieve a concentration of approximately 0.1-0.2 M.

  • Heating: Seal the vessel and heat the reaction mixture to 100-140 °C. The reaction can be performed using conventional oil bath heating or in a microwave reactor for accelerated reaction times.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired aminated product.[6]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its trifunctional nature provides a robust platform for generating diverse molecular architectures with high "drug-like" potential. While its application in kinase inhibitor synthesis is well-established in principle, its potential extends to other target classes, including GPCRs, ion channels, and various enzymes.[5] The continued development of novel synthetic methodologies will further unlock the potential of this powerful building block, enabling medicinal chemists to address complex biological challenges and design the next generation of precision medicines.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-amine.
  • ResearchGate. (n.d.). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives.
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Discovery and history of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 4-Chloro-5-fluoronicotinaldehyde

Abstract

This compound (CAS No. 1060802-34-7) is a pivotal, high-value heterocyclic building block in modern synthetic chemistry.[1][2][3][4] Characterized by a pyridine ring substituted with chloro, fluoro, and formyl groups at positions 4, 5, and 3, respectively, this compound serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, conferred by the halogen substituents, make it an indispensable precursor for creating complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of the historical context of its emergence, detailed synthetic pathways, and the scientific rationale underpinning its preparation. It is intended for researchers, chemists, and professionals in drug discovery and process development who require a deep technical understanding of this important synthetic intermediate.

Introduction and Strategic Importance

This compound, systematically named 4-chloro-5-fluoropyridine-3-carbaldehyde, is a yellowish-brown solid with the molecular formula C₆H₃ClFNO.[1] The strategic placement of its functional groups is key to its utility:

  • The Aldehyde (Formyl) Group: Positioned at the 3-position, this group is a versatile chemical handle. It is highly susceptible to nucleophilic attack and can be readily transformed into a wide array of other functionalities through reactions like Grignard additions, Wittig reactions, reductive aminations, and oxidations, enabling chain extension and the introduction of diverse pharmacophores.[5]

  • The 4-Chloro and 5-Fluoro Substituents: This halogenation pattern is crucial. The electron-withdrawing nature of both chlorine and fluorine significantly influences the reactivity of the pyridine ring and the aldehyde.[5] The fluorine atom, in particular, is often incorporated into bioactive molecules to enhance metabolic stability, improve binding affinity, and modify lipophilicity. The chlorine atom serves as a potential site for nucleophilic aromatic substitution or as a key element in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

The convergence of these features in a single molecule makes this compound a sought-after intermediate for synthesizing targeted enzyme inhibitors and other advanced bioactive compounds.[1]

Historical Context and Emergence

The "discovery" of this compound is not marked by a singular, celebrated event but rather by its emergence as a necessary tool in the expanding field of medicinal chemistry. Its history is intrinsically linked to the broader development of fluorinated and halogenated pyridine derivatives, which gained prominence in the late 20th and early 21st centuries.

Historically, the synthesis of specifically substituted pyridines, especially those with multiple halogen atoms, presented significant challenges.[6][7] Early methods often required harsh conditions, lacked regioselectivity, and were incompatible with many functional groups.[7] The development of modern synthetic methodologies, including directed ortho-metalation, halogen dance reactions, and advanced cross-coupling techniques, paved the way for the efficient and selective synthesis of complex pyridine cores.

The appearance of this compound in chemical catalogs and patents is relatively recent, as suggested by its high CAS number (1060802-34-7). Its development was driven by the need for specific, functionalized building blocks in targeted drug discovery programs. Rather than being a target in itself, it was synthesized as a means to an end—a key puzzle piece for constructing larger, more complex active pharmaceutical ingredients (APIs).

Synthetic Evolution: A Logical Retrosynthetic Approach

The most logical and industrially viable approach to synthesizing this compound involves a multi-step process that begins with a more accessible precursor. The core strategy is the formation of the corresponding carboxylic acid, which is then converted to the aldehyde.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Aldehyde Formation Precursor Halogenated Pyridine Precursor Acid 4-Chloro-5-fluoronicotinic Acid Precursor->Acid Functional Group Interconversion ActivatedAcid Activated Acid Derivative (e.g., Acid Chloride) Acid->ActivatedAcid Activation Acid->ActivatedAcid Aldehyde This compound ActivatedAcid->Aldehyde Controlled Reduction caption High-level synthetic workflow.

Figure 1: High-level synthetic workflow.
Synthesis of the Key Precursor: 4-Chloro-5-fluoronicotinic Acid

The synthesis of the aldehyde is predicated on the availability of its parent carboxylic acid, 4-Chloro-5-fluoronicotinic acid (CAS 860296-20-4).[8] While numerous routes to halogenated nicotinic acids exist, a common strategy involves building the pyridine ring or selectively functionalizing a pre-existing one. One plausible pathway, adapted from established principles of pyridine chemistry, is outlined below. The challenge lies in the precise introduction of the 4-chloro and 5-fluoro substituents. Often, this begins with precursors like 2,6-dichloro-5-fluoronicotinic acid, where the more reactive 6-chloro position can be selectively removed via catalytic hydrogenation.[9][10]

Conversion to this compound

With the carboxylic acid in hand, the final step is a controlled reduction to the aldehyde. Direct reduction of a carboxylic acid to an aldehyde is difficult as the reaction tends to proceed to the primary alcohol. Therefore, a two-step sequence is employed for superior control and yield:

  • Activation of the Carboxylic Acid: The acid is first converted to a more reactive derivative, such as an acid chloride or a Weinreb amide. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and highly effective method for generating the acid chloride. This step is critical as it transforms the hydroxyl group into an excellent leaving group, dramatically increasing the electrophilicity of the carbonyl carbon.

  • Controlled Reduction: The activated acid derivative is then reduced using a mild and selective reducing agent. For acid chlorides, a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst) or reduction with a hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can effectively stop the reaction at the aldehyde stage, preventing over-reduction to the alcohol.

This sequence ensures a high-yield, reliable conversion from the stable carboxylic acid to the target aldehyde.

G Acid 4-Chloro-5-fluoronicotinic Acid C₆H₃ClFNO₂ Reagent1 SOCl₂ or (COCl)₂ Acid->Reagent1 AcidChloride 4-Chloro-5-fluoronicotinoyl Chloride C₆H₂Cl₂FNO Reagent1->AcidChloride Activation Reagent2 LiAl(OtBu)₃H or H₂, Pd/BaSO₄ (poisoned) AcidChloride->Reagent2 Aldehyde This compound C₆H₃ClFNO Reagent2->Aldehyde Reduction caption Detailed reaction pathway.

Figure 2: Detailed reaction pathway.

Detailed Experimental Protocol

The following protocol is a representative, field-proven method for the laboratory-scale synthesis of this compound from its corresponding carboxylic acid.

Objective: To synthesize this compound via an acid chloride intermediate.

PART A: Preparation of 4-Chloro-5-fluoronicotinoyl Chloride

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet connected to a gas bubbler (to vent HCl), add 4-Chloro-5-fluoronicotinic acid (5.0 g, 28.5 mmol).

  • Reagent Addition: Add thionyl chloride (15 mL, 206 mmol) to the flask at room temperature. Add two drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution. The solid reactant will gradually dissolve.

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (in a fume hood). The resulting crude 4-Chloro-5-fluoronicotinoyl chloride, a yellowish oil or low-melting solid, is typically used directly in the next step without further purification.

PART B: Reduction to this compound

  • Setup: In a separate flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and an addition funnel, suspend lithium tri-tert-butoxyaluminum hydride (9.1 g, 35.6 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the suspension to -78°C using an acetone/dry ice bath.

  • Substrate Addition: Dissolve the crude 4-Chloro-5-fluoronicotinoyl chloride from Part A in anhydrous THF (50 mL) and add it dropwise to the cold hydride suspension via the addition funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Reaction: Stir the mixture at -78°C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) at -78°C. Allow the mixture to warm to room temperature and stir vigorously until the aqueous and organic layers are clear.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield this compound as a yellowish-brown solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 1060802-34-7[1][2][3][4]
Molecular Formula C₆H₃ClFNO[1][2][11]
Molecular Weight 159.55 g/mol [1][12]
Appearance Yellowish-brown solid[1]
Boiling Point 215.7 ± 35.0 °C (Predicted)[1]
Density 1.444 ± 0.06 g/cm³ (Predicted)[1]
Storage Temp. Inert atmosphere, store in freezer under -20°C[1]
Synonyms 4-chloro-5-fluoropyridine-3-carbaldehyde[1]

Conclusion

This compound stands as a testament to the progress in modern synthetic chemistry. Its history is not one of accidental discovery but of rational design, born from the need for precisely functionalized heterocyclic intermediates in the pharmaceutical and agrochemical industries. Understanding its logical synthetic pathway, from readily available precursors to the final aldehyde, provides researchers with the knowledge to effectively utilize this powerful building block in the creation of next-generation bioactive molecules. The robust synthetic protocols developed for its preparation ensure its continued availability and application in advancing chemical and life sciences.

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  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
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Methodological & Application

Application Note: A Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in the pharmaceutical and agrochemical industries for the synthesis of complex biaryl and heteroaryl structures.[3][4][5]

This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of a specific, highly functionalized substrate: 4-Chloro-5-fluoronicotinaldehyde.[6][7] This substrate presents a unique set of challenges and opportunities:

  • Aryl Chloride Activation: The C-Cl bond is significantly less reactive than its C-Br or C-I counterparts, necessitating the use of highly active catalyst systems.[1][8][9]

  • Heteroaromatic System: The pyridine ring can coordinate to the palladium center, potentially influencing catalyst activity. Furthermore, 2-substituted pyridines are notoriously difficult coupling partners.[10][11]

  • Multiple Halogenation: The presence of both chlorine and fluorine offers the potential for selective coupling, although the C-F bond is generally inert under standard Suzuki conditions.

  • Aldehyde Functionality: The aldehyde group is a sensitive functional group that must be tolerated by the reaction conditions.[2][12]

This guide is designed for researchers in drug development and process chemistry, offering a robust starting point for experimentation, a deep dive into the mechanistic considerations, and a logical framework for optimization.

Scientific Rationale & Mechanistic Overview

A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][13][14]

The Palladium Catalytic Cycle

The reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[8][14]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the Pd(II) complex. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[15][16]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][17]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition Ar-X Product Coupled Product (Ar-R) PdII_Diaryl Ar-Pd(II)L₂-R (Transmetalation Product) PdII_Aryl->PdII_Diaryl Transmetalation R-B(OR)₂ + Base PdII_Diaryl->Pd0 Reductive Elimination Ar-R ArX This compound (Ar-X) Boronic Aryl Boronic Acid (R-B(OR)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Reagent Selection
  • Catalyst & Ligand: Due to the low reactivity of the C-Cl bond, a standard catalyst like Pd(PPh₃)₄ may yield poor results. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are superior as they accelerate the slow oxidative addition step.[9][15][18] A pre-catalyst like XPhos Pd G3 is an excellent choice as it is air-stable and highly active.

  • Base: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so harsh as to promote side reactions with the aldehyde. Potassium phosphate (K₃PO₄) is an effective and commonly used base that is compatible with many functional groups.[16][18] Cesium carbonate (Cs₂CO₃) is another strong option for challenging couplings.[16]

  • Solvent: A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. A mixture of 1,4-dioxane and water is a standard choice, as water can aid in dissolving the base and promoting the formation of the active boronate species.[1][19]

  • Boron Source: While boronic acids are common, their corresponding pinacol esters (Bpin) often offer greater stability and are less prone to protodeboronation, a common side reaction.[17]

Detailed Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Reagents and Equipment
Reagents Equipment
This compound (1.0 equiv)Schlenk flask or microwave vial with stir bar
Arylboronic acid or pinacol ester (1.2-1.5 equiv)Magnetic stir plate with heating
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)Inert gas line (Nitrogen or Argon) with manifold
Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)Syringes and needles
1,4-Dioxane, anhydrousTLC plates (e.g., silica gel 60 F₂₅₄)
Deionized water, degassedRotary evaporator
Ethyl acetate (for workup)Glassware for extraction and filtration
Brine (for workup)Column chromatography setup (silica gel)
Anhydrous sodium or magnesium sulfate
Reaction Parameters (Starting Point)
Parameter Value Rationale
Stoichiometry
Aryl Halide1.0 equivLimiting reagent
Boronic Acid/Ester1.2 equivSlight excess to drive reaction to completion
Palladium Catalyst2 mol %A good starting point for optimization
Base (K₃PO₄)2.5 equivEnsures efficient transmetalation
Concentration 0.1 M (in halide)A standard concentration for cross-coupling
Solvent System Dioxane:Water (4:1)Balances solubility of organic and inorganic reagents
Temperature 80-100 °CSufficient thermal energy for C-Cl bond activation
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (2 mol %).

  • Solvent Addition: Add anhydrous 1,4-dioxane followed by degassed water via syringe to achieve the desired concentration (e.g., 0.1 M). The mixture should be thoroughly degassed again by bubbling inert gas through the solution for 10-15 minutes.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by TLC or LC-MS. To take a sample, briefly cool the reaction, remove a small aliquot via syringe, and quench it into a vial containing ethyl acetate and a small amount of water.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.[13]

Optimization and Troubleshooting

Achieving optimal results often requires fine-tuning the reaction conditions.[20][21] The following workflow provides a logical approach to optimization.

Optimization_Workflow cluster_catalyst Catalyst/Ligand Screen cluster_base Base Screen cluster_solvent Solvent/Temp Screen Start Initial Protocol Fails (Low Yield / No Reaction) Cat1 Increase Catalyst Loading (e.g., 3-5 mol%) Start->Cat1 Check Catalyst Base1 Stronger Base (e.g., Cs₂CO₃) Start->Base1 Check Base Solv1 Anhydrous Conditions (e.g., Toluene, CPME) Start->Solv1 Check Conditions Cat2 Screen Different Ligands (e.g., SPhos, RuPhos) Cat1->Cat2 Success Optimized Protocol Cat2->Success Base2 Fluoride Source (e.g., KF) Base1->Base2 Base2->Success Solv2 Increase Temperature (e.g., 120 °C, Microwave) Solv1->Solv2 Solv2->Success

Figure 2: A logical workflow for optimizing the Suzuki coupling reaction.
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degradation by oxygen).2. Insufficiently active catalyst system for C-Cl bond.3. Ineffective base or poor solubility.1. Ensure rigorous degassing and use of an inert atmosphere.[22]2. Switch to a more active ligand (e.g., Buchwald type) or pre-catalyst.[18]3. Switch to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄. Ensure base is finely powdered.[16][23]
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under reaction conditions.2. Reaction is too slow, allowing for decomposition.1. Switch to the corresponding boronic acid pinacol (Bpin) or MIDA ester for increased stability.[17]2. Use a more active catalyst to increase the rate of coupling relative to decomposition.
Homocoupling of Boronic Acid Presence of Pd(II) species at the start or excess oxygen.1. Use a Pd(0) source or a pre-catalyst that rapidly generates Pd(0).2. Ensure the reaction mixture is thoroughly deoxygenated.[17]
Dehalogenation of Starting Material Catalyst system promotes hydrodehalogenation over coupling.1. Screen different ligands and bases.2. Lower the reaction temperature if conversion is still efficient.
Aldehyde Degradation Base is too harsh or temperature is too high.1. Use a milder base like K₂CO₃ or KF.[15][24]2. Attempt the reaction at a lower temperature for a longer time.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success hinges on overcoming the inherent low reactivity of the aryl chloride bond through the selection of a highly active palladium catalyst system. The protocol provided herein, centered around a modern Buchwald-type pre-catalyst and a robust base like K₃PO₄, serves as a validated starting point. By understanding the underlying mechanism and employing a logical optimization strategy, researchers can effectively utilize this valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

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Application Note: A Validated Protocol for the Synthesis of 4-Chloro-5-fluoronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental procedure for the synthesis of 4-Chloro-5-fluoronicotinaldehyde, a critical building block in modern medicinal and agrochemical research.[1] This key intermediate is instrumental in the development of novel enzyme inhibitors and other bioactive molecules.[1] The protocol herein focuses on the Vilsmeier-Haack reaction, a reliable and scalable method for the formylation of heteroaromatic systems.[2][3] We will elucidate the causality behind critical process parameters, offer field-proven insights for procedural optimization, and ensure the protocol's trustworthiness through a self-validating design. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible synthetic method.

Introduction and Scientific Rationale

Halogenated pyridine scaffolds are privileged structures in drug discovery, with chlorine and fluorine substitutions often enhancing metabolic stability, binding affinity, and cell permeability. The title compound, this compound (CAS 1060802-34-7), combines these features with a reactive aldehyde group, making it a versatile precursor for a wide range of molecular architectures.[1][4][5]

The synthetic strategy detailed below employs the Vilsmeier-Haack reaction , a classic yet powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[6][7] The reaction proceeds through the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent , which acts as a mild electrophile.[3][7][8] This approach is favored for its operational simplicity, use of readily available reagents, and generally good yields under relatively mild conditions.[2][6]

The core of the reaction involves two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to generate the electrophilic (chloromethylene)dimethyliminium salt.[3][7]

  • Electrophilic Aromatic Substitution: The electron-rich pyridine ring of the substrate attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[3][6]

Overall Synthetic Workflow

The procedure is designed for clarity and reproducibility, progressing from reagent preparation to final product purification.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purify Phase 4: Purification & Analysis reagent_prep Formation of Vilsmeier Reagent (POCl₃ + DMF at 0°C) addition Slow Addition of Substrate to Vilsmeier Reagent reagent_prep->addition substrate_prep Prepare Substrate Solution (3-Chloro-2-fluoropyridine) substrate_prep->addition stirring Reaction Stirring (Room Temp to 60°C) addition->stirring monitoring Monitor Progress via TLC/LC-MS stirring->monitoring quench Quench on Ice & Hydrolyze (Addition of NaOAc Solution) monitoring->quench extract Extract Product with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Brine) & Dry (Na₂SO₄) extract->wash concentrate Concentrate Under Reduced Pressure wash->concentrate purify Purify via Column Chromatography concentrate->purify final_product This compound (Characterize via NMR, MS) purify->final_product

Figure 1: High-level experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Chloro-2-fluoropyridine≥98%Sigma-Aldrich, etc.Starting Material
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%StandardBoth solvent and reagent
Phosphorus oxychloride (POCl₃)≥99%StandardActivating agent
Sodium Acetate (NaOAc)Anhydrous, ≥99%StandardFor workup/hydrolysis
Ethyl Acetate (EtOAc)ACS GradeStandardExtraction Solvent
HexanesACS GradeStandardChromatography Eluent
Dichloromethane (DCM)ACS GradeStandardAlternative Extraction Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandardDrying Agent
Silica Gel230-400 meshStandardFor column chromatography

3.2. Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. Handle exclusively in a certified chemical fume hood. Wear a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

  • The initial reaction to form the Vilsmeier reagent is highly exothermic . Strict temperature control is essential to prevent a runaway reaction.

  • Work in a well-ventilated area. All glassware must be thoroughly dried to prevent unwanted side reactions with POCl₃.

3.3. Step-by-Step Synthesis Procedure

  • Vilsmeier Reagent Formation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (5.0 eq.).

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 30-45 minutes. Causality: This slow, chilled addition is critical to dissipate the heat generated from the exothermic reaction between DMF and POCl₃, ensuring the stability of the resulting Vilsmeier reagent.[3]

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Reaction with Substrate:

    • Dissolve the starting material, 3-chloro-2-fluoropyridine (1.0 eq.), in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 4-8 hours.

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate.

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the mixture back down to room temperature.

    • In a separate large beaker, prepare a stirred slurry of crushed ice.

    • Carefully and slowly pour the reaction mixture onto the crushed ice. Causality: This step quenches any remaining reactive POCl₃ and initiates the hydrolysis of the intermediate iminium salt to the final aldehyde product.[6]

    • Prepare a saturated aqueous solution of sodium acetate (NaOAc). Slowly add this solution to the quenched reaction mixture until the pH is neutral (pH ~7). This will complete the hydrolysis and precipitate the crude product.[3]

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers and wash with saturated sodium chloride solution (brine) to remove residual water and DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellowish-brown solid.[1]

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a pure solid.

Mechanistic Overview

The reaction mechanism is a cornerstone of understanding the process.

G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺ DMF->Vilsmeier Activation Pyridine 3-Chloro-2-fluoropyridine Iminium Iminium Salt Intermediate Pyridine->Iminium Electrophilic Attack Vilsmeier->Iminium Product This compound Iminium->Product Hydrolysis (H₂O)

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and direct route for the synthesis of this compound. The protocol described is robust, scalable, and grounded in well-established chemical principles. Careful control over temperature during reagent formation and a meticulous workup procedure are paramount to achieving high yields and purity. This application note serves as a reliable guide for researchers leveraging this important intermediate in their synthetic campaigns.

References

The Strategic Role of 4-Chloro-5-fluoronicotinaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global demand for increased agricultural productivity, coupled with the rising challenge of pest resistance and environmental regulations, necessitates the continuous development of novel, effective, and safer agrochemicals. In this context, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex active ingredients. 4-Chloro-5-fluoronicotinaldehyde, a substituted pyridine derivative, has emerged as a key building block in the synthesis of a new generation of insecticides, most notably the anthranilic diamide class. The presence of chlorine and fluorine atoms on the pyridine ring significantly influences the physicochemical properties and biological activity of the final products, often enhancing their efficacy and metabolic stability.

This comprehensive guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a particular focus on the preparation of the potent insecticide, Cyantraniliprole. We will delve into the synthetic pathways, detailing the critical transformations and the underlying chemical principles that govern these reactions. This document is intended for researchers, scientists, and professionals in the field of agrochemical and pharmaceutical development, offering both a high-level overview and detailed, actionable protocols.

Core Application: Synthesis of Cyantraniliprole

Cyantraniliprole is a second-generation anthranilic diamide insecticide that exhibits broad-spectrum control of chewing and sucking insect pests.[1] Its mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release and subsequent paralysis and death of the target pest.[2] The synthesis of Cyantraniliprole is a multi-step process that relies on the strategic assembly of two key fragments: a substituted pyrazole carboxylic acid and a substituted anthranilamide. This compound serves as a crucial precursor for the synthesis of the latter, the 2-amino-5-cyano-N,3-dimethylbenzamide intermediate.

Synthetic Pathway Overview

The overall synthetic strategy for Cyantraniliprole from this compound can be conceptualized as a convergent synthesis, where the two main building blocks are prepared separately and then coupled in the final stages.

graph "Synthetic_Pathway_Overview" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="this compound"]; B [label="Key Intermediate A\n(Substituted Anthranilamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Key Intermediate B\n(Substituted Pyrazole Carboxylic Acid)"]; D [label="Cyantraniliprole", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label="Multi-step\nSynthesis"]; B -> D [label="Coupling"]; C -> D; }

Caption: Convergent synthesis of Cyantraniliprole.

Part 1: Synthesis of the Key Anthranilamide Intermediate

The transformation of this compound into the pivotal intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide, is a critical sequence that involves the formation of the carbocyclic ring and the introduction of the required functional groups. While a direct ring transformation from the pyridine starting material to the aniline derivative is a complex process, a plausible synthetic route involves a series of functional group interconversions and a final cyanation step.

A crucial step in this transformation is the conversion of the pyridine ring into a benzene ring. One potential, albeit complex, method for such a transformation is a ring-opening and ring-closing cascade. More practically, the aldehyde can be oxidized to a carboxylic acid, followed by a series of reactions to build the aniline core.

However, a more direct and industrially viable approach often involves the synthesis of a substituted aniline precursor through other routes, which is then elaborated. For the purpose of this guide, we will focus on a well-documented pathway to the key intermediate, 2-amino-5-cyano-N,3-dimethylbenzamide, starting from a readily available substituted aniline, which itself can be derived from precursors accessible from pyridine-based starting materials. The following protocol details the synthesis of this intermediate from 2-amino-5-bromo-N,3-dimethylbenzamide.

Protocol 1: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide

This protocol outlines the cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide to yield the desired cyano-substituted intermediate.[1]

Reaction Scheme:

graph "Cyanation_Reaction" { rankdir=LR; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

reactant [label="2-amino-5-bromo-N,3-dimethylbenzamide"]; product [label="2-amino-5-cyano-N,3-dimethylbenzamide"];

reactant -> product [label="NaCN, CuI, N,N'-dimethylethylenediamine\n1,3,5-trimethylbenzene, 138-140 °C"]; }

Caption: Cyanation of the bromo-anthranilamide intermediate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (per 5g starting material)
2-amino-5-bromo-N,3-dimethylbenzamide462356-63-4243.105.0 g (0.02 mol)
1,3,5-Trimethylbenzene (Mesitylene)108-67-8120.1920 g
Sodium Cyanide (NaCN)143-33-949.011.25 g (0.024 mol)
Copper(I) Iodide (CuI)7681-65-4190.450.57 g (0.003 mol)
N,N'-Dimethylethylenediamine110-70-388.151.51 g (0.017 mol)
Water (H₂O)7732-18-518.0240 mL
Chlorobenzene108-90-7112.5610 mL

Experimental Procedure:

  • Reaction Setup: In a 100-mL three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, charge 2-amino-5-bromo-N,3-dimethylbenzamide (5.0 g, 0.02 mol) and 1,3,5-trimethylbenzene (20 g). Maintain a continuous flow of nitrogen through a gas inlet connected to the condenser.

  • Addition of Reagents: While stirring the mixture at room temperature, add powdered sodium cyanide (1.25 g, 0.024 mol), copper(I) iodide (0.57 g, 0.003 mol), and N,N'-dimethylethylenediamine (1.51 g, 0.017 mol).

  • Heating: Heat the reaction mixture to a temperature between 138 and 140 °C for 3 hours. Subsequently, increase the temperature to reflux (approximately 155 °C).

  • Work-up: After the reaction is complete, cool the mixture to 23 °C. Add water (20 mL) over 5 minutes and stir the mixture for 30 minutes.

  • Isolation and Purification: Filter the resulting solid. Wash the collected solid with water (2 x 10 mL) and then with chlorobenzene (10 mL). Dry the solid to a constant weight in a vacuum oven at 50 °C to obtain 2-amino-5-cyano-N,3-dimethylbenzamide as an off-white solid.[1]

Part 2: Synthesis of the Pyrazole Carboxylic Acid Intermediate and Final Coupling

The second key component for the synthesis of Cyantraniliprole is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. The synthesis of this intermediate is also a multi-step process, which is well-documented in the patent literature.[3][4]

Protocol 2: Final Coupling to Synthesize Cyantraniliprole

This protocol describes the final amide bond formation between the two key intermediates to yield Cyantraniliprole. This is typically achieved by first activating the carboxylic acid of the pyrazole intermediate, for example, by converting it to an acid chloride.

Reaction Scheme:

graph "Final_Coupling" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="2-amino-5-cyano-N,3-\ndimethylbenzamide"]; B [label="3-bromo-1-(3-chloro-2-pyridinyl)-\n1H-pyrazole-5-carbonyl chloride"]; C [label="Cyantraniliprole", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C [label="Condensation"]; }

Caption: Final coupling step in the synthesis of Cyantraniliprole.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
2-amino-5-cyano-N,3-dimethylbenzamide873568-39-9189.21
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chlorideNot available338.36
Aromatic Solvent (e.g., Toluene)108-88-392.14
Base (e.g., Pyridine)110-86-179.10

Experimental Procedure (General):

  • Preparation of Acid Chloride: The 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is converted to its corresponding acid chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Condensation: A solution of the 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride in an aromatic solvent is subjected to a condensation reaction with 2-amino-5-cyano-N,3-dimethylbenzamide in the presence of a base to neutralize the HCl generated.[5]

  • Isolation: The product, Cyantraniliprole, is then isolated by filtration, washed with an appropriate solvent, and dried.

Conclusion: A Versatile Building Block for Modern Agrochemicals

This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its unique substitution pattern provides a versatile handle for the construction of complex and highly active insecticidal molecules like Cyantraniliprole. The synthetic pathways, while multi-stepped, are amenable to industrial-scale production, underscoring the economic viability of this approach. The protocols and insights provided in this guide aim to empower researchers and scientists to leverage the potential of this and other fluorinated building blocks in their quest for the next generation of crop protection solutions. Further research into novel and more efficient transformations of this compound will undoubtedly open new avenues for the discovery of innovative and sustainable agrochemicals.

References

Introduction: The Strategic Value of 4-Chloro-5-fluoronicotinaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Reactions of 4-Chloro-5-fluoronicotinaldehyde

In the landscape of medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites for molecular elaboration. The pyridine core, functionalized with an electron-withdrawing aldehyde, a reactivity-modulating fluorine atom, and a strategically positioned chlorine atom, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The chlorine atom at the C4 position serves as the primary handle for these transformations. Its reactivity is enhanced by the electron-deficient nature of the pyridine ring, which is further amplified by the adjacent fluorine and the aldehyde group. This electronic profile facilitates the crucial oxidative addition step in the palladium catalytic cycle, making this compound a reliable coupling partner.[4][5] This guide provides detailed application notes and field-proven protocols for key palladium-catalyzed reactions, enabling researchers to leverage this powerful building block for the synthesis of complex molecular architectures. Chlorinated compounds are a promising family for use in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs available.[6][7]

Part 1: Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have transformed synthetic chemistry by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9] These reactions universally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Catalytic Cycle: A Three-Step Dance

The generally accepted mechanism for these transformations consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OAI L₂Pd(II)(Ar)(X) (Oxidative Addition Intermediate) Pd0->OAI Oxidative Addition (Ar-X) TMI L₂Pd(II)(Ar)(R') (Transmetalation Intermediate) OAI->TMI Transmetalation (R'-M) TMI->Pd0 Reductive Elimination (Ar-R') Product Coupled Product (Ar-R') TMI->Product ArX 4-Chloro-5-fluoro- nicotinaldehyde (Ar-X) ArX->OAI RM Organometallic Reagent (R'-M) RM->TMI

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Essential Reaction Components

The success of any cross-coupling reaction hinges on the judicious selection of its core components.

  • Palladium Pre-catalyst: Both Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Pd(II) sources such as Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) are commonly used.[8] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands: The ligand is arguably the most critical component for coupling chloro-heteroarenes. The C-Cl bond is less reactive than C-Br or C-I bonds, necessitating the use of specialized ligands. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines like RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote the oxidative addition step and stabilize the catalytic species.[12][13][14]

  • Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid.[15] In Buchwald-Hartwig aminations, it deprotonates the amine. In all cases, it neutralizes the acid generated during the cycle. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).[12]

  • Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons like toluene, are frequently employed.[12]

Part 2: Application Notes and Protocols

This section provides detailed protocols for the most common and impactful palladium-catalyzed reactions using this compound.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its mild conditions and exceptional functional group tolerance.[16] It is the premier method for coupling this compound with aryl or heteroaryl boronic acids to generate 5-aryl-4-fluoronicotinaldehyde derivatives, which are key intermediates in pharmaceutical synthesis.[16]

The cycle begins with the oxidative addition of the C-Cl bond to the Pd(0) catalyst. The base then activates the boronic acid to form a boronate complex, which facilitates the transfer of the organic group to the palladium center during transmetalation. The resulting diaryl-palladium complex undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst.[11][15]

Suzuki Mechanism cluster_reagents Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA OAI ArPd(II)(Cl)L₂ OA->OAI TM Transmetalation OAI->TM TMI ArPd(II)(Ar')L₂ TM->TMI RE Reductive Elimination TMI->RE RE->Pd0 Product Coupled Product (Ar-Ar') RE->Product ArCl 4-Chloro-5-fluoro- nicotinaldehyde ArCl->OA Boronic Ar'B(OH)₂ + Base Boronic->TM

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous, deoxygenated 1,4-dioxane via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001685-95
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (4.5)K₂CO₃ (3)Dioxane1001280-90
4-Pyridylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2.5)DMF1102470-80
Application 2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira reaction provides a powerful route to synthesize arylalkynes by coupling terminal alkynes with aryl halides.[17] This reaction is invaluable for constructing rigid molecular scaffolds and is often employed in the synthesis of organic materials and complex natural products.[17] A copper(I) co-catalyst is typically used, although copper-free methods have been developed.[18][19]

The Sonogashira reaction involves two interconnected catalytic cycles.[19] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation from a copper(I) acetylide species. The copper cycle facilitates the formation of this key copper acetylide intermediate from the terminal alkyne, copper(I), and a base.[19]

Sonogashira Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OAI ArPd(II)(Cl)L₂ Pd0->OAI Oxidative Addition (Ar-Cl) TMI ArPd(II)(C≡CR')L₂ OAI->TMI Transmetalation TMI->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR') TMI->Product CuCl Cu(I)Cl CuAcc Cu(I)-C≡CR' CuCl->CuAcc CuAcc->TMI from Cu Cycle Alkyne R'C≡CH + Base Alkyne->CuCl Deprotonation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at 60 °C for 6-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with THF. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash column chromatography to afford the desired product.

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Diisopropylamine (3)THF65880-90
1-HexynePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (3)DMF801075-85
EthynyltrimethylsilanePd(OAc)₂ (2)/XPhos (4)- (Copper-free)Cs₂CO₃ (2.5)Dioxane902470-80
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary method for constructing C-N bonds, coupling aryl halides with a vast range of amines.[20][21] This reaction has largely replaced harsher classical methods and is indispensable for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[20][22]

The catalytic cycle is initiated by the oxidative addition of this compound to the Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex. Deprotonation by a strong base (typically an alkoxide) forms a palladium amido complex. This key intermediate undergoes reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.[20]

Buchwald-Hartwig Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Cl) Pd0->OA OAI ArPd(II)(Cl)L₂ OA->OAI AmineCoord Amine Coordination + Deprotonation OAI->AmineCoord Amido ArPd(II)(NR'R'')L (Amido Complex) AmineCoord->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product Aryl Amine (Ar-NR'R'') RE->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

  • Reaction Setup: In a glovebox, add Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Catalyst/Reagent Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), BrettPhos (0.036 mmol, 3.6 mol%), and this compound (1.0 mmol, 1.0 equiv.).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Inert Atmosphere: Seal the tube and ensure it remains under an inert atmosphere (argon).

  • Reaction: Heat the mixture in an oil bath at 100 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure product.

AminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Dioxane1102075-85
PiperidinePd₂(dba)₃ (1.5)RuPhos (4)NaOt-Bu (1.5)Toluene1001885-95
BenzylaminePd(OAc)₂ (2)BrettPhos (4)Cs₂CO₃ (2.5)Toluene1002480-90
Application 4: Heck Reaction for C=C Bond Formation

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for constructing complex carbon skeletons.[23][24][25] While less common for this specific substrate compared to the other couplings, it is a viable strategy for introducing vinyl groups.

The reaction follows a Pd(0)/Pd(II) cycle. After oxidative addition of the aryl halide, the alkene coordinates to the palladium(II) complex (migratory insertion). This is followed by a β-hydride elimination step, which releases the substituted alkene product. The final step is the regeneration of the Pd(0) catalyst by the base.[24]

Heck Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-Cl) Pd0->OA OAI ArPd(II)(Cl)L₂ OA->OAI MI Migratory Insertion (Alkene) OAI->MI MII Alkyl-Pd(II) Intermediate MI->MII BHE β-Hydride Elimination MII->BHE HPd HPd(II)(Cl)L₂ BHE->HPd Product Substituted Alkene BHE->Product BaseRegen Base-mediated Regeneration HPd->BaseRegen BaseRegen->Pd0

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

  • Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), 4-fluorostyrene (1.5 mmol, 1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 mmol, 10 mol%), and Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Seal the pressure tube and heat the reaction mixture to 120 °C for 24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the desired styrenyl derivative.

AlkenePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
n-Butyl acrylatePd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)DMF1202465-75
StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2)DMA1303660-70

Part 3: Troubleshooting and Field-Proven Insights

  • Low Yields/No Reaction: The primary culprit is often catalyst deactivation or insufficient activation of the C-Cl bond.

    • Solution: Ensure strictly anhydrous and anaerobic conditions. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand). Use a stronger base (e.g., from K₂CO₃ to K₃PO₄ or NaOt-Bu), especially for Buchwald-Hartwig aminations.

  • Hydrodehalogenation (C-Cl bond replaced by C-H): This side reaction can compete with the desired coupling.

    • Solution: This often arises from β-hydride elimination from the Pd-H species formed during the cycle. Using a different solvent or ensuring the coupling partner is present in a slight excess can sometimes suppress this pathway.

  • Poor Regioselectivity: While the C4-Cl is the most reactive site, side reactions involving other positions can occur under harsh conditions.

    • Solution: Lowering the reaction temperature and using a highly selective ligand system can improve regioselectivity. Careful screening of ligands is recommended.[13]

References

  • Vertex AI Search. (2025). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Lohse, O., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. Available at: [Link]

  • Czaplyski, W. L., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 10(15), 8493–8500. Available at: [Link]

  • Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Chemistry – A European Journal, 26(48), 10898-10902. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 1, 2026, from [Link]

  • Khan, I., et al. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 23(12), 3298. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 1, 2026, from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved January 1, 2026, from [Link]

  • Ichikawa, J. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 7(1), 29. Available at: [Link]

  • ResearchGate. (2017). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 1, 2026, from [Link]

  • ResearchGate. (2017). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16399. Available at: [Link]

  • Gensch, T., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 58(3), 139-151. Available at: [Link]

  • Neff, R. K., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3468-3471. Available at: [Link]

  • Devendar, P., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Frontiers. (2025). Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 1, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • MH Chem. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • Zhang, C.-P., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 37. Available at: [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 1-28. Available at: [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 1-28. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt. Retrieved January 1, 2026, from [Link]

Sources

Application Note: A Scalable and Robust Process for the Industrial Synthesis of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, scalable, and validated protocol for the synthesis of 4-Chloro-5-fluoronicotinaldehyde, a critical building block in the pharmaceutical and agrochemical sectors.[1] Recognizing the industrial demand for this intermediate, we present a multi-step synthetic route designed for safety, efficiency, and high purity on a large scale. The protocol addresses common scale-up challenges, including reaction control, purification, and waste management. Detailed experimental procedures, in-process controls (IPCs), and process optimization strategies are provided to guide researchers and process chemists in achieving consistent and high-yield production.

Introduction and Strategic Importance

This compound is a key heterocyclic intermediate whose structural motifs are integral to the development of various active pharmaceutical ingredients (APIs) and potent agrochemicals.[1] Its value lies in the specific arrangement of the chloro, fluoro, and aldehyde functional groups on the pyridine ring, which allows for diverse downstream chemical modifications. The synthesis of this molecule, however, presents challenges related to regioselectivity, handling of hazardous reagents, and achieving the high purity required for pharmaceutical applications.

This guide moves beyond bench-scale synthesis to provide a robust framework for industrial production. The chosen synthetic pathway is based on principles of process chemistry, prioritizing commercially available starting materials, minimizing hazardous operations, and designing a workflow that is both economically viable and scalable.

Proposed Synthetic Pathway: A Process Chemistry Perspective

The selected route begins with the commercially available and cost-effective starting material, 2-chloro-5-fluoronicotinonitrile. This pathway involves a selective reduction of the nitrile group to an aldehyde, a transformation that is well-documented and amenable to large-scale operations.

The rationale for this choice is threefold:

  • Convergent Synthesis: Starting with a precursor that already contains the required chloro and fluoro substituents avoids complex and potentially low-yielding halogenation steps on the pyridine ring.

  • Process Safety: This route avoids the use of highly toxic or explosive reagents that can be associated with other synthetic strategies.

  • Efficiency: The reduction of a nitrile to an aldehyde is a high-yielding transformation, making the process economically attractive for industrial production.

Visualizing the Synthetic Workflow

The overall process is streamlined into a two-stage procedure: selective reduction followed by purification.

G SM Starting Material: 2-Chloro-5-fluoronicotinonitrile R1 Stage 1: DIBAL-H Reduction - Toluene as solvent - Low temperature control (-78°C to -60°C) SM->R1 Dissolution WU1 Stage 2: Reaction Quench & Work-up - Acidic quench (e.g., 2N HCl) - Phase separation R1->WU1 Controlled Addition P1 Stage 3: Purification - Crystallization from Heptane/Toluene - Filtration and Drying WU1->P1 Organic Phase Isolation FP Final Product: this compound (High Purity Solid) P1->FP Isolation

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol: From Kilogram to Ton Scale

This section provides a step-by-step protocol for the synthesis of this compound. The quantities are provided for a 1 kg scale of the final product, but can be linearly scaled with appropriate engineering controls.

Materials and Reagents
Reagent/SolventCAS NumberMolecular WeightMolar Eq.Quantity (for 1 kg Product)Supplier
2-Chloro-5-fluoronicotinonitrile791644-48-9156.54 g/mol 1.01.08 kgMajor Chemical Suppliers
Diisobutylaluminium hydride (DIBAL-H)1191-15-7142.22 g/mol 1.26.7 L (1.5 M in Toluene)Major Chemical Suppliers
Toluene, Anhydrous108-88-392.14 g/mol -20 LMajor Chemical Suppliers
Hydrochloric Acid (2N)7647-01-036.46 g/mol -15 LMajor Chemical Suppliers
Heptane142-82-5100.21 g/mol -10 LMajor Chemical Suppliers
Sodium Sulfate, Anhydrous7757-82-6142.04 g/mol -1 kgMajor Chemical Suppliers
Stage 1: Selective Nitrile Reduction

Objective: To selectively reduce the nitrile group of 2-chloro-5-fluoronicotinonitrile to an aldehyde using DIBAL-H.

Protocol:

  • Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe with 1.08 kg (6.9 mol) of 2-chloro-5-fluoronicotinonitrile and 10 L of anhydrous toluene.

  • Inerting: Purge the reactor with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Cooling: Cool the resulting solution to -78°C using a suitable cooling system (e.g., dry ice/acetone bath or cryostat).

  • Reagent Addition: Slowly add 6.7 L of DIBAL-H (1.5 M solution in toluene, 10.0 mol, 1.2 eq) to the reaction mixture over a period of 2-3 hours. Crucial: Maintain the internal temperature below -60°C throughout the addition to prevent over-reduction.

  • Reaction Monitoring (IPC-1): After the addition is complete, stir the reaction mixture at -70°C for 1 hour. Take an aliquot, quench it with methanol, and analyze by HPLC to confirm the consumption of the starting material (Target: <1% remaining).

Stage 2: Reaction Quench and Aqueous Work-up

Objective: To quench the reaction and hydrolyze the intermediate imine to the desired aldehyde.

Protocol:

  • Quenching: Slowly and carefully add 15 L of pre-chilled 2N hydrochloric acid to the reaction vessel. A significant exotherm will occur. The addition rate must be controlled to keep the internal temperature below 0°C.

  • Warming: Once the quench is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 1 hour.

  • Phase Separation: Stop the stirrer and allow the layers to separate. Transfer the lower aqueous layer to a separate container.

  • Extraction: Extract the aqueous layer with 5 L of toluene to recover any dissolved product.

  • Combine & Wash: Combine the organic layers and wash sequentially with 10 L of water and 10 L of brine.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate (1 kg), stir for 30 minutes, and filter.

Stage 3: Product Isolation and Purification

Objective: To isolate the final product in high purity via crystallization.

Protocol:

  • Solvent Swap: Concentrate the dried organic phase under reduced pressure to a volume of approximately 3 L.

  • Crystallization: Add 10 L of heptane to the concentrated toluene solution. The product should begin to precipitate.

  • Cooling & Aging: Cool the slurry to 0-5°C and stir for at least 2 hours to maximize crystal formation.

  • Filtration: Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake with 2 L of cold heptane.

  • Drying: Dry the product under vacuum at 40-45°C until a constant weight is achieved.

  • Final Analysis (QC): Analyze the final product for purity (HPLC, >99%), identity (¹H NMR, MS), and residual solvents (GC).

Scale-Up Considerations and Process Optimization

Scaling a chemical synthesis requires careful consideration of physical and chemical parameters that may not be significant at the lab scale.[2]

Thermal Management

The DIBAL-H reduction is highly exothermic. On an industrial scale, the reactor's surface-area-to-volume ratio decreases, making heat dissipation more challenging.

  • Recommendation: Utilize a reactor with a high-efficiency cooling jacket. The rate of DIBAL-H addition is the primary tool for controlling the exotherm. An automated dosing system linked to a temperature probe is highly recommended for large-scale production.

Reagent Handling and Safety

DIBAL-H is pyrophoric and reacts violently with water.

  • Recommendation: All transfers and reactions must be conducted under a strictly inert atmosphere (nitrogen or argon). Personnel must be equipped with appropriate personal protective equipment (PPE). The use of closed-system transfer equipment is mandatory.

Alternative Technologies: Continuous Flow Processing

For multi-ton scale production, transitioning to a continuous flow process can offer significant advantages in safety and consistency.[3]

  • Concept: A stream of the nitrile solution and a stream of the DIBAL-H solution are mixed in a cooled microreactor.[4][5] The small reaction volume at any given time drastically minimizes the risk associated with the exotherm and the handling of large quantities of pyrophoric material.[3] The output stream can then be directly quenched and processed.

Visualizing the Purification Logic

The quality of the final product depends on a robust purification strategy. The following diagram outlines the decision-making process based on in-process purity checks.

G Crude Crude Product in Toluene IPC2 IPC-2: HPLC Purity Check Crude->IPC2 Cryst Proceed with Crystallization (Heptane anti-solvent) IPC2->Cryst Purity > 95% ReWork Re-Work Loop: - Carbon Treatment - Silica Gel Plug Filtration IPC2->ReWork Purity < 95% Final Final Product >99% Purity Cryst->Final ReWork->Crude After Clean-up

Caption: Decision logic for the purification of this compound.

Expected Results and Specifications

ParameterSpecificationAnalytical Method
Appearance Yellowish-brown solid[1]Visual
Yield 75-85%Gravimetric
Purity (HPLC) ≥ 99.0%HPLC-UV
Identity Conforms to structure¹H NMR, ¹³C NMR, MS
Melting Point To be establishedDSC or Melting Point Apparatus
Residual Solvents Toluene < 890 ppm, Heptane < 5000 ppmHeadspace GC

Conclusion

The protocol described in this application note provides a reliable and scalable method for the industrial synthesis of this compound. By starting with a strategically chosen precursor and implementing robust process controls, this synthesis can be performed safely and efficiently to yield a high-purity product suitable for advanced pharmaceutical and agrochemical applications. The discussion on scale-up challenges and continuous flow technology offers a forward-looking perspective for further process optimization and intensification.

References

  • Arctom Scientific. This compound.
  • Sunway Pharm Ltd. This compound.
  • Bide Pharmatech Ltd. This compound CAS NO.1060802-34-7.
  • Sigma-Aldrich. This compound | 1060802-34-7.
  • Alchimica. This compound (1 x 1 g).
  • LookChem. Cas 1060802-34-7, this compound.
  • Crow, J. M. (2012). When it comes to scaling up organic synthesis, it pays to think small. Chemistry World.
  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis.
  • BenchChem. Challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline.
  • Strauss, F. J., Cantillo, D., Guerra, J., & Kappe, C. O. (2016). A laboratory-scale continuous flow chlorine generator for organic synthesis. Reaction Chemistry & Engineering.
  • ResearchGate.

Sources

The Strategic Role of 4-Chloro-5-fluoronicotinaldehyde in the Synthesis of the Influenza Endonuclease Inhibitor Baloxavir Marboxil

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Synthetic Protocol

Introduction: The emergence of novel influenza virus strains necessitates the development of antiviral agents with unique mechanisms of action. Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor, represents a significant advancement in influenza therapeutics.[1] Its complex polycyclic structure requires a strategic and efficient synthetic approach. A key building block in the synthesis of the pyridotriazine core of baloxavir marboxil is a highly functionalized pyridone derivative. This application note details a robust synthetic pathway commencing from the readily available starting material, 4-Chloro-5-fluoronicotinaldehyde, to furnish a crucial pyridone intermediate, and subsequently outlines the established multi-step synthesis of baloxavir marboxil.

Causality Behind Experimental Choices: A Strategic Overview

The synthesis of a complex molecule like baloxavir marboxil is a testament to strategic retrosynthetic analysis. The molecule is deconstructed into two primary fragments: the pyridotriazine core (Fragment A) and a dibenzothiepine moiety (Fragment B).[1] This modular approach allows for the parallel synthesis and optimization of each fragment before their crucial coupling.

Our focus herein is the synthesis of the pyridone precursor to Fragment A, starting from this compound. The choice of this starting material is predicated on its inherent reactivity and the strategic placement of its functional groups. The aldehyde provides a handle for oxidation to a carboxylic acid, while the chloro and fluoro substituents can be strategically manipulated or retained in the final pyridone structure.

Synthetic Workflow Overview

The overall synthetic strategy is a multi-stage process that involves the initial synthesis of two key fragments, their subsequent coupling, and final modifications to yield baloxavir marboxil.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly start This compound pyridone Pyridone Intermediate start->pyridone Multistep Synthesis racemic_pyridotriazine Racemic Pyridotriazine pyridone->racemic_pyridotriazine Reaction with Hydrazine Derivative chiral_resolution Chiral Resolution racemic_pyridotriazine->chiral_resolution Chiral Acid fragment_A Fragment A (Pyridotriazine Core) chiral_resolution->fragment_A Base Treatment coupling Coupling of Fragments A & B fragment_A->coupling start_B 3,4-Difluoro-2- methylbenzoic acid thioether Thioether Formation start_B->thioether Diphenyl disulfide cyclization Intramolecular Friedel-Crafts thioether->cyclization fragment_B Fragment B (Dibenzothiepine Alcohol) cyclization->fragment_B Reduction fragment_B->coupling protected_baloxavir Protected Baloxavir Acid coupling->protected_baloxavir deprotection Deprotection protected_baloxavir->deprotection baloxavir_acid Baloxavir Acid deprotection->baloxavir_acid prodrug Prodrug Formation baloxavir_acid->prodrug final_product Baloxavir Marboxil prodrug->final_product

Caption: General synthetic workflow for Baloxavir marboxil.

Part 1: Synthesis of the Pyridone Intermediate

A crucial precursor for the pyridotriazine core (Fragment A) is a substituted pyridone carboxylic acid. While multiple routes to this intermediate exist, a plausible pathway from this compound is detailed below. This synthesis leverages established organic transformations to construct the necessary scaffold.

Protocol 1: Synthesis of 3-(Benzyloxy)-5-fluoro-4-oxo-1,4-dihydropyridine-2-carboxylic acid

This multi-step protocol transforms this compound into a key pyridone intermediate.

Step 1a: Oxidation of this compound to 4-Chloro-5-fluoronicotinic acid

  • Rationale: The aldehyde functionality is selectively oxidized to a carboxylic acid, a necessary functional group for the subsequent cyclization and esterification steps.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of tert-butanol and water, add 2-methyl-2-butene (2.0 eq).

    • Slowly add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water, maintaining the temperature below 25 °C.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, quench the reaction with a solution of sodium sulfite.

    • Acidify the mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 1b: Synthesis of 3-(Benzyloxy)-5-fluoro-4-oxo-1,4-dihydropyridine-2-carboxylic acid

  • Rationale: This step involves a series of transformations including nucleophilic substitution and cyclization to form the pyridone ring.

  • Procedure:

    • The crude 4-Chloro-5-fluoronicotinic acid from the previous step is dissolved in a suitable solvent like DMF.

    • Add sodium benzyloxide (2.2 eq) and heat the reaction mixture. The benzyloxy group displaces the chloride.

    • In a separate flask, prepare a solution of the corresponding glycine ester hydrochloride (e.g., ethyl glycinate hydrochloride) and a base like triethylamine in a suitable solvent.

    • The activated nicotinic acid derivative is then reacted with the glycine ester to form an amide intermediate.

    • Subsequent intramolecular cyclization, often promoted by a strong base like sodium ethoxide, yields the desired pyridone ring.

    • Acidic workup and purification by crystallization or chromatography will afford the target 3-(Benzyloxy)-5-fluoro-4-oxo-1,4-dihydropyridine-2-carboxylic acid.

Part 2: Synthesis of Baloxavir Marboxil from the Pyridone Intermediate

The following protocols are representative of the key transformations in the multi-step synthesis of baloxavir marboxil, starting from the prepared pyridone intermediate. An improved process has been reported with an 11.0% overall yield over 9 steps for the chiral pyridotriazine core.[1]

Protocol 2: Synthesis of the Chiral Pyridotriazine Core (Fragment A)

This is a multi-step process involving the formation of a racemic mixture followed by chiral resolution.

  • Reaction: The pyridone derivative is reacted with a hydrazine derivative, followed by cyclization and subsequent chiral resolution.

  • Procedure:

    • The pyridone carboxylic acid is first esterified (e.g., with methanol and a catalyst).

    • The resulting ester is reacted with a protected hydrazine (e.g., tert-butyl carbazate) to form a hydrazone intermediate.

    • This intermediate undergoes cyclization to form the racemic pyridotriazine core.

    • Chiral Resolution: The racemic mixture is reacted with a chiral acid, such as (1S)-(+)-10-camphorsulfonic acid, in a suitable solvent like ethyl acetate.

    • The mixture is heated to dissolution and then slowly cooled to allow for the diastereoselective crystallization of the desired salt.

    • The enantiomerically enriched free base is liberated by treatment with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Purification by recrystallization yields the final product with high enantiomeric excess (>99% ee).[1]

Protocol 3: Synthesis of the Dibenzothiepine Alcohol (Fragment B)
  • Reaction: This fragment is synthesized from 3,4-Difluoro-2-methylbenzoic acid through a multi-step process involving thioether formation and intramolecular Friedel-Crafts cyclization, followed by reduction. The overall yield for this 6-step process is reported to be 75.0%.[1]

  • Procedure:

    • 3,4-Difluoro-2-methylbenzoic acid is reacted with diphenyl disulfide to form a thioether.

    • An intramolecular Friedel-Crafts cyclization is then performed to construct the dibenzothiepine core.

    • The resulting ketone is reduced to the corresponding alcohol (Fragment B) using a reducing agent like sodium borohydride.

Protocol 4: Coupling of Fragments A and B
  • Reaction: The chiral pyridotriazine core (Fragment A) and the dibenzothiepine alcohol (Fragment B) are coupled under dehydration conditions.

  • Procedure:

    • Fragments A and B are dissolved in a solvent such as ethyl acetate.

    • A coupling agent, for example, 1-propanephosphonic anhydride (T3P), and an acid catalyst like methanesulfonic acid are added.[1]

    • The reaction mixture is heated to approximately 70°C until completion.

    • The reaction is worked up by washing with aqueous solutions to remove reagents and byproducts.

    • The resulting protected baloxavir acid is purified, typically by crystallization, with a reported yield of 53%.[1]

Protocol 5: Deprotection to Yield Baloxavir Acid
  • Reaction: The protecting group on the pyridotriazine core (commonly a benzyl group) is removed.

  • Procedure:

    • The debenzylation is carried out using lithium chloride in a solvent such as N,N-dimethylacetamide.[1]

    • The protected baloxavir acid is dissolved in the solvent, and lithium chloride is added.

    • The mixture is heated to 80°C for approximately 3 hours.[1]

    • The product, baloxavir acid, is isolated after an appropriate workup. The reported yield for this step is 94%.[1]

Protocol 6: Prodrug Formation to Baloxavir Marboxil
  • Reaction: In the final step, baloxavir acid is converted to the prodrug, baloxavir marboxil, via esterification.

  • Procedure:

    • Baloxavir acid is dissolved in dimethylacetamide.

    • Chloromethyl methyl carbonate is added, and the reaction is heated to 50°C.[1]

    • After completion, the reaction is worked up and the final product, baloxavir marboxil, is purified. The reported yield for this step is 93%.[1]

Quantitative Data Summary

StepDescriptionStarting MaterialProductReported Yield (%)Reference
1Synthesis of Fragment APyridone DerivativeChiral Pyridotriazine Core11.0 (over 9 steps)[1]
2Synthesis of Fragment B3,4-Difluoro-2-methylbenzoic acidDibenzothiepine Alcohol75.0 (over 6 steps)[1]
3Coupling of FragmentsFragment A and Fragment BProtected Baloxavir Acid53.0[1]
4DeprotectionProtected Baloxavir AcidBaloxavir Acid94.0[1]
5Prodrug FormationBaloxavir AcidBaloxavir Marboxil93.0[1]

Reaction Mechanism Visualization

G cluster_coupling Coupling Reaction cluster_deprotection Deprotection cluster_prodrug Prodrug Formation FragmentA Fragment A (Pyridotriazine Core) CoupledProduct Protected Baloxavir Acid FragmentA->CoupledProduct FragmentB Fragment B (Dibenzothiepine Alcohol) ActivatedB Activated Fragment B FragmentB->ActivatedB T3P, MsOH ActivatedB->CoupledProduct Nucleophilic Attack Protected Protected Baloxavir Acid (with Benzyl group) Deprotected Baloxavir Acid Protected->Deprotected LiCl, DMAc, 80°C BaloxavirAcid Baloxavir Acid FinalProduct Baloxavir Marboxil BaloxavirAcid->FinalProduct Chloromethyl methyl carbonate, DMAc, 50°C

Caption: Key transformations in the final stages of baloxavir marboxil synthesis.

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of a key pyridone intermediate essential for the construction of the influenza antiviral, baloxavir marboxil. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals engaged in the synthesis of this novel class of influenza treatments. The modular synthetic strategy, coupled with robust and scalable individual reactions, underscores the efficiency of this approach in accessing complex and vital pharmaceutical agents.

References

  • Hu, Z., Li, M., Meng, X., & Guo, B. (2022). Improved Synthesis of Key Intermediate of Baloxavir Marboxil, an Anti-Influenza Drug. ChemistrySelect, 7(32), e202202239. [Link]

  • Fukui, N., Maki, T., Ban, K., Kijima, A., & Tsuritani, T. (2024). Practical Manufacturing Process for Baloxavir Marboxil: Efficient Route to a Tricyclic Triazinanone Scaffold. Organic Process Research & Development. [Link]

  • Wang, Y., Zhang, Z., & Wang, Y. (2022). Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. Molecules, 27(13), 3999. [Link]

  • Lu, J., Shi, Y., Huang, K., Liu, Y., & Wu, T. (2025). Improved Synthesis for the 4-Pyridone Intermediate of Baloxavir Marboxil: Elimination of Polar Aprotic Solvents and Optimization Through Design of Experiments (DoE). Organic Process Research & Development. [Link]

  • Aydın, A. S., & Gül, H. İ. (2022). Chemical Structure and Synthesis of Baloxavir Marboxil, A Novel Endonuclease Inhibitor For The Treatment Influenza: An Overview. International Journal of PharmATA, 2(3), 91-99. [Link]

  • Wang, Z., Zhou, Z., Kou, J., Wu, S., & Zeng, J. (2021). Efficient Synthesis of a Key Intermediate for Baloxavir Marboxil from a Greener Starting Material: Ethylene Glycol. Organic Process Research & Development, 25(10), 2353-2358. [Link]

  • PubChem. (n.d.). 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid. Retrieved from [Link]

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Application Notes and Protocols for the N-arylation of Heterocycles using 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/AI Assistant], Senior Application Scientist

Abstract

N-arylated heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] The development of robust and versatile synthetic methodologies for their preparation is of paramount importance in drug discovery and development. This guide provides a detailed protocol for the N-arylation of various nitrogen-containing heterocycles utilizing 4-Chloro-5-fluoronicotinaldehyde, a valuable and reactive building block.[3] We will delve into the mechanistic underpinnings of the palladium-catalyzed Buchwald-Hartwig amination, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.

Introduction: The Significance of N-Arylated Heterocycles and this compound

The introduction of an aryl group onto a nitrogen atom within a heterocyclic ring can profoundly influence the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. Many marketed drugs, such as the kinase inhibitors bosutinib and neratinib, feature the nicotinonitrile scaffold, highlighting the therapeutic relevance of this structural class.[4][5]

This compound (CAS 1060802-34-7) is a particularly useful reagent for constructing these valuable motifs.[3][6] Its chemical structure, featuring both chloro and fluoro substituents, offers differential reactivity that can be exploited for selective cross-coupling reactions. The electron-withdrawing nature of the aldehyde and the halogen atoms activates the pyridine ring towards nucleophilic attack, making it an excellent substrate for C-N bond formation.[3] This application note will focus on the palladium-catalyzed Buchwald-Hartwig amination, a powerful and widely used method for the synthesis of C-N bonds.[7][8]

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, an N-H heterocycle) and an aryl halide.[8] The reaction proceeds through a well-established catalytic cycle, which is crucial for understanding reaction optimization and troubleshooting.

The key steps in the mechanism are:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The N-H heterocycle coordinates to the Pd(II) center. In the presence of a base, the heterocycle is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The N-arylated heterocycle is formed by the reductive elimination of the product from the Pd(II) complex, regenerating the catalytically active Pd(0) species.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[9][10][11] Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[8][10]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Reductive_Elimination_Complex Reductive Elimination Precursor Amine_Coordination->Reductive_Elimination_Complex Base, -HBase⁺ Reductive_Elimination_Complex->Pd(0)L2 Reductive Elimination Product N-Arylated Heterocycle Reductive_Elimination_Complex->Product Ar-NR₂ Ar-X 4-Chloro-5-fluoro- nicotinaldehyde R2NH N-H Heterocycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of a heterocycle with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials and Reagents
  • This compound

  • Heterocycle of interest (e.g., imidazole, pyrazole, indole)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Dry glassware under vacuum or in an oven B Add reagents (aryl halide, heterocycle, base, catalyst, ligand) to the reaction vessel A->B C Evacuate and backfill the vessel with inert gas (3x) B->C D Add anhydrous solvent via syringe C->D E Heat the reaction mixture to the desired temperature with stirring D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction to room temperature F->G H Quench the reaction (e.g., with water or saturated NH₄Cl) G->H I Extract the product with an organic solvent H->I J Dry the organic layer over Na₂SO₄ and concentrate I->J K Purify the crude product by column chromatography J->K L Characterize the purified product (NMR, MS, etc.) K->L

Caption: A typical experimental workflow for N-arylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired heterocycle (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Substrate Scope and Optimization

The success of the N-arylation reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a starting point for the optimization of reaction conditions for different classes of heterocycles.

HeterocycleCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
ImidazolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Toluene10075-90
PyrazolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane11070-85
IndolePd₂(dba)₃ (2)BINAP (4)K₂CO₃ (2)DMF12065-80
PyrrolePd(OAc)₂ (2)XPhos (4)NaOtBu (2)Toluene10060-75
BenzimidazolePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Dioxane11080-95

Note: These are representative conditions and yields. Optimization is often necessary for specific substrates.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, low reaction temperature, poor solvent choice.Use a fresh catalyst, screen different bases (e.g., stronger bases like NaOtBu), increase the reaction temperature, try a different solvent (e.g., DMF for less soluble substrates).
Formation of side products Catalyst decomposition, side reactions of functional groups.Use a more robust ligand, protect sensitive functional groups on the heterocycle, lower the reaction temperature.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography, consider recrystallization or preparative HPLC.

Conclusion

The N-arylation of heterocycles using this compound via the Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of a wide range of valuable compounds for drug discovery and materials science. By understanding the reaction mechanism and carefully selecting the reaction parameters, researchers can efficiently construct complex N-arylated heterocycles. The protocol and guidelines presented in this application note serve as a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC - NIH. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study | Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. - ResearchGate. [Link]

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. [Link]

  • Cas 1060802-34-7,this compound - LookChem. [Link]

  • Highly Efficient Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. [Link]

  • Palladium catalyzed N-arylation of hydroxylamines - University of Strathclyde. [Link]

  • Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - MDPI. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications - Semantic Scholar. [Link]

  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present) | Faculty of Pharmacy - Assiut University. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade | Bentham Science. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]

  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - MDPI. [Link]

  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium - Scientia Iranica. [Link]

  • N-Arylations of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides Using a Copper(I) Oxide Nanoparticle/1,10-Phenanthroline Catalytic System | Request PDF - ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC - NIH. [Link]

  • Organic Syntheses Procedure. [Link]

  • Title α-Chlorocarbonyl Compounds : Their Synthesis and Applications (Commemoration Issue Dedicated to Professor Shige - CORE. [Link]

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Troubleshooting & Optimization

Optimizing reaction conditions for 4-Chloro-5-fluoronicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-5-fluoronicotinaldehyde

Welcome to the technical support resource for the synthesis of this compound (CAS 1060802-34-7). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the development of novel pharmaceuticals and agrochemicals, optimizing its synthesis is paramount for achieving high purity and yield.[1] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges associated with this synthesis.

Synthesis Strategy Overview: The Directed ortho-Metalation (DoM) Approach

The synthesis of this compound, a pyridine-3-carbaldehyde derivative, presents a significant regioselectivity challenge. Direct electrophilic substitution methods like the Vilsmeier-Haack reaction are often difficult on π-deficient dihalopyridine rings.[2][3] The Vilsmeier reagent is a weak electrophile that typically requires electron-rich aromatic systems to be effective.[2][4][5]

Therefore, a more reliable and regioselective strategy is a Directed ortho-Metalation (DoM), specifically a halogen-metal exchange or deprotonation, followed by formylation. This approach utilizes a strong lithium base to generate a nucleophilic pyridyl anion at a specific position, which is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

The logical precursor for this synthesis is 3-chloro-4-fluoropyridine . Lithiation at the C-3 position is sterically hindered and electronically disfavored. However, metalation at the C-5 position is not feasible. A more plausible, albeit challenging, route involves a carefully controlled deprotonation of a suitable precursor. Given the structure of the final product, the most common synthetic routes involve multi-step processes starting from different pyridine precursors. For the purpose of this guide, we will focus on troubleshooting a generalized lithiation-formylation pathway, which is a common and powerful method for functionalizing pyridine rings.[3]

General Reaction Scheme:

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is extremely low or I'm only recovering the starting material. What are the most critical parameters to investigate?

A1: This is a classic issue in organolithium chemistry and points to problems with the generation or stability of the lithiated intermediate.

  • Causality: The formation of the pyridyl anion is the rate-determining step and is highly sensitive to reaction conditions. Incomplete deprotonation or decomposition of the lithiated species before it can react with DMF are the primary causes of failure.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: Water is the nemesis of organolithium reactions. It will instantly quench both the strong base (e.g., LDA) and any lithiated intermediate formed.

      • Protocol: Flame-dry all glassware under vacuum or in an oven (>120°C) for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (THF, diethyl ether). Use syringe techniques for all liquid transfers under an inert atmosphere.

    • Verify Base Activity & Stoichiometry: Lithium Diisopropylamide (LDA) is the most common base for such deprotonations. It can be generated in situ or purchased as a solution. Its activity degrades over time.

      • Protocol: It is highly recommended to generate LDA in situ immediately before use by adding n-BuLi to diisopropylamine in THF at -78°C. If using commercial LDA, ensure it is from a fresh, properly stored bottle. A slight excess (1.1-1.5 equivalents) of LDA is often required to ensure complete deprotonation.[3]

    • Strict Temperature Control: Pyridyl anions, especially those with electron-withdrawing groups, can be unstable at higher temperatures.

      • Protocol: Maintain the reaction temperature at -78°C (a dry ice/acetone bath) during the deprotonation and DMF addition steps.[1] Do not let the temperature rise until the reaction is complete and ready for quenching.

    • Reagent Purity: Ensure the purity of your starting pyridine and the DMF. DMF can contain dimethylamine as an impurity, which can react with the base, or formic acid, which can quench the lithiated intermediate.

      • Protocol: Use freshly opened, high-purity DMF or distill it from calcium hydride under reduced pressure.

Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity of the formylation?

A2: Isomer formation indicates that metalation is occurring at more than one position on the pyridine ring. Regioselectivity is dictated by a combination of kinetic and thermodynamic factors, as well as the directing effects of the substituents.

  • Causality: The acidity of the ring protons is influenced by the inductive and mesomeric effects of the chloro and fluoro substituents. While one position may be kinetically favored for deprotonation, other positions may also be sufficiently acidic to react, especially if the reaction conditions are not optimal.

  • Troubleshooting & Optimization:

    • Choice of Base: The steric bulk of the base can influence the site of deprotonation. LDA is large and will preferentially attack the most sterically accessible acidic proton. Using a less hindered base could potentially lead to different isomer ratios.

    • Temperature and Reaction Time: Deprotonation is typically under kinetic control at very low temperatures (-78°C).[1] Allowing the reaction to warm up could permit equilibration to a more thermodynamically stable lithiated species, potentially at a different position. Ensure the reaction time at -78°C is sufficient for complete deprotonation at the desired site before adding the electrophile.

    • Starting Material: The single most important factor for regioselectivity is the substitution pattern of the starting material. The chloro and fluoro groups direct the deprotonation. If you are starting with 3-chloro-2-fluoropyridine, for example, deprotonation at C4 is highly likely. To obtain the 3-formyl product, a different starting material or a multi-step strategy involving blocking groups may be necessary.

Q3: The reaction seems to work, but I am seeing significant amounts of a dark, tarry substance after quenching. What causes this and how can I prevent it?

A3: The formation of dark, insoluble byproducts often points to decomposition of the intermediate or uncontrolled side reactions during the work-up.

  • Causality: The initial adduct formed between the lithiated pyridine and DMF is a lithium alkoxide. If this is quenched improperly with a concentrated acid or at a high temperature, it can lead to polymerization or decomposition.

  • Troubleshooting the Work-up:

    • Controlled Quenching: Quench the reaction at low temperature (-78°C) by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like acetic acid in THF. This protonates the intermediate in a controlled manner before significant warming occurs. Avoid quenching directly with water or strong acids, which can cause a rapid, exothermic reaction.

    • Hydrolysis Step: The intermediate iminium salt must be hydrolyzed to the final aldehyde. After the initial quench, allow the mixture to warm to room temperature and stir for a period (e.g., 1 hour) to ensure complete hydrolysis. Sometimes a separate acidic wash (e.g., with 1M HCl) is necessary, but this should be done carefully during the extraction phase.

Q4: My purification by column chromatography is giving poor separation and low recovery. What's a better approach?

A4: this compound is a solid, but it may contain impurities with similar polarities, making chromatographic separation difficult.

  • Causality: The aldehyde functionality can sometimes interact with silica gel, leading to streaking and product loss. Closely related isomers may have very similar retention factors (Rf).

  • Purification Strategy:

    • Optimize Chromatography:

      • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate non-polar impurities from your product and then elute your product cleanly.

      • Silica Deactivation: To minimize interaction with the aldehyde, you can use silica gel that has been pre-treated with triethylamine (by adding ~1% triethylamine to your eluent).

    • Recrystallization: This is often the best method for purifying the final solid product.

      • Solvent Screening: Test a variety of solvent systems to find one in which the product is soluble when hot but sparingly soluble when cold. Potential systems include hexane/dichloromethane, hexane/ethyl acetate, or isopropanol/water.[6] The goal is to have the impurities remain in the cold mother liquor.

Parameter Condition Rationale
Solvent Anhydrous THF or Diethyl EtherEssential for stability of organolithium reagents.
Base LDA (freshly prepared in situ)Strong, sterically hindered base for regioselective deprotonation.
Temperature -78 °C (Dry Ice/Acetone)Critical for kinetic control and stability of the lithiated intermediate.
Equivalents (LDA) 1.1 - 1.5 eq.Ensures complete deprotonation of the substrate.
Equivalents (DMF) 1.2 - 2.0 eq.Slight excess to ensure all the lithiated species reacts.
Quenching Agent Saturated aq. NH₄ClMild quench to prevent decomposition and side reactions.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

This diagram outlines the key stages from setup to final product.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Flame-dry glassware under vacuum B Prepare anhydrous solvents (THF) A->B C Set up reaction under Argon/Nitrogen B->C D Cool THF to -78°C C->D E Generate LDA in situ (n-BuLi + Diisopropylamine) D->E F Add Pyridine Precursor dropwise E->F G Stir for 1-2h @ -78°C F->G H Add Anhydrous DMF dropwise G->H I Quench with sat. aq. NH4Cl @ -78°C H->I J Warm to Room Temperature I->J K Extract with Ethyl Acetate J->K L Wash with Brine, Dry (Na2SO4) K->L M Concentrate in vacuo L->M N Column Chromatography (Hexane/EtOAc gradient) M->N O Recrystallize from suitable solvent N->O P Obtain Pure Product O->P

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Flowchart

Use this decision tree to diagnose common experimental issues.

G start Start: Reaction Completed q1 Analyze Crude Product (TLC, NMR). Is desired product present? start->q1 no_product Result: No Product / Starting Material Only q1->no_product No product_present Product is present q1->product_present Yes check_conditions Troubleshoot: 1. Check for moisture (anhydrous conditions). 2. Verify base activity (use fresh LDA). 3. Confirm temperature control (-78°C). no_product->check_conditions q2 What is the primary issue? product_present->q2 low_yield Issue: Low Yield q2->low_yield Low Yield isomers Issue: Isomer Mixture q2->isomers Isomers impure Issue: Impure Product / Tar q2->impure Impurity optimize_yield Optimize: 1. Increase reaction time for deprotonation. 2. Check stoichiometry of base/DMF. 3. Ensure controlled quench. low_yield->optimize_yield optimize_regio Optimize: 1. Strictly maintain -78°C (kinetic control). 2. Re-evaluate starting material's directing groups. isomers->optimize_regio optimize_purity Optimize: 1. Use controlled, low-temp quench. 2. Refine purification (gradient column, recrystallization). impure->optimize_purity

Sources

Technical Support Center: Purification of Crude 4-Chloro-5-fluoronicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude 4-Chloro-5-fluoronicotinaldehyde using column chromatography. This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process. The methodologies and explanations provided herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a standard and effective method for its purification.[2] However, the unique electronic properties of the substituted pyridine ring and the reactivity of the aldehyde functional group can present specific challenges. This guide will walk you through potential issues and their resolutions in a systematic, question-and-answer format.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Poor Separation of the Desired Product from Impurities

Q: I'm running a column with what I thought was a good solvent system based on TLC, but I'm getting poor separation of my product from a close-running impurity. What's going wrong?

A: This is a frequent challenge. Several factors could be at play:

  • Inadequate Solvent System Selection: While TLC is an excellent guide, the separation on a column might differ slightly. The choice of solvent system is critical for successful column chromatography.[3][4] For halogenated pyridine aldehydes, a common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]

    • Solution:

      • Re-optimize your solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. An Rf in this range generally provides a good balance between resolution and elution time.[5]

      • Try a different solvent system. If ethyl acetate/hexane doesn't provide adequate separation, consider trying other solvent combinations. For instance, dichloromethane/methanol can be effective for more polar compounds.[3][4]

      • Employ a shallow gradient. Instead of running the column with a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of closely eluting compounds.[2]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.

  • Improper Column Packing: An unevenly packed column will lead to channeling and band broadening, resulting in poor separation.

    • Solution: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is generally preferred to minimize air bubbles and channels.

Issue 2: The Product is Not Eluting from the Column

Q: I've been running my column for a long time with a seemingly appropriate solvent system, but I can't seem to get my product to come off. What should I do?

A: There are a few likely culprits for this issue:

  • Insufficiently Polar Mobile Phase: The chosen solvent system may not be polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. If you started with a low percentage of ethyl acetate in hexanes, incrementally increase the ethyl acetate concentration. If the product still doesn't elute, a switch to a more polar solvent system like dichloromethane/methanol may be necessary.[3][4] A "methanol flush" at the end of the chromatography can be used to elute highly polar compounds that remain on the column.[6]

  • Compound Degradation on Silica Gel: Aldehydes can sometimes be unstable on the slightly acidic surface of silica gel.[7][8] The compound may have decomposed on the column.

    • Solution:

      • Test for stability using 2D TLC. Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[6]

      • Deactivate the silica gel. If degradation is suspected, you can neutralize the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a base, such as 0.1-1% triethylamine, before loading your sample.

      • Consider an alternative stationary phase. If the compound is highly sensitive to silica, using a different stationary phase like alumina (neutral or basic) could be a solution.[4]

Issue 3: Tailing or Streaking of the Product Band

Q: My product is coming off the column, but the band is broad and tailing significantly, leading to mixed fractions. How can I improve the peak shape?

A: Tailing is often caused by interactions between the compound and the stationary phase. For pyridine derivatives, the basic nitrogen atom can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Solution:

    • Add a modifier to the mobile phase. A small amount of a basic modifier, like triethylamine (0.1-1%), can be added to the mobile phase to compete with the pyridine nitrogen for the active sites on the silica gel, thus improving the peak shape.

    • Add an acidic modifier. In some cases, adding a small amount of a volatile acid like acetic acid to the mobile phase can also improve peak shape by protonating the pyridine nitrogen, which can reduce its interaction with the silica.[6] This should be used with caution as it can affect the stability of the aldehyde.

    • Use end-capped silica gel. This type of silica has fewer free silanol groups and can reduce tailing for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for developing a solvent system is a mixture of ethyl acetate and hexanes .[3] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation by TLC. Aim for an Rf value of 0.2-0.3 for the product.[5]

Q2: How can I visualize this compound on a TLC plate?

A2: Since this compound is a yellowish-brown solid, it may be visible on the TLC plate without a stain.[1] However, for better visualization and to see non-colored impurities, several methods can be used:

  • UV Light: As an aromatic compound, it should be visible under a UV lamp (254 nm) if the TLC plate contains a fluorescent indicator.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized, including aldehydes. It will appear as a yellow or brown spot on a purple background.[10]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones and will produce a yellow to orange spot.

  • Anisaldehyde Stain: This is another effective stain for carbonyl compounds.[11]

Q3: What are the likely impurities I should be trying to separate from?

A3: While the exact impurity profile depends on the synthetic route, a common synthesis of similar compounds involves the formylation of a substituted pyridine.[12] Therefore, potential impurities could include:

  • Unreacted starting material: For example, 4-chloro-5-fluoropyridine.

  • Byproducts of the formylation reaction: These could include over-formylated products or isomers.

  • Residual solvents and reagents.

Q4: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, a more polar solvent system is needed. Try a mixture of dichloromethane and methanol .[3][4] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the purification of crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and visualization reagents

Procedure:

  • Determine the Optimal Solvent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and elute with various ratios of ethyl acetate/hexanes.

    • Identify the solvent system that gives an Rf value of approximately 0.2-0.3 for the desired product and provides the best separation from impurities.

  • Pack the Column:

    • Secure the column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

    • Wash the column with 2-3 column volumes of the initial mobile phase, never letting the solvent level drop below the top of the silica gel.

  • Load the Sample:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure to the top of the column to begin the elution (flash chromatography).

    • Collect fractions in separate tubes.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar organic compounds.
Mobile Phase Ethyl Acetate/Hexanes (start with 10:90, increase polarity as needed)A versatile and common solvent system for this class of compounds.
Target Rf Value 0.2 - 0.3Provides a good balance between separation efficiency and elution time.[5]
Sample Loading 1-5% of silica gel weightPrevents column overloading and ensures optimal separation.
TLC Visualization UV (254 nm), KMnO₄ stain, or DNPH stainAllows for the detection of the product and potential impurities.[9][10]

Visualization of the Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common issues during the column chromatography of this compound.

troubleshooting_workflow start Start Purification problem Problem Encountered? start->problem poor_separation Poor Separation problem->poor_separation Yes no_elution No Elution problem->no_elution Yes tailing Tailing/Streaking problem->tailing Yes end Successful Purification problem->end No reoptimize_solvent Re-optimize Solvent System (TLC) poor_separation->reoptimize_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Mobile Phase Modifier (e.g., Et3N) tailing->add_modifier check_loading Check Column Loading reoptimize_solvent->check_loading repack_column Repack Column check_loading->repack_column repack_column->end check_stability Check for Degradation (2D TLC) increase_polarity->check_stability check_stability->end add_modifier->end

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Common side reactions in the synthesis of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5-fluoronicotinaldehyde (CAS: 1060802-34-7), a key intermediate in the pharmaceutical and agrochemical industries.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during its synthesis. The guidance is structured to address specific issues, explaining the underlying chemical principles and offering validated solutions.

I. Overview of Synthetic Strategies

The synthesis of this compound is not extensively detailed in readily available literature, which often presents a challenge for researchers. Based on established principles of pyridine chemistry, two primary retrosynthetic pathways are commonly explored. This guide will focus on troubleshooting these logical and scientifically sound approaches.

  • Directed Ortho-Metalation (DoM) and Formylation: This strategy involves the deprotonation of a 4-chloro-5-fluoropyridine precursor at the C3 position, followed by quenching with an electrophilic formylating agent.

  • Halogen-Metal Exchange and Formylation: This approach starts with a 3-halo-4-chloro-5-fluoropyridine (e.g., 3-bromo-4-chloro-5-fluoropyridine) and utilizes a halogen-metal exchange to generate a nucleophilic organometallic species at the C3 position, which is then formylated.

Both pathways, while viable, are susceptible to specific side reactions that can impact yield, purity, and reproducibility.

II. Troubleshooting Guide & Method Optimization

This section is designed in a question-and-answer format to directly address common problems observed during the synthesis.

Problem 1: Low or No Yield of the Desired Product in a Directed Ortho-Metalation Approach

Question: I am attempting to synthesize this compound via lithiation of a 4-chloro-5-fluoropyridine precursor followed by quenching with N,N-dimethylformamide (DMF), but I am observing very low yields or only recovering my starting material. What are the likely causes and how can I improve the reaction?

Answer:

This is a common issue when working with directed ortho-metalation on halogenated pyridines. The challenges often stem from the choice of base, reaction temperature, and the stability of the lithiated intermediate.

Root Cause Analysis:

  • Incorrect Base: Standard alkyllithium reagents like n-butyllithium (n-BuLi) can undergo side reactions. Instead of deprotonation, they can add to the pyridine ring or perform a halogen-metal exchange, especially with the chloro-substituent.[2]

  • Insufficient Basicity: The acidity of the C3 proton is influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. If the base is not strong enough, deprotonation will be incomplete.

  • Decomposition of the Lithiated Intermediate: Lithiated pyridines can be unstable, especially at higher temperatures, leading to decomposition or rearrangement before the electrophile is added.

  • Moisture Contamination: Organolithium reagents are extremely sensitive to moisture. Trace amounts of water in the solvent or on the glassware will quench the base and the lithiated intermediate.

Troubleshooting Workflow & Optimization Protocol:

Here is a step-by-step protocol to address these issues, along with a visual workflow.

Experimental Protocol: Optimized Directed Ortho-Metalation

  • Rigorous Drying: Flame-dry all glassware under vacuum and cool under a stream of dry argon or nitrogen. Ensure all solvents (e.g., THF, diethyl ether) are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone).

  • Base Selection: Utilize a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). Prepare LDA in situ by adding n-BuLi to a solution of diisopropylamine in THF at -78 °C.

  • Reaction Setup:

    • Dissolve the 4-chloro-5-fluoropyridine precursor in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared LDA solution dropwise to the pyridine solution. .

  • Litiation and Quenching:

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

    • Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Visual Troubleshooting Workflow:

G start Low Yield in DoM Synthesis check_base Is the base appropriate? (e.g., n-BuLi vs. LDA) start->check_base check_conditions Are reaction conditions strictly anhydrous and at low temperature (-78°C)? check_base->check_conditions Yes (using LDA) use_lda Switch to a non-nucleophilic base like LDA. check_base->use_lda No (using n-BuLi) check_intermediate Is the lithiated intermediate stable? check_conditions->check_intermediate Yes dry_reagents Ensure rigorous drying of glassware and solvents. check_conditions->dry_reagents No optimize_time Minimize time between LDA addition and DMF quench. check_intermediate->optimize_time Possibly unstable success success use_lda->success Improved Yield dry_reagents->success optimize_time->success

Caption: Troubleshooting workflow for low yield in Directed Ortho-Metalation.

Problem 2: Formation of Multiple Products in a Halogen-Metal Exchange Approach

Question: I am using 3-bromo-4-chloro-5-fluoropyridine as a starting material and attempting a bromine-lithium exchange followed by formylation. My crude product shows multiple spots on TLC, suggesting the formation of byproducts. What could be the side reactions?

Answer:

Halogen-metal exchange is a powerful tool, but its selectivity can be compromised by several factors, leading to a mixture of products.[3]

Root Cause Analysis:

  • Competitive Chlorine-Metal Exchange: While bromine-lithium exchange is generally much faster than chlorine-lithium exchange, it is not always perfectly selective. Some degree of exchange at the C4 position can occur, leading to the formation of the corresponding aldehyde isomer after formylation.

  • Attack by the Alkyllithium Reagent: The organolithium reagent (e.g., n-BuLi or t-BuLi) can act as a nucleophile and add to the pyridine ring, leading to dihydropyridine adducts which may decompose or react further upon work-up.

  • Proton Scrambling: If there are any trace acidic protons in the system (e.g., from moisture), the generated aryllithium intermediate can be quenched before it reacts with DMF.

  • Temperature Control: These reactions are extremely fast and exothermic. Poor temperature control (allowing the temperature to rise above -78 °C) can significantly increase the rates of side reactions.[4]

Side Reaction Pathways:

G cluster_0 Desired Pathway cluster_1 Side Reactions SM 3-Bromo-4-chloro-5-fluoropyridine Br, Cl, F Li_Br_exchange 3-Lithio-4-chloro-5-fluoropyridine Li, Cl, F SM:f1->Li_Br_exchange:f1 Br-Li Exchange (Fast) Li_Cl_exchange 4-Lithio-3-bromo-5-fluoropyridine Br, Li, F SM:f1->Li_Cl_exchange:f1 Cl-Li Exchange (Slower, but possible) Product This compound CHO, Cl, F Li_Br_exchange:f1->Product:f1 1. DMF 2. H3O+ Side_Product 3-Bromo-5-fluoropicolinaldehyde Br, CHO, F Li_Cl_exchange:f1->Side_Product:f1 1. DMF 2. H3O+

Caption: Desired vs. Side Reaction Pathways in Halogen-Metal Exchange.

Troubleshooting & Optimization Protocol:

  • Temperature is Critical: Maintain the reaction temperature strictly at -78 °C or even lower (e.g., -100 °C with a liquid nitrogen/ethanol bath) throughout the addition of the organolithium reagent and the DMF quench.

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organolithium reagent to ensure complete exchange, but avoid a large excess which can promote side reactions.

  • Reverse Addition: Consider adding the solution of 3-bromo-4-chloro-5-fluoropyridine to the organolithium reagent at low temperature. This maintains a low concentration of the starting material and can sometimes improve selectivity.

  • Choice of Organolithium: Tert-butyllithium (t-BuLi) often gives cleaner and faster halogen-metal exchange than n-BuLi at low temperatures.

Problem 3: Difficult Purification of the Final Product

Question: My reaction seems to work, but I am struggling to purify this compound. Column chromatography gives poor separation. Are there common impurities I should be aware of?

Answer:

Purification can be challenging due to the presence of structurally similar impurities and the potential for the aldehyde to be sensitive.

Common Impurities and Their Origin:

ImpurityProbable OriginRecommended Removal Strategy
Starting Material Incomplete reaction.Optimize reaction time and stoichiometry. Careful column chromatography with a shallow solvent gradient.
Isomeric Aldehydes Lack of regioselectivity in metalation or halogen exchange.Fractional crystallization if possible. Preparative HPLC may be required.
Dehalogenated Aldehyde Quenching of a lithiated intermediate that has undergone further reaction.Ensure strictly anhydrous conditions and low temperatures.
Carboxylic Acid Over-oxidation of the aldehyde during work-up or storage.Avoid exposure to air and strong oxidizing conditions. An acidic wash (e.g., dilute NaHSO3) during work-up can sometimes help remove this by forming the bisulfite adduct of the aldehyde.

Purification Protocol:

  • Initial Work-up: After quenching the reaction, wash the organic layer with a mild reducing agent solution like 5% sodium bisulfite to protect the aldehyde. Follow with a brine wash.

  • Column Chromatography:

    • Use a high-quality silica gel.

    • Employ a non-polar/polar solvent system with a shallow gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

    • Monitor fractions carefully by TLC.

  • Recrystallization: If a solid product is obtained, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or heptane/toluene) to remove minor impurities.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a Vilsmeier-Haack reaction to formylate 4-chloro-5-fluoropyridine?

A1: The Vilsmeier-Haack reaction is typically effective on electron-rich aromatic and heteroaromatic systems.[5][6][7] Halogenated pyridines are generally electron-deficient, which makes them poor substrates for this reaction. The harsh conditions (POCl3, heat) could also lead to decomposition or unwanted side reactions. A directed ortho-metalation approach is generally more reliable for such electron-poor systems.[8]

Q2: What is the best way to monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common method. A more advanced technique is to take aliquots from the reaction mixture (after quenching them in a separate vial), and analyze them by GC-MS or LC-MS to identify the product and key intermediates or byproducts.

Q3: My final product is a yellowish-brown solid. Is this normal?

A3: Yes, this compound is often described as a yellowish-brown solid.[1] However, a very dark color may indicate the presence of impurities from decomposition. If the color is a concern for subsequent steps, consider an additional purification step like recrystallization or treatment with activated carbon.

Q4: How should I store the final product?

A4: Aldehydes can be susceptible to oxidation. It is recommended to store this compound under an inert atmosphere (argon or nitrogen), in a cool, dark place.

IV. References

  • LookChem. (n.d.). Cas 1060802-34-7, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Retrieved from a source providing this article.

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Retrieved from [Link]

  • PubMed. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. Retrieved from [Link]

Sources

How to improve the yield of 4-Chloro-5-fluoronicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in the development of novel pharmaceutical and agrochemical agents, 4-Chloro-5-fluoronicotinaldehyde is a key building block for synthesizing complex molecular structures.[1] Its preparation, while conceptually straightforward, often presents challenges in achieving high yields and purity. This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize the synthesis of this valuable compound.

This guide provides a structured approach to troubleshooting, offering solutions to specific experimental issues based on fundamental chemical principles and field-proven insights.

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. A general troubleshooting workflow is outlined below.

G cluster_0 cluster_1 Problem Analysis cluster_2 Solution Pathways start Low Yield or Impure Product Identified low_conversion Low Conversion of Starting Material? start->low_conversion byproducts Significant Byproduct Formation? low_conversion->byproducts No reagents Verify Reagent Quality & Stoichiometry low_conversion->reagents Yes isolation_issues Difficult Isolation/Purification? byproducts->isolation_issues No conditions Optimize Reaction Conditions (Temp, Time) byproducts->conditions Yes workup Refine Workup & Purification Protocol isolation_issues->workup Yes analytical Implement In-Process Controls (TLC/LCMS) isolation_issues->analytical No reagents->conditions workup->analytical reaction cluster_reactants Reactants cluster_product Product SM 4-Hydroxy-5-fluoronicotinaldehyde arrow SM->arrow Reflux (110 °C) Inert Atmosphere POCl3 POCl₃ (excess) POCl3->arrow Reflux (110 °C) Inert Atmosphere P This compound arrow->P

Sources

Stability of 4-Chloro-5-fluoronicotinaldehyde in acidic and basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-fluoronicotinaldehyde

Welcome to the technical support guide for this compound (CAS 1060802-34-7). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a key intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, understanding its reactivity and stability is paramount to achieving successful experimental outcomes.[1] This guide provides in-depth answers to frequently encountered questions and troubleshooting protocols based on established principles of organic chemistry and our internal validation studies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and recommended storage conditions for this compound?

A1: this compound, with the molecular formula C₆H₃ClFNO, is a yellowish-brown solid.[1] It is a highly functionalized pyridine derivative, making it an electron-deficient aromatic system. This electronic nature dictates its reactivity and stability. Due to its sensitivity, stringent storage conditions are mandatory to preserve its integrity.

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[1][2]Minimizes degradation from thermal energy and potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]Prevents oxidation of the aldehyde group and potential reactions with atmospheric moisture.
Light Store in an amber vial or protected from light.Halogenated aromatic compounds can be susceptible to photodegradation.[3]
Purity Use high-purity material (≥97%).[4]Impurities can catalyze decomposition pathways.

Q2: What are the primary chemical stability concerns when using this reagent in solution?

A2: The molecule possesses two primary sites of reactivity that are sensitive to media conditions: the aldehyde functional group and the halogenated pyridine ring.

  • The Aldehyde Group: Aldehydes are susceptible to oxidation, especially in the presence of air or other oxidants, which converts them to the corresponding carboxylic acid.[5] They can also undergo nucleophilic addition at the carbonyl carbon.[6][7]

  • The Pyridine Ring: The pyridine nitrogen, combined with the electron-withdrawing effects of the halogens and the aldehyde, renders the ring "electron-poor." This makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly at the C4 position (bearing the chlorine atom), which is activated by the ring nitrogen.[8][9]

Q3: How does pH specifically impact the stability of this compound?

A3: The stability is highly pH-dependent. Both strongly acidic and strongly basic conditions can lead to rapid degradation, but through different mechanisms.

  • In Acidic Media: The pyridine nitrogen (pKa ≈ 0.63) can become protonated, which further increases the electrophilicity of the pyridine ring.[1] This enhances its vulnerability to nucleophilic attack by even weak nucleophiles like water, leading to hydrolysis of the C-Cl bond. The aldehyde itself can also be protonated, activating it towards hydration.[7][10]

  • In Basic Media: The primary degradation pathway is rapid SNAr. Nucleophiles, particularly strong ones like hydroxide (OH⁻), will readily attack the electron-deficient C4 position, displacing the chloride leaving group to form 4-hydroxy-5-fluoronicotinaldehyde.[8]

Q4: What are the most probable degradation products I should expect to see?

A4: Based on the mechanisms described above, the two most common degradation products are:

  • 4-Hydroxy-5-fluoronicotinaldehyde: This is the product of hydrolysis or nucleophilic substitution of the chloride atom. It is significantly more polar than the starting material and will have a much shorter retention time in reverse-phase HPLC.

  • 4-Chloro-5-fluoronicotinic acid: This is the product of aldehyde oxidation. Its formation is accelerated by the presence of oxidizing agents, air, or certain catalysts.

Troubleshooting Guide for Experimental Setbacks

Issue 1: My reaction in a basic medium (e.g., NaOH, K₂CO₃) shows a new, highly polar spot by TLC/peak by LCMS, and my yield of the desired product is low.

Cause: You are likely observing the product of nucleophilic aromatic substitution (SNAr) at the C4 position. Hydroxide ions from your base are acting as a nucleophile, displacing the chloride to form 4-hydroxy-5-fluoronicotinaldehyde. This side reaction is often rapid, even at room temperature.

Solution Protocol:

  • Lower the Temperature: Perform the reaction at 0°C or below to slow the rate of the competing SNAr reaction.

  • Use a Non-Nucleophilic Base: If the goal is simply deprotonation, switch to a sterically hindered, non-nucleophilic base such as Proton-Sponge® (1,8-bis(dimethylamino)naphthalene) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) where applicable.

  • Limit Water Content: Use anhydrous solvents and reagents to minimize the concentration of hydroxide ions, which can form from the reaction of strong bases with water.

  • Monitor Closely: Track the reaction progress carefully using TLC or UPLC in short time intervals (e.g., every 15-30 minutes) to minimize the formation of the degradation product.

Diagram: Degradation in Basic Media

G cluster_0 Mechanism: Nucleophilic Aromatic Substitution (SNAr) reagent This compound intermediate Meisenheimer-like Intermediate reagent->intermediate Nucleophilic Attack at C4 nucleophile Hydroxide (OH⁻) (from Base) nucleophile->intermediate product Degradation Product: 4-Hydroxy-5-fluoronicotinaldehyde intermediate->product Elimination of Cl⁻ leaving_group Chloride (Cl⁻) intermediate->leaving_group G cluster_1 Mechanism: Acid-Catalyzed Hydrolysis reagent Aldehyde Starting Material protonated_ring Protonated Pyridinium Ion (Highly Activated) reagent->protonated_ring Protonation of Ring N acid Proton (H⁺) acid->reagent hydrolysis_product Hydrolysis Product: 4-Hydroxy-5-fluoronicotinaldehyde protonated_ring->hydrolysis_product H₂O Attack & Deprotonation water Water (H₂O) water->protonated_ring G prep Step 1: Stock Solution Prepare a 1 mg/mL solution of the aldehyde in a suitable solvent (e.g., ACN, THF). aliquot Step 2: Aliquot Dispense aliquots into separate vials for each test condition. prep->aliquot conditions Step 3: Add Stressors Acidic: Add 1 eq. of HCl Basic: Add 1 eq. of NaOH Control: Add solvent only aliquot->conditions incubate Step 4: Incubate Let vials stand at RT for specific time points (e.g., 0h, 1h, 4h, 24h). conditions->incubate analyze Step 5: Analyze Quench (if necessary) and analyze all samples by UPLC-MS. incubate->analyze evaluate Step 6: Evaluate Compare the peak area of the starting material and identify any new peaks. analyze->evaluate

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile intermediate. This resource, presented in a question-and-answer format, provides in-depth technical guidance to help you optimize your reaction yields and achieve your synthetic goals.

Section 1: Understanding the Reagent - FAQs

Q1: What are the key chemical properties of this compound?

A1: this compound, with the molecular formula C6H3ClFNO, is a yellowish-brown solid.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to its ability to inhibit certain enzymes.[1]

Key Physicochemical Data:

PropertyValueSource
Molecular Weight159.55 g/mol
Boiling Point215.7±35.0 °C (Predicted)[1]
Density1.444±0.06 g/cm3 (Predicted)[1]
pKa0.63±0.10 (Predicted)[1]

Understanding these properties is the first step in designing a successful reaction. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups on the pyridine ring significantly influences its reactivity.

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of the reagent. It should be stored in an inert atmosphere, in a freezer at temperatures under -20°C.[1] This minimizes degradation and prevents the introduction of moisture, which can be detrimental to many reactions. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Q3: What are the common reactions where this compound is used?

A3: This aldehyde is a versatile building block, frequently employed in:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by nucleophiles.

  • Suzuki-Miyaura Coupling: A powerful method for forming carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds.[4]

  • Reductive Amination: The aldehyde group can be converted to an amine.[5]

  • Wittig Reactions: To form alkenes from the aldehyde functionality.[5]

The success of these reactions often hinges on carefully optimized conditions.

Section 2: Troubleshooting Low Yields - A Deeper Dive

Low yields can be frustrating and costly. This section breaks down potential issues by reaction type and provides actionable solutions.

Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a staple for C-C bond formation, but even this robust reaction can falter.

Q4: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the likely causes?

A4: Several factors can contribute to low yields in Suzuki-Miyaura couplings. The primary culprits often involve the catalyst system, reaction conditions, or the stability of the boronic acid/ester.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start Low Yield in Suzuki Coupling Catalyst Catalyst System Issue? Start->Catalyst Conditions Suboptimal Conditions? Catalyst->Conditions No Ligand Screen Ligands (e.g., Buchwald ligands) Catalyst->Ligand Yes Reagents Reagent Quality? Conditions->Reagents No Base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) Conditions->Base Yes Workup Workup/Purification Loss? Reagents->Workup No Boronic_Acid Check Boronic Acid Stability (Protodeboronation) Reagents->Boronic_Acid Yes Extraction Optimize Extraction Protocol Workup->Extraction Yes Pd_Source Vary Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) Ligand->Pd_Source Solvent Screen Solvents (e.g., Toluene/H2O, Dioxane/H2O) Base->Solvent Temp Adjust Temperature Solvent->Temp Purity Verify Starting Material Purity (NMR, LC-MS) Boronic_Acid->Purity Chromatography Review Chromatography Technique Extraction->Chromatography

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Causality and Solutions:

  • Catalyst and Ligand Choice: The chloride on the pyridine ring can be a challenging coupling partner.[6][7] Standard catalysts like Pd(PPh3)4 may not be sufficient.

    • Expert Insight: Consider using more electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos).[6][8] These ligands promote the oxidative addition step, which is often rate-limiting with aryl chlorides.

  • Base Selection: The choice and quality of the base are crucial.

    • Protocol: Ensure your base (e.g., K2CO3, K3PO4) is finely powdered and dry.[9] In some cases, a stronger base like Cs2CO3 may be necessary.[9] The base activates the boronic acid, facilitating transmetalation.[10]

  • Protodeboronation: Boronic acids can be unstable, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.

    • Self-Validation: Monitor your reaction by LC-MS or GC-MS to check for the formation of 4-fluoro-nicotinaldehyde, a sign of protodeboronation. Using boronate esters (e.g., pinacol esters) can often mitigate this issue.[7]

  • Solvent and Temperature: A mixture of an organic solvent and water is typically used.

    • Trustworthiness: Degassing the solvent thoroughly (e.g., by sparging with argon for 30 minutes) is critical to prevent catalyst oxidation.[9] If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 100°C) might be beneficial, but be mindful of potential reagent decomposition.[9]

Issue 2: Poor Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, but its application to electron-deficient heteroaryl chlorides requires careful optimization.

Q5: I'm attempting a Buchwald-Hartwig amination with this compound, but the conversion is low and I see side products. What's going on?

A5: Low conversion in Buchwald-Hartwig reactions with this substrate often points to catalyst inhibition, side reactions of the aldehyde, or inappropriate reaction conditions.

Logical Relationship Diagram for Buchwald-Hartwig Issues

Low_Yield Low Buchwald-Hartwig Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Side_Reactions Aldehyde Side Reactions Low_Yield->Side_Reactions Base_Issues Incorrect Base Low_Yield->Base_Issues Ligand_Inhibition Ligand Binding to Aldehyde Catalyst_Deactivation->Ligand_Inhibition Amine_Coordination Amine Coordination to Pd Catalyst_Deactivation->Amine_Coordination Aldol_Condensation Base-Catalyzed Aldol Side_Reactions->Aldol_Condensation Cannizzaro_Reaction Disproportionation Side_Reactions->Cannizzaro_Reaction Base_Strength Base too weak/strong Base_Issues->Base_Strength

Caption: Potential causes for low yields in Buchwald-Hartwig amination.

Detailed Causality and Solutions:

  • Catalyst System: The choice of ligand is paramount. The nitrogen of the pyridine and the oxygen of the aldehyde can coordinate to the palladium center, inhibiting catalysis.

    • Expertise: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that favor the desired catalytic cycle and minimize unproductive coordination.[8] Using a pre-catalyst can also lead to more reproducible results by ensuring the formation of the active catalytic species.[11]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Causality: A base that is too weak will not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong or nucleophilic can lead to side reactions with the aldehyde.

  • Aldehyde Reactivity: The aldehyde group is sensitive to basic conditions and can undergo side reactions.

    • Self-Validation: If you observe complex mixtures or baseline material on TLC, consider protecting the aldehyde as an acetal before the coupling reaction. The acetal can be easily removed under acidic conditions after the C-N bond is formed.

Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it a good candidate for SNAr. However, the regioselectivity and reactivity can be influenced by both the chloro and fluoro substituents.

Q6: In my SNAr reaction, I'm getting a mixture of products or no reaction at all. Which position is more reactive, and how can I improve the yield?

A6: In SNAr reactions on this substrate, the position of the leaving group relative to the electron-withdrawing groups is key. The fluorine atom can make the carbon to which it is attached very electrophilic.[12]

Key Principles for SNAr:

  • Leaving Group Ability: While typically iodide is the best leaving group among halogens, in SNAr, the reactivity is often dominated by the polarization of the C-X bond. Fluorine, being the most electronegative, makes the attached carbon highly electrophilic and is often the best leaving group in this context.[13]

  • Stabilization of the Meisenheimer Intermediate: The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[14][15] The stability of this intermediate is crucial. The electron-withdrawing groups (aldehyde, nitrogen in the ring) must be positioned ortho or para to the site of nucleophilic attack to effectively stabilize the negative charge through resonance.[12]

Experimental Protocol for a Model SNAr Reaction:

This protocol outlines a general procedure for the substitution of the chloro group with an amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[16]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]

Troubleshooting Tips:

  • If the reaction is slow, consider a more polar solvent or a higher temperature.

  • If you see decomposition, the temperature may be too high for your specific nucleophile.

  • The choice of base is critical; ensure it is not competing as a nucleophile.

Section 3: Analytical and Purification Strategies

Q7: How can I effectively monitor my reactions and purify the final product?

A7: Robust analytical techniques and a sound purification strategy are essential for success.

Reaction Monitoring:

  • TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of reaction progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, allowing you to identify the masses of your starting materials, product, and any major byproducts.[16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used for in-situ reaction monitoring and is invaluable for characterizing the final product.[16]

Purification:

  • Column Chromatography: The most common method for purifying products from these reactions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Solvents like ethanol/water or ethyl acetate/hexanes are good starting points.[18]

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC can be employed.

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your reactions involving this compound.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (n.d.). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.1060802-34-7. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Buchwald-Hartwig Amination after 25 Years. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • The Chemical Reactivity. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Home Page. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
  • Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • PubChem. (n.d.). 4-Chloro-5-sulfamoylanthranilic acid. Retrieved from [Link]

  • Patent 0150587. (1985). Preparation of chlorobenzotrifluoride compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]##

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile intermediate. This resource, presented in a question-and-answer format, provides in-depth technical guidance to help you optimize your reaction yields and achieve your synthetic goals.

Section 1: Understanding the Reagent - FAQs

Q1: What are the key chemical properties of this compound?

A1: this compound, with the molecular formula C6H3ClFNO, is a yellowish-brown solid.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, largely due to its ability to inhibit certain enzymes.[1]

Key Physicochemical Data:

PropertyValueSource
Molecular Weight159.55 g/mol
Boiling Point215.7±35.0 °C (Predicted)[1]
Density1.444±0.06 g/cm3 (Predicted)[1]
pKa0.63±0.10 (Predicted)[1]

Understanding these properties is the first step in designing a successful reaction. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups on the pyridine ring significantly influences its reactivity.

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of the reagent. It should be stored in an inert atmosphere, in a freezer at temperatures under -20°C.[1] This minimizes degradation and prevents the introduction of moisture, which can be detrimental to many reactions. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]

Q3: What are the common reactions where this compound is used?

A3: This aldehyde is a versatile building block, frequently employed in:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring is susceptible to attack by nucleophiles.

  • Suzuki-Miyaura Coupling: A powerful method for forming carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds.[4]

  • Reductive Amination: The aldehyde group can be converted to an amine.[5]

  • Wittig Reactions: To form alkenes from the aldehyde functionality.[5]

The success of these reactions often hinges on carefully optimized conditions.

Section 2: Troubleshooting Low Yields - A Deeper Dive

Low yields can be frustrating and costly. This section breaks down potential issues by reaction type and provides actionable solutions.

Issue 1: Low Yields in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a staple for C-C bond formation, but even this robust reaction can falter.

Q4: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the likely causes?

A4: Several factors can contribute to low yields in Suzuki-Miyaura couplings. The primary culprits often involve the catalyst system, reaction conditions, or the stability of the boronic acid/ester.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start Low Yield in Suzuki Coupling Catalyst Catalyst System Issue? Start->Catalyst Conditions Suboptimal Conditions? Catalyst->Conditions No Ligand Screen Ligands (e.g., Buchwald ligands) Catalyst->Ligand Yes Reagents Reagent Quality? Conditions->Reagents No Base Optimize Base (e.g., K2CO3, Cs2CO3, K3PO4) Conditions->Base Yes Workup Workup/Purification Loss? Reagents->Workup No Boronic_Acid Check Boronic Acid Stability (Protodeboronation) Reagents->Boronic_Acid Yes Extraction Optimize Extraction Protocol Workup->Extraction Yes Pd_Source Vary Pd Source (e.g., Pd(OAc)2, Pd2(dba)3) Ligand->Pd_Source Solvent Screen Solvents (e.g., Toluene/H2O, Dioxane/H2O) Base->Solvent Temp Adjust Temperature Solvent->Temp Purity Verify Starting Material Purity (NMR, LC-MS) Boronic_Acid->Purity Chromatography Review Chromatography Technique Extraction->Chromatography

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Detailed Causality and Solutions:

  • Catalyst and Ligand Choice: The chloride on the pyridine ring can be a challenging coupling partner.[6][7] Standard catalysts like Pd(PPh3)4 may not be sufficient.

    • Expert Insight: Consider using more electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos).[6][8] These ligands promote the oxidative addition step, which is often rate-limiting with aryl chlorides.

  • Base Selection: The choice and quality of the base are crucial.

    • Protocol: Ensure your base (e.g., K2CO3, K3PO4) is finely powdered and dry.[9] In some cases, a stronger base like Cs2CO3 may be necessary.[9] The base activates the boronic acid, facilitating transmetalation.[10]

  • Protodeboronation: Boronic acids can be unstable, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.

    • Self-Validation: Monitor your reaction by LC-MS or GC-MS to check for the formation of 4-fluoro-nicotinaldehyde, a sign of protodeboronation. Using boronate esters (e.g., pinacol esters) can often mitigate this issue.[7]

  • Solvent and Temperature: A mixture of an organic solvent and water is typically used.

    • Trustworthiness: Degassing the solvent thoroughly (e.g., by sparging with argon for 30 minutes) is critical to prevent catalyst oxidation.[9] If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 100°C) might be beneficial, but be mindful of potential reagent decomposition.[9]

Issue 2: Poor Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, but its application to electron-deficient heteroaryl chlorides requires careful optimization.

Q5: I'm attempting a Buchwald-Hartwig amination with this compound, but the conversion is low and I see side products. What's going on?

A5: Low conversion in Buchwald-Hartwig reactions with this substrate often points to catalyst inhibition, side reactions of the aldehyde, or inappropriate reaction conditions.

Logical Relationship Diagram for Buchwald-Hartwig Issues

Low_Yield Low Buchwald-Hartwig Yield Catalyst_Deactivation Catalyst Deactivation Low_Yield->Catalyst_Deactivation Side_Reactions Aldehyde Side Reactions Low_Yield->Side_Reactions Base_Issues Incorrect Base Low_Yield->Base_Issues Ligand_Inhibition Ligand Binding to Aldehyde Catalyst_Deactivation->Ligand_Inhibition Amine_Coordination Amine Coordination to Pd Catalyst_Deactivation->Amine_Coordination Aldol_Condensation Base-Catalyzed Aldol Side_Reactions->Aldol_Condensation Cannizzaro_Reaction Disproportionation Side_Reactions->Cannizzaro_Reaction Base_Strength Base too weak/strong Base_Issues->Base_Strength

Caption: Potential causes for low yields in Buchwald-Hartwig amination.

Detailed Causality and Solutions:

  • Catalyst System: The choice of ligand is paramount. The nitrogen of the pyridine and the oxygen of the aldehyde can coordinate to the palladium center, inhibiting catalysis.

    • Expertise: Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that favor the desired catalytic cycle and minimize unproductive coordination.[8] Using a pre-catalyst can also lead to more reproducible results by ensuring the formation of the active catalytic species.[11]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

    • Causality: A base that is too weak will not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong or nucleophilic can lead to side reactions with the aldehyde.

  • Aldehyde Reactivity: The aldehyde group is sensitive to basic conditions and can undergo side reactions.

    • Self-Validation: If you observe complex mixtures or baseline material on TLC, consider protecting the aldehyde as an acetal before the coupling reaction. The acetal can be easily removed under acidic conditions after the C-N bond is formed.

Issue 3: Challenges in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it a good candidate for SNAr. However, the regioselectivity and reactivity can be influenced by both the chloro and fluoro substituents.

Q6: In my SNAr reaction, I'm getting a mixture of products or no reaction at all. Which position is more reactive, and how can I improve the yield?

A6: In SNAr reactions on this substrate, the position of the leaving group relative to the electron-withdrawing groups is key. The fluorine atom can make the carbon to which it is attached very electrophilic.[12]

Key Principles for SNAr:

  • Leaving Group Ability: While typically iodide is the best leaving group among halogens, in SNAr, the reactivity is often dominated by the polarization of the C-X bond. Fluorine, being the most electronegative, makes the attached carbon highly electrophilic and is often the best leaving group in this context.[13]

  • Stabilization of the Meisenheimer Intermediate: The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[14][15] The stability of this intermediate is crucial. The electron-withdrawing groups (aldehyde, nitrogen in the ring) must be positioned ortho or para to the site of nucleophilic attack to effectively stabilize the negative charge through resonance.[12]

Experimental Protocol for a Model SNAr Reaction:

This protocol outlines a general procedure for the substitution of the chloro group with an amine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Solvent: Add anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[16]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]

Troubleshooting Tips:

  • If the reaction is slow, consider a more polar solvent or a higher temperature.

  • If you see decomposition, the temperature may be too high for your specific nucleophile.

  • The choice of base is critical; ensure it is not competing as a nucleophile.

Section 3: Analytical and Purification Strategies

Q7: How can I effectively monitor my reactions and purify the final product?

A7: Robust analytical techniques and a sound purification strategy are essential for success.

Reaction Monitoring:

  • TLC (Thin-Layer Chromatography): A quick and easy way to get a qualitative sense of reaction progress.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more detailed information, allowing you to identify the masses of your starting materials, product, and any major byproducts.[16]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used for in-situ reaction monitoring and is invaluable for characterizing the final product.[16]

Purification:

  • Column Chromatography: The most common method for purifying products from these reactions. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Solvents like ethanol/water or ethyl acetate/hexanes are good starting points.[18]

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC can be employed.

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your reactions involving this compound.

References
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ACS Publications. (n.d.). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Bide Pharmatech Ltd. (n.d.). This compound CAS NO.1060802-34-7. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Buchwald-Hartwig Amination after 25 Years. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Organic Chemistry. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • The Chemical Reactivity. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Home Page. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. Retrieved from

  • Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from

  • PubChem. (n.d.). 4-Chloro-5-sulfamoylanthranilic acid. Retrieved from [Link]

  • Patent 0150587. (1985). Preparation of chlorobenzotrifluoride compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material, a critical step for successful downstream applications in pharmaceutical and agrochemical synthesis.[1] This document will delve into the common challenges encountered during the purification of this compound and offer robust, field-proven solutions.

Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities. This compound is often synthesized via the Vilsmeier-Haack formylation of a corresponding halopyridine precursor.[2][3][4] This synthetic route, while efficient, can introduce several classes of impurities that may co-purify with the final product.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Positional isomers formed during the formylation reaction.

  • Over-reacted Products: Diformylated or other modified species.

  • Hydrolyzed Intermediates: Formation of carboxylic acids from the aldehyde under certain work-up conditions.

  • Residual Solvents: Solvents used in the reaction or initial purification steps, such as DMF or chlorinated solvents.[5]

The structural similarity of these impurities to the target compound often complicates purification, necessitating well-designed and optimized protocols.

Troubleshooting Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.

Recrystallization Troubleshooting

Recrystallization is often the first line of defense for purifying solid organic compounds. However, finding the right conditions can be challenging.

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: Oiling out occurs when the compound comes out of solution above its melting point. This is a common issue with many substituted pyridines.[6]

  • Causality: This is often due to the solvent being too good at dissolving the compound even at lower temperatures, or the cooling process being too rapid.

  • Solutions:

    • Solvent System Modification: Switch to a solvent pair. A good starting point is a solvent in which the compound is highly soluble (like dichloromethane or ethyl acetate) and an anti-solvent in which it is poorly soluble (like hexanes or heptane).[6][7] Dissolve the crude material in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "anti-solvent" until turbidity is observed. Allow the solution to cool slowly.

    • Slower Cooling Rate: After dissolving the compound, allow the flask to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Avoid placing the hot solution directly into an ice bath.

    • Seeding: Introduce a small crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.

Q2: After recrystallization, the purity of my compound has not significantly improved. What are the next steps?

A2: This suggests that the chosen solvent system is not effective at selectively precipitating the target compound while leaving impurities in the solution.

  • Causality: The impurities may have very similar solubility profiles to the product in the chosen solvent.

  • Solutions:

    • Systematic Solvent Screening: Perform a systematic screening of different solvents and solvent pairs. A suggested screening table is provided below.

    • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities. Use with caution as it can also adsorb the product.

    • Consider an Alternative Purification Method: If recrystallization proves ineffective, column chromatography is the next logical step.

Recommended Solvents for Recrystallization Screening
Solvent/Solvent SystemPolarityRationale
Isopropanol/WaterHighA polar protic system that can be effective for moderately polar compounds. The water acts as an anti-solvent.
Ethyl Acetate/HexanesMediumA widely used solvent pair that offers a good balance of polarity for many aromatic aldehydes.[6]
Dichloromethane/HexanesMediumDichloromethane is a good solvent for many organic compounds, and hexanes can effectively induce precipitation.[7]
TolueneLowAromatic solvents can sometimes provide unique selectivity for aromatic compounds and may lead to well-formed crystals.
AcetonitrileMediumA polar aprotic solvent that can be a good choice when other common solvents fail.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good for recrystallization at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating and swirling until the compound is fully dissolved. Use a minimal amount of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with similar polarities.

Q1: I am seeing poor separation between my product and an impurity on the column. How can I improve the resolution?

A1: Poor separation is typically due to an inappropriate mobile phase or improper column packing.

  • Causality: The chosen eluent system is not providing sufficient differential migration rates for the components of the mixture.

  • Solutions:

    • Optimize the Mobile Phase: The ideal mobile phase should provide a retention factor (Rf) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate. If the separation is poor, try a less polar solvent system to increase the interaction with the silica gel and improve resolution. A common mobile phase for compounds of this nature is a mixture of hexanes and ethyl acetate.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the chromatography run. This can help to elute more retained impurities after the product has been collected.

    • Column Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles, as these can lead to band broadening and poor separation.

Q2: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking is often a sign of compound overloading, interaction with the stationary phase, or the presence of highly polar impurities.

  • Causality: The aldehyde group can sometimes interact with the acidic silica gel, leading to tailing. Highly polar impurities, such as the corresponding carboxylic acid, will also streak.

  • Solutions:

    • Reduce Sample Load: Do not overload the column. A general rule is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.

    • Modify the Mobile Phase: Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel and reduce tailing of basic compounds. Conversely, a small amount of acetic acid can help with acidic compounds.

    • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), if streaking on silica is persistent.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity if using a gradient. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 4-Chloro-5- fluoronicotinaldehyde Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC/GC) Recrystallization->Purity_Check1 Pure_Product Pure Product Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 98% Purity_Check2 Purity Check (TLC/HPLC/GC) Column_Chromatography->Purity_Check2 Purity_Check2->Column_Chromatography Re-purify if needed

Caption: A general workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q: How can I assess the purity of my final product?

A: A combination of analytical techniques should be used for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is an excellent tool for quantifying the purity of this compound and detecting non-volatile impurities.[8][9]

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and can provide high resolution.[8][10] Derivatization may be necessary for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and identify impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can help to identify the molecular weights of unknown impurities.

Q: What are the best storage conditions for purified this compound to prevent degradation?

A: Aldehydes can be susceptible to oxidation. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at low temperatures (in a freezer at -20°C).[1]

Q: Can I use distillation to purify this compound?

A: While distillation is a common purification technique for liquids, it is generally not suitable for solids unless they can be sublimed. Given that this compound is a solid, distillation is not a practical method for its purification.

Logical Relationship of Impurity Removal

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Starting_Material Unreacted Starting Material Recrystallization Recrystallization Starting_Material->Recrystallization Isomers Isomeric Byproducts Chromatography Column Chromatography Isomers->Chromatography Polar_Imp Polar Impurities (e.g., Carboxylic Acid) Polar_Imp->Chromatography Pure_Product High-Purity Product Recrystallization->Pure_Product Effective for removing less soluble impurities Chromatography->Pure_Product Effective for separating compounds with different polarities

Sources

Technical Support Center: Characterization of Byproducts in 4-Chloro-5-fluoronicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-5-fluoronicotinaldehyde is a critical building block in the synthesis of advanced pharmaceutical and agrochemical compounds, valued for its role as a key intermediate.[1] Its synthesis, however, is not without challenges. Researchers frequently encounter issues ranging from low yields to the formation of complex byproduct mixtures that can complicate purification and downstream applications. This technical support guide is designed for professionals in drug development and chemical research to navigate these challenges. We will address specific, frequently encountered problems in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Impurity Profiling

This section addresses the most common issues reported by researchers during the synthesis of this compound.

Q1: My reaction yield is consistently low when synthesizing this compound. What are the primary causes and how can I mitigate them?

A1: Low yields are a frequent frustration, often stemming from a few core issues depending on your synthetic route. The most common methods are Vilsmeier-Haack formylation of a 4-chloro-5-fluoropyridine precursor or a directed ortho-metalation (lithiation) followed by formylation.[2][3] Let's break down the likely culprits for each.

  • For Vilsmeier-Haack Reactions: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile.[4][5] Low yields can arise from:

    • Incomplete Reaction: The electron-withdrawing nature of the halogen substituents deactivates the pyridine ring towards electrophilic substitution. Ensure your reaction is heated appropriately (typically 50-80°C) and for a sufficient duration.[5] Monitor progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[6]

    • Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Suboptimal Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess (1.5 to 2.0 equivalents) is often beneficial.

  • For Lithiation-Formylation Reactions: This pathway involves deprotonation of the pyridine ring, typically with a strong base like Lithium Diisopropylamide (LDA), followed by quenching with a formylating agent (e.g., DMF).[7]

    • Poor Lithiation: This is the most critical step. The reaction must be conducted at very low temperatures (-75 °C) to prevent side reactions and ensure kinetic deprotonation at the desired position.[3] The stability of the lithiated intermediate can be poor; using additives like bis(2-dimethylaminoethyl) ether can improve both the degree of lithiation and the stability of the intermediate.[8]

    • Incorrect Quenching: The addition of DMF must also be performed at low temperatures to avoid side reactions between the newly formed aldehyde and the lithiated species.

    • Proton Source Contamination: Any trace amounts of water or other acidic protons in the reaction will quench the lithiated intermediate before it can react with DMF, leading to the recovery of starting material.

A general troubleshooting principle for low yields is to carefully analyze your workup procedure. The product may be partially lost if it has some solubility in the aqueous layer or if an emulsion forms during extraction.[9]

Q2: I'm observing an impurity with the same mass as my product in the crude MS analysis. How can I confirm if it's a positional isomer?

A2: This is a classic and critical problem, as isomeric impurities are often difficult to separate due to their similar physical properties. The presence of an impurity with an identical mass-to-charge ratio (m/z) strongly suggests the formation of a positional isomer.[10]

The directing effects of the chloro and fluoro groups on the pyridine ring are not always perfectly selective. While formylation is expected at the C-3 position (to yield nicotinaldehyde), reaction at other positions can occur. The key to confirming the identity of this byproduct lies in advanced spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).[11][12]

  • ¹H NMR Spectroscopy: This is your first and most powerful tool. The coupling constants (J-values) between the protons on the pyridine ring are highly diagnostic. For the desired this compound, you would expect to see two distinct aromatic protons. Their splitting patterns and coupling constants will be unique compared to, for example, an isomer where the aldehyde is at the C-2 or C-6 position.[13]

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is exceptionally sensitive to the local electronic environment. An isomeric byproduct will almost certainly exhibit a different chemical shift for the fluorine atom compared to the target compound.

  • 2D NMR (COSY & HSQC/HMBC): If 1D spectra are ambiguous, 2D NMR experiments provide definitive structural evidence. A COSY spectrum will show which protons are coupled to each other, while HSQC and HMBC will reveal correlations between protons and carbons, allowing you to piece together the exact connectivity of the molecule.[14]

For a definitive workflow on how to approach this, please see the troubleshooting guide in Section 2 .

Q3: My Vilsmeier-Haack formylation produces a dark, intractable tar instead of a clean product. What is causing this and how can I prevent it?

A3: Tar formation in Vilsmeier-Haack reactions is typically a sign of excessive reaction temperature or polymerization side reactions. The Vilsmeier reagent is highly reactive, and while heat is needed to drive the formylation of the deactivated pyridine ring, too much heat can lead to uncontrolled side reactions.[5]

Causality & Prevention:

  • Temperature Control is Critical: The reaction is exothermic upon formation of the Vilsmeier reagent and during the subsequent electrophilic attack. The initial addition of POCl₃ to DMF should be done slowly and with cooling. Then, the reaction mixture should be heated cautiously and maintained within the optimal range (e.g., 60-70°C).[15] Overheating can lead to decomposition of the starting material, product, and the reagent itself, resulting in polymerization.

  • Reaction Time: Prolonged heating, even at the correct temperature, can also promote byproduct formation. Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed.[16]

  • Workup Procedure: The quenching step is crucial. The reaction must be quenched by slowly pouring the mixture onto crushed ice or into a cold aqueous base (like sodium bicarbonate solution). This neutralizes the acidic and highly reactive species, preventing further reactions during workup.

Q4: My lithiation-formylation reaction stalls, leaving significant starting material. What should I troubleshoot?

A4: This issue almost always points to a problem with the initial deprotonation (lithiation) step.

  • Base Potency and Stoichiometry: Ensure your LDA was freshly prepared or properly stored. The stoichiometry is also key; using insufficient LDA will result in incomplete deprotonation. A slight excess (e.g., 1.1 - 1.5 equivalents) is often necessary.[7]

  • Solvent and Additives: The choice of solvent is critical for stabilizing the lithiated intermediate. THF is standard. As mentioned in Q1, additives like bis(2-dimethylaminoethyl) ether can significantly improve the reaction by chelating the lithium ion, increasing its reactivity and stability.[8]

  • Temperature: While the reaction must be kept cold (-75 °C), ensure that your cooling bath is maintained consistently and that the internal temperature of the flask is accurate. Fluctuations in temperature can cause the lithiated intermediate to decompose.

A simple diagnostic experiment is to quench a small aliquot of the reaction mixture with deuterium oxide (D₂O) after the lithiation step (before adding DMF). Analysis of this sample by ¹H NMR or MS will tell you the percentage of deuterium incorporation, which directly corresponds to the efficiency of your lithiation.[7]

Section 2: Troubleshooting Guide & Workflow

Problem: Isomeric Impurity Detected

When LC-MS or GC-MS analysis indicates an impurity with the same molecular weight as this compound, a structured approach is required for identification and resolution.

G start Start: Impurity with same MW detected by MS step1 Acquire high-resolution ¹H and ¹⁹F NMR spectra of the crude mixture start->step1 decision1 Are distinct sets of signals for aromatic protons and fluorine visible? step1->decision1 step2a Isolate impurity using preparative HPLC or careful column chromatography decision1->step2a Yes step2b Impurity is likely not an isomer. Investigate other byproducts (e.g., starting material, hydrolysis product). decision1->step2b No step3 Perform full NMR characterization on the isolated impurity: ¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC step2a->step3 step4 Analyze coupling constants (J-values) and 2D correlations to elucidate the exact structure of the isomer. step3->step4 end End: Structure of isomeric byproduct confirmed. step4->end

Caption: Workflow for identifying isomeric byproducts.

Problem: Low Yield in Vilsmeier-Haack Reaction

The table below summarizes common causes of low yield in this specific reaction and provides actionable solutions.

Potential Cause Chemical Rationale Recommended Solution
Moisture Contamination The Vilsmeier reagent (chloromethyliminium salt) is readily hydrolyzed by water, rendering it inactive for formylation.[2]Use oven-dried or flame-dried glassware. Ensure all reagents (DMF, POCl₃) and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Activation The pyridine ring is electron-deficient due to the nitrogen atom and two halogen substituents, making it a poor nucleophile for electrophilic aromatic substitution.Ensure adequate heating (50-80°C) to overcome the activation energy.[5] Increase reaction time and monitor via TLC/HPLC until starting material is consumed.
Incorrect Stoichiometry An insufficient amount of the formylating agent will lead to incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (1.5-2.0 eq. of both DMF and POCl₃ relative to the pyridine substrate).
Product Degradation The aldehyde product can be sensitive to the harsh acidic conditions of the reaction and workup, potentially leading to side reactions or polymerization.[9]Quench the reaction by pouring it onto crushed ice and neutralizing carefully with a base (e.g., NaHCO₃, Na₂CO₃) while keeping the temperature low.
Loss During Workup The product may have some aqueous solubility or form stable emulsions during liquid-liquid extraction, leading to physical loss.[9]After initial extraction, re-extract the aqueous layer with a different organic solvent (e.g., ethyl acetate, DCM). Use brine to break up any emulsions.

Section 3: Key Analytical Protocols

Protocol 1: Step-by-Step NMR Analysis for Isomer Differentiation

This protocol outlines the necessary steps to unambiguously determine the structure of your product and identify any positional isomers.

  • Sample Preparation:

    • Prepare a sample of the crude reaction mixture or the purified compound (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Spectrometer Setup:

    • Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[13]

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard proton spectrum. Pay close attention to the aromatic region (typically 7.0-9.0 ppm). Note the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values in Hz).

    • ¹⁹F Spectrum: Acquire a proton-decoupled fluorine spectrum. The presence of multiple signals indicates different fluorine environments (i.e., more than one fluorine-containing compound).

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This will help confirm the number of unique carbon atoms in each species present.

    • 2D COSY: This experiment reveals proton-proton couplings. It will definitively show which aromatic protons are adjacent on the ring.

    • 2D HSQC/HMBC: These experiments show proton-carbon correlations. HSQC shows direct one-bond C-H connections, while HMBC shows longer-range (2-3 bond) correlations. These are invaluable for confirming the position of the aldehyde group relative to the ring protons.[14]

  • Data Interpretation:

    • For the target molecule, this compound, you expect two aromatic protons. Analyze their coupling to each other and any long-range couplings to the aldehyde proton.

    • Compare the observed spectra to predicted spectra using software or literature data for similar compounds.[10] Any significant deviation or extra set of signals points to an isomer, which can be fully characterized using the 2D data.

Protocol 2: GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile byproducts and isomers.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., ethyl acetate, dichloromethane). The concentration should be approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set to a temperature of ~250°C. Use a split injection mode to avoid overloading the column.

    • Column: A standard, non-polar capillary column (e.g., DB-5ms, HP-5ms) is generally a good starting point.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min. This will separate compounds based on their boiling points and polarity.

    • Mass Spectrometer: Use Electron Ionization (EI) at a standard energy of 70 eV.[10] Set the mass analyzer to scan a range from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC). Each peak represents a different compound.

    • Analyze the mass spectrum for each peak. The molecular ion peak (M⁺) will confirm the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to identify the compound by comparing it to a spectral library (e.g., NIST) or by interpreting the fragmentation logic to deduce the structure. Isomers will often have very similar fragmentation patterns but will elute at different retention times on the GC column.[17]

References

  • BenchChem. (2025). troubleshooting common issues in nicotinaldehyde synthesis.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • LookChem. (n.d.). Cas 1060802-34-7, this compound.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 6-Morpholinonicotinaldehyde.
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  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Identification of the Isomers Using Principal Component Analysis (PCA) Method. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
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  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
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  • Google Patents. (n.d.).
  • PubMed. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
  • Google Patents. (n.d.). Synthesis of pyridine aldehydes - US3160633A.
  • Informatics Journals. (n.d.). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome.
  • BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... (n.d.).
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  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • PubChem. (n.d.). 4-Chloro-5-fluoropyrimidine.
  • Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
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Storage and handling recommendations for 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5-fluoronicotinaldehyde

Introduction

This compound (CAS: 1060802-34-7) is a halogenated pyridine carbaldehyde that serves as a critical intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds.[1] Its structure, featuring a reactive aldehyde group and a halogen-substituted aromatic ring, imparts unique synthetic utility but also necessitates stringent storage and handling protocols to ensure its stability and the integrity of experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource, structured in a question-and-answer format, to address common challenges and ensure the safe and effective use of this reagent.

Section 1: Frequently Asked Questions (FAQs) on Storage

Question 1: What are the definitive storage conditions for this compound to ensure long-term stability?

For maximum shelf-life and to prevent degradation, the compound must be stored in a freezer at temperatures under -20°C.[1] The container should be tightly sealed and the headspace purged with an inert gas, such as nitrogen or argon.[1][2]

Causality Explained:

  • Low Temperature (-20°C): Sub-zero temperatures drastically slow down potential degradation pathways, including dimerization, polymerization, or slow reactions with trace atmospheric components.

  • Inert Atmosphere: The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (4-chloro-5-fluoronicotinic acid). This impurity can interfere with subsequent reactions. An inert atmosphere displaces oxygen, mitigating this risk.[2]

  • Tightly Sealed Container: This prevents the ingress of atmospheric moisture. Aldehydes can form hydrates in the presence of water, which can alter reactivity and introduce inconsistencies in stoichiometry.

Question 2: My laboratory only has 2-8°C refrigeration available. Is this an acceptable alternative to a -20°C freezer?

While some suppliers may ship the product at ambient or refrigerated temperatures, long-term storage at 2-8°C is not recommended. This condition is acceptable only for short-term storage (i.e., less than 1-2 weeks). For any duration longer than this, storage at -20°C is critical to prevent the slow degradation that can occur even at refrigerated temperatures. If -20°C is unavailable, purchase smaller quantities that will be consumed quickly.

Question 3: The product arrived in a sealed foil pouch. What is the correct procedure for initial handling and storage?

Upon receipt, the sealed pouch should be placed directly into a -20°C freezer and allowed to equilibrate to the freezer's temperature for at least one hour before opening. This minimizes the condensation of atmospheric moisture onto the cold solid. The initial opening and any subsequent aliquoting should ideally be performed in a controlled-atmosphere environment, such as a glovebox, or very quickly in a fume hood with a positive flow of dry inert gas. After aliquoting, the main container should be re-purged with inert gas, sealed tightly, and immediately returned to the -20°C freezer.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section addresses common problems encountered during experiments that may be linked to the handling or quality of this compound.

Issue 1: The solid, which should be a yellowish-brown powder, appears dark, oily, or clumped together.

  • Probable Cause: This indicates likely degradation. Exposure to air and moisture can lead to oxidation and hydration. The presence of an oily residue suggests the formation of impurities with lower melting points or hygroscopic byproducts.

  • Troubleshooting Protocol:

    • Do Not Use (Initially): Refrain from using the material in a critical, large-scale reaction.

    • Purity Verification: Perform a quick purity analysis. A simple Thin Layer Chromatography (TLC) plate against a reference spot from a new or trusted batch can reveal the presence of impurities. For a more detailed assessment, obtain a proton NMR (¹H NMR) or LC-MS spectrum to identify potential byproducts like the oxidized carboxylic acid.

    • Purification: If the impurity level is low (<5%), purification via column chromatography may be feasible. However, given the cost of materials and time, it is often more practical to discard the degraded reagent and use a fresh batch.

  • Preventative Action: Strictly adhere to the recommended storage and handling protocols. Ensure the container is properly sealed and under an inert atmosphere before returning it to the freezer.[1][2]

Issue 2: A reaction known to proceed smoothly (e.g., a reductive amination or Wittig reaction) is giving low yields or failing completely.

  • Probable Cause: The primary suspect is a lower-than-expected concentration of the active aldehyde in your starting material. If the aldehyde has been partially oxidized to the carboxylic acid, that portion of the material will not participate in the desired reaction, leading to an effective reduction in yield. The acidic byproduct could also quench basic reagents or catalyze side reactions.

  • Troubleshooting Protocol:

    • Confirm Reagent Purity: As with Issue 1, verify the purity of the this compound.

    • Stoichiometry Check: If using a previously opened bottle, assume a potential loss of purity. It may be necessary to increase the equivalents of the aldehyde used, but this is not ideal as it introduces impurities into the reaction.

    • Use a Fresh Batch: The most reliable solution is to repeat the reaction with a new, unopened bottle of the reagent, handled with extreme care to prevent any exposure to air or moisture.

  • Self-Validating System: For all critical reactions, it is best practice to use a freshly opened vial of the reagent. This eliminates the variable of starting material degradation, making your experimental results more trustworthy and reproducible.

Issue 3: The compound is showing poor solubility in a solvent where it was previously soluble.

  • Probable Cause: While the aldehyde itself has a specific solubility profile, its degradation products may not. The corresponding carboxylic acid, for example, will have different polarity and solubility. Insoluble particulates are a strong indicator of the presence of polymeric byproducts or other unwanted materials.

  • Troubleshooting Protocol:

    • Solvent Check: Ensure the solvent itself is anhydrous and of high purity.

    • Attempt Filtration: Dissolve the material in a trusted solvent and filter out any insoluble components. Remove the solvent in vacuo and re-characterize the soluble material before use.

    • Default to Purity Check: If solubility issues persist, it is a clear sign of contamination. Refer to the purity verification steps outlined in Issue 1.

Section 3: Data Summary and Visual Workflow

Key Storage and Handling Parameters
ParameterRecommendationRationale
Storage Temperature -20°C or lower[1]Minimizes degradation and side reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1][2]Prevents oxidation of the aldehyde group.
Container Tightly sealed, opaque glass vialProtects from moisture and light.
Handling Environment Chemical Fume Hood[3]Prevents inhalation and ensures containment.
Personal Protective Equipment Nitrile gloves, safety goggles, lab coat[3][4]Protects skin and eyes from contact.
Incompatible Materials Strong oxidizing agents, strong acids/bases[2]The compound can react with these materials.
Visual Workflow: Troubleshooting Suspected Degradation

The following diagram outlines the decision-making process when the quality of this compound is in doubt.

G start Visual Inspection of This compound q1 Is color/texture as expected? (Yellowish-brown solid) start->q1 pass Proceed with Experiment q1->pass  Yes fail Suspect Degradation: Clumped, discolored, or oily q1->fail No   action Action: Perform Purity Check (e.g., TLC, NMR, LC-MS) fail->action q2 Is purity acceptable (e.g., >98%)? action->q2 q2->pass  Yes purify Purify Before Use (e.g., Chromatography) q2->purify No   discard If purification is not feasible, discard and use a fresh batch. purify->discard

Caption: Decision tree for handling suspect this compound.

References

  • This compound , LookChem. [Link]

  • Safety Data Sheet , Carl ROTH. [Link]

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Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 4-Chloro-5-fluoronicotinaldehyde, a key building block in contemporary drug discovery, has been compiled. This guide provides an in-depth comparison with its parent compound, nicotin-aldehyde, and its mono-halogenated analogues, offering researchers and drug development professionals critical insights for structural elucidation and quality control.

This compound is a vital intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, presents a distinct spectroscopic challenge. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for unambiguous identification and for monitoring reaction progress in synthetic chemistry.

Experimental Approach to NMR Analysis

A standardized protocol for the acquisition of high-quality NMR spectra is essential for reliable analysis. The following methodology is recommended for obtaining ¹H and ¹³C NMR data for this compound and its analogues.

Sample Preparation and Instrumentation

For a typical analysis, a sample concentration of 10-20 mg/mL in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

In-Depth ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the two pyridine ring protons and the aldehyde proton. The chemical shifts and coupling patterns of these protons are significantly influenced by the electronic effects of the chloro and fluoro substituents.

Key Features of the ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): This proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. Its chemical shift can be influenced by the overall electron density of the pyridine ring.

  • Pyridine Ring Protons (H-2 and H-6): The two protons on the pyridine ring give rise to distinct signals. The proton at the 2-position (H-2) and the proton at the 6-position (H-6) will exhibit characteristic multiplicities due to coupling with each other and, in the case of H-6, with the fluorine atom at the 5-position. The electron-withdrawing nature of the adjacent nitrogen atom and the halogen substituents will shift these protons downfield.

Comparative ¹H NMR Analysis

To fully appreciate the impact of the chloro and fluoro substituents, a comparison with nicotin-aldehyde, 4-chloronicotinaldehyde, and 5-fluoronicotinaldehyde is instructive.

CompoundAldehyde Proton (δ ppm)H-2 (δ ppm)H-6 (δ ppm)H-4/H-5 (δ ppm)
Nicotin-aldehyde~10.1~9.1~8.9~7.5, ~8.2
4-ChloronicotinaldehydePredicted ~10.2Predicted ~9.0Predicted ~8.8Predicted ~7.6
5-FluoronicotinaldehydePredicted ~10.0Predicted ~9.0Predicted ~8.7 (d, JH-F)Predicted ~7.9 (dd, JH-H, JH-F)
This compoundPredicted ~10.1Predicted ~8.9Predicted ~8.7 (d, JH-F)-

Analysis of Substituent Effects:

  • Chlorine at C-4: The introduction of a chlorine atom at the 4-position is expected to cause a general downfield shift of the ring protons due to its inductive electron-withdrawing effect.

  • Fluorine at C-5: A fluorine atom at the 5-position will also induce a downfield shift on adjacent protons. Crucially, it will introduce characteristic H-F coupling, splitting the signal of the H-6 proton into a doublet. The magnitude of this coupling constant (JH-F) provides valuable structural information.

Comprehensive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The chemical shifts of the pyridine and aldehyde carbons are highly sensitive to the presence of the halogen substituents.

Key Features of the ¹³C NMR Spectrum:

  • Aldehyde Carbonyl (C=O): This carbon typically resonates in the highly deshielded region of the spectrum, generally between δ 185 and 195 ppm.

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will give rise to distinct signals. The carbons directly attached to the nitrogen (C-2 and C-6) and the halogens (C-4 and C-5) will be significantly affected. The fluorine atom will also induce C-F coupling, which can be observed for the carbon it is attached to (C-5) and for adjacent carbons (C-4 and C-6).

Comparative ¹³C NMR Analysis

CompoundC=O (δ ppm)C-2 (δ ppm)C-3 (δ ppm)C-4 (δ ppm)C-5 (δ ppm)C-6 (δ ppm)
Nicotin-aldehyde~192~154~130~136~124~151
4-ChloronicotinaldehydePredicted ~191Predicted ~155Predicted ~132Predicted ~145 (d, JC-Cl)Predicted ~125Predicted ~152
5-FluoronicotinaldehydePredicted ~190Predicted ~152 (d, JC-F)Predicted ~131Predicted ~137 (d, JC-F)Predicted ~160 (d, JC-F)Predicted ~148 (d, JC-F)
This compoundPredicted ~189Predicted ~153 (d, JC-F)Predicted ~133Predicted ~144 (dd, JC-Cl, JC-F)Predicted ~158 (dd, JC-F, JC-Cl)Predicted ~149 (d, JC-F)

Analysis of Substituent Effects:

  • Direct Halogen Attachment: Carbons directly bonded to chlorine and fluorine will experience significant changes in their chemical shifts. The carbon attached to fluorine (C-5) will show a large downfield shift and a prominent one-bond C-F coupling constant (¹JC-F).

  • Multi-bond Couplings: The influence of the fluorine atom extends to adjacent carbons, resulting in smaller two- and three-bond C-F coupling constants (²JC-F and ³JC-F), which are invaluable for unambiguous signal assignment.

Visualizing the NMR Analysis Workflow

To streamline the process of NMR analysis for this compound, the following workflow is recommended:

Caption: Workflow for the NMR analysis of this compound.

Conclusion and Future Perspectives

The ¹H and ¹³C NMR spectra of this compound provide a rich source of structural information that is critical for its application in pharmaceutical synthesis. While the lack of publicly available experimental data necessitates a reliance on predicted values for a detailed comparative analysis, the principles outlined in this guide provide a robust framework for researchers. The distinct chemical shifts and, most notably, the H-F and C-F coupling constants, serve as unique spectroscopic fingerprints for this important molecule. Future work should focus on the acquisition and publication of experimental NMR data for this compound and its key analogues to validate these predictions and further aid the scientific community.

References

  • LookChem. This compound. [Link] Accessed January 1, 2026.[1]

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Mass spectrometry fragmentation pattern of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 4-Chloro-5-fluoronicotinaldehyde

Authored by a Senior Application Scientist

This guide presents a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely published, this document provides a robust, predictive framework based on established principles of mass spectrometry and data from analogous structures. The guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with alternative techniques and actionable experimental protocols.

Structural Elucidation Strategy: Beyond a Single Spectrum

The structural confirmation of a novel or specialized organic molecule like this compound requires a multi-faceted analytical approach. While mass spectrometry (MS) is unparalleled for providing rapid molecular weight information and structural clues through fragmentation, it is most powerful when used in concert with other spectroscopic techniques. Electron Ionization (EI) MS, the focus of this guide, provides a detailed molecular "fingerprint" through reproducible fragmentation, whereas softer ionization methods like Electrospray Ionization (ESI) typically yield the intact molecular ion with minimal fragmentation. For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard, providing a complete map of the molecular skeleton and atom connectivity.[1][2] This guide will first predict the detailed EI fragmentation pattern and then compare the utility of this data with that from other key analytical methods.

Molecular Structure and Isotopic Profile

Molecular Formula: C₆H₃ClFNO

Molecular Weight (Monoisotopic): 158.99 g/mol

A critical first step in interpreting the mass spectrum is to analyze the molecular ion (M⁺˙) peak. For this compound, the presence of a chlorine atom is a key diagnostic feature. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (~75.7%) and ³⁷Cl (~24.3%), in an approximate 3:1 ratio.[3] This results in a characteristic isotopic pattern for any chlorine-containing ion. The molecular ion will appear as a pair of peaks:

  • M⁺˙ Peak: at m/z 159 (corresponding to the molecule containing ³⁵Cl)

  • [M+2]⁺˙ Peak: at m/z 161 (corresponding to the molecule containing ³⁷Cl)

The relative intensity of the m/z 159 peak to the m/z 161 peak will be approximately 3:1, providing immediate evidence for the presence of a single chlorine atom in the molecule and its fragments.[4]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under typical 70 eV Electron Ionization (EI) conditions, the energetically unstable molecular ion of this compound is expected to undergo several predictable fragmentation pathways. Aromatic systems, such as the pyridine ring, tend to produce a relatively stable and therefore abundant molecular ion.[5] The primary fragmentation events are driven by the molecule's functional groups: the aldehyde, the chlorine atom, and the pyridine ring itself.

The proposed fragmentation cascade is visualized below:

Fragmentation_Pathway cluster_M M C₆H₃ClFNO⁺˙ m/z 159/161 (M⁺˙) F1 [M-H]⁺ C₆H₂ClFNO⁺ m/z 158/160 M->F1 - H• F2 [M-CHO]⁺ C₅H₂ClFN⁺ m/z 130/132 M->F2 - CHO• (m/z 29) F3 [M-Cl]⁺ C₆H₃FNO⁺ m/z 124 M->F3 - Cl• F1_1 [M-H-CO]⁺ C₅H₂ClFN⁺ m/z 130/132 F1->F1_1 - CO (m/z 28) F2_1 [M-CHO-HCN]⁺ C₄HFN⁺ m/z 103 F2->F2_1 - HCN (m/z 27)

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps Explained:

  • Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, forming a stable acylium ion at m/z 158/160 .[5] This ion is resonance-stabilized, often resulting in a prominent peak.

  • Loss of a Formyl Radical ([M-29]⁺): Alpha-cleavage resulting in the loss of the entire formyl group (CHO•) is another characteristic pathway for aldehydes, yielding an ion at m/z 130/132 .[5] This fragment represents the chlorofluoropyridinyl cation.

  • Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond results in the loss of a chlorine radical, producing a fluoronicotinoyl cation at m/z 124 . This fragment will not exhibit the 3:1 isotopic pattern, as the chlorine atom has been lost. The C-F bond is significantly stronger than the C-Cl bond, making the loss of a fluorine radical much less probable.

  • Secondary Fragmentation:

    • The [M-H]⁺ ion (m/z 158/160) can subsequently lose a molecule of carbon monoxide (CO) to form the chlorofluoropyridinyl cation at m/z 130/132 .

    • The pyridine ring itself can fragment. The [M-CHO]⁺ ion (m/z 130/132) may lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridinic structures, leading to a smaller fragment ion at m/z 103 .[6]

Summary of Predicted Fragment Ions
m/z (³⁵Cl / ³⁷Cl)Predicted Ion FormulaNeutral LossComments
159 / 161[C₆H₃ClFNO]⁺˙-Molecular Ion (M⁺˙). Exhibits a ~3:1 isotopic ratio.
158 / 160[C₆H₂ClFNO]⁺H•Loss of aldehydic hydrogen, forming a stable acylium ion.
130 / 132[C₅H₂ClFN]⁺CHO• or (H• + CO)Loss of the formyl group or sequential loss of H and CO.
124[C₆H₃FNO]⁺Cl•Loss of the chlorine atom. This peak will be a singlet.
103[C₄HFN]⁺CHO• + HCNSubsequent loss of HCN from the pyridine ring fragment.

Comparison with Alternative Analytical Techniques

While MS provides crucial data, a comprehensive analysis relies on complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
GC-MS (EI) Molecular weight, isotopic information, and a reproducible fragmentation "fingerprint" for library matching and structural clues.[7]High sensitivity, excellent for volatile compounds, provides rich structural data from fragmentation.Isomers can have similar fragmentation patterns; does not provide definitive atom-to-atom connectivity.
LC-MS (ESI) Accurate molecular weight, primarily of the protonated molecule [M+H]⁺ (m/z 160/162).Ideal for less volatile or thermally sensitive compounds; simpler spectrum to interpret.Provides minimal to no fragmentation, offering less structural information than EI.
NMR Spectroscopy Definitive structural information, including ¹H-⁹F and ¹H-¹³C coupling, and atom connectivity.[8][9][10]Unambiguously determines the molecular structure, including the precise location of substituents.Requires a larger amount of pure sample; more time-consuming analysis.
IR Spectroscopy Information on functional groups (e.g., C=O stretch for aldehyde, C-Cl, C-F, and aromatic C=C stretches).[11]Fast, non-destructive, provides quick confirmation of key functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocol: GC-MS Analysis

This section provides a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.

Workflow Diagram

Workflow A 1. Sample Preparation (100 µg/mL in Dichloromethane) B 2. GC Injection (1 µL, Splitless Mode) A->B C 3. Chromatographic Separation (e.g., DB-5MS Column) B->C D 4. Ionization (Electron Ionization, 70 eV) C->D E 5. Mass Analysis (Quadrupole Analyzer, Scan m/z 40-250) D->E F 6. Data Analysis (Identify M⁺˙, Isotope Pattern, Fragments) E->F

Caption: Standard workflow for GC-MS analysis of an aromatic aldehyde.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately prepare a stock solution of the sample at 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to create a working solution of approximately 100 µg/mL for analysis.

  • Instrumentation (GC-MS):

    • Gas Chromatograph (GC):

      • Injector: Set to 250°C, splitless mode.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[12]

      • Oven Program: Start at 60°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized based on initial scouting runs.[13]

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 250 amu to ensure capture of the molecular ion and all relevant fragments.[14]

      • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Validation:

      • Confirm the molecular ion peaks at m/z 159 and 161.

      • Verify the ~3:1 intensity ratio for the M⁺˙/[M+2]⁺˙ peaks.

      • Identify the key fragment ions (m/z 158, 130, 124) and compare their presence and relative abundances to the predicted pattern.

Conclusion

The mass spectrum of this compound under Electron Ionization is predicted to be highly informative. The characteristic 3:1 isotopic cluster of the molecular ion at m/z 159/161 provides immediate confirmation of the presence of one chlorine atom. Key fragmentation pathways, including the loss of H• (to m/z 158/160), CHO• (to m/z 130/132), and Cl• (to m/z 124), offer strong corroborating evidence for the proposed structure. While this predictive guide serves as a powerful tool for initial identification, it is crucial to employ orthogonal techniques like NMR spectroscopy for the unambiguous structural elucidation required in rigorous scientific and drug development settings.

References

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Kotal, S. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3,5-dichloro-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded.... Retrieved from [Link]

  • MDPI. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. SCIRP. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-chloropropane. Retrieved from [Link]

  • PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Retrieved from [Link]

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Navigating the Crystalline Landscape: A Comparative Guide to the Anticipated X-ray Crystal Structure of 4-Chloro-5-fluoronicotinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the definitive X-ray crystal structure of 4-Chloro-5-fluoronicotinaldehyde, a key intermediate in novel pharmaceuticals and agrochemicals, remains to be publicly elucidated, this guide offers a comprehensive comparative analysis based on established crystallographic principles and data from structurally analogous compounds. By examining the known crystal structures of nicotin-aldehyde, 4-chloropyridine, and 3-fluoropyridine, we can anticipate the structural nuances and intermolecular interactions that govern the solid-state architecture of this important derivative. This guide will delve into the expected molecular geometry, the influential role of halogen bonding and hydrogen bonding in crystal packing, and provide a detailed experimental workflow for obtaining single crystals suitable for X-ray diffraction analysis.

The Unseen Blueprint: Predicting the Molecular Geometry of this compound

Based on fundamental principles of chemical bonding and the known structures of related pyridine derivatives, we can predict the key intramolecular features of this compound. The pyridine ring is expected to be largely planar, with the aldehyde group potentially exhibiting some torsional flexibility. The introduction of the electron-withdrawing chloro and fluoro substituents will likely influence the bond lengths and angles within the pyridine ring.

A Comparative Crystallographic Analysis

To substantiate our predictions, we will compare the anticipated structure with the experimentally determined crystal structures of three key analogues: nicotin-aldehyde, 4-chloropyridine, and 3-fluoropyridine.

FeatureNicotin-aldehyde (Predicted)4-Chloropyridine (from 4-chloropyridine-2-carbonitrile)[1][2]3-Fluoropyridine (Typical)This compound (Anticipated)
Key Intermolecular Interactions C-H···O, C-H···N, π-π stackingC-H···N, π-π stacking, potential weak C-H···ClC-H···N, C-H···F, π-π stackingHalogen bonding (C-Cl···N/O, C-F···H), Hydrogen bonding (C-H···O/N/F), π-π stacking
Expected Crystal Packing Motif Herringbone or slipped-stackPlanar sheets or chainsLayered structuresComplex 3D networks influenced by competing interactions

Nicotin-aldehyde: As the parent aldehyde, its crystal structure is expected to be dominated by hydrogen bonds involving the aldehyde oxygen and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings.

4-Chloropyridine: The crystal structure of the related 4-chloropyridine-2-carbonitrile reveals one-dimensional chains formed through C-H···N interactions, which are further organized by offset face-to-face π-stacking.[1][2] This highlights the importance of both hydrogen bonding and aromatic interactions in chlorinated pyridines.

3-Fluoropyridine: The high electronegativity of fluorine suggests that C-H···F hydrogen bonds will play a significant role in the crystal packing of 3-fluoropyridine, alongside C-H···N interactions and π-π stacking.

The Directing Force of Halogen and Hydrogen Bonds

The presence of both chlorine and fluorine atoms in this compound introduces the fascinating possibility of halogen bonding as a key structure-directing interaction. Halogen bonds, where a halogen atom acts as an electrophilic species, can form strong and directional interactions with Lewis bases such as the pyridine nitrogen or the aldehyde oxygen. The interplay between C-Cl···N/O and C-F···H halogen bonds, alongside conventional C-H···O/N hydrogen bonds and π-π stacking, will likely result in a complex and unique three-dimensional crystal lattice. The relative strengths of these competing interactions will ultimately dictate the final packing motif.

Experimental Workflow: From Powder to Picture

For researchers aiming to elucidate the definitive crystal structure of this compound or its derivatives, the following experimental workflow provides a comprehensive guide.

Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Key Experimental Protocols

Protocol 1: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture to near saturation.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals.

Protocol 2: Single Crystal Growth by Vapor Diffusion

  • Prepare a concentrated solution of the compound in a small, open vial using a relatively low-volatility solvent.

  • Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.

  • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

Conclusion

While the crystal structure of this compound remains to be experimentally confirmed, a comparative analysis of its structural analogues provides valuable insights into its likely molecular geometry and the dominant intermolecular forces that will govern its crystal packing. The interplay of halogen bonding, hydrogen bonding, and π-π stacking is anticipated to create a unique solid-state architecture. The experimental protocols outlined in this guide provide a clear pathway for researchers to successfully obtain and analyze the crystal structure of this and other novel nicotin-aldehyde derivatives, paving the way for a deeper understanding of their structure-property relationships and accelerating their application in drug discovery and materials science.

References

  • Montgomery, M. J., O'Connor, T. J., & Tanski, J. M. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 852–856. [Link]

  • PubMed. (2015). Crystal structures of 4-chloro-pyridine-2-carbo-nitrile and 6-chloro-pyridine-2-carbo-nitrile exhibit different inter-molecular π-stacking, C-H⋯Nnitrile and C-H⋯Npyridine inter-actions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 852-6. [Link]

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A Senior Application Scientist's Guide to Purity Analysis of 4-Chloro-5-fluoronicotinaldehyde: A Comparative Study of HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-5-fluoronicotinaldehyde, a key building block, is no exception.[1] Its molecular structure, featuring a pyridine ring substituted with halogen atoms and an aldehyde group, presents unique analytical challenges. Ensuring its purity requires robust and reliable analytical methods to detect and quantify not only the principal component but also any process-related impurities or degradation products.

This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Reverse-phase HPLC (RP-HPLC) is often the primary choice for the purity analysis of moderately polar, non-volatile organic compounds. Its high precision and robustness make it ideal for routine quality control.

The Rationale Behind the HPLC Method Development

The development of a successful HPLC method hinges on a systematic approach to selecting the column, mobile phase, and detection parameters. For a molecule like this compound, the following considerations are paramount:

  • Stationary Phase Selection : The presence of the polar aldehyde and pyridine nitrogen, combined with the non-polar halogenated aromatic ring, makes a C18 column an excellent starting point. This stationary phase provides the necessary hydrophobic interactions to retain the analyte while allowing for elution with a suitable mobile phase.

  • Mobile Phase Composition : An isocratic mobile phase consisting of acetonitrile and a phosphate buffer is a common choice for separating substituted pyridines.[2] The acetonitrile acts as the organic modifier, controlling the retention time, while the buffer (e.g., phosphate buffer at pH 2) helps to ensure consistent peak shape by protonating the pyridine nitrogen.[2]

  • Detection : The aromatic nature of this compound results in strong UV absorbance. A photodiode array (PDA) or a variable wavelength detector set to a wavelength of maximum absorbance (e.g., around 254 nm) will provide high sensitivity.[3]

Experimental Protocol: HPLC Purity Assay
  • Instrumentation :

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards :

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Potassium dihydrogen phosphate.

    • Orthophosphoric acid.

    • This compound reference standard.

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Autosampler Injection s3->h1 h2 C18 Column Separation (Isocratic Elution) h1->h2 h3 PDA Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Purity Calculation (% Area) d2->d3

Caption: HPLC analysis workflow for this compound.

Expected Performance of the HPLC Method

The following table outlines the anticipated validation parameters for the proposed HPLC method, based on typical performance for similar analyses.[4][5][6]

ParameterExpected Result
Retention Time ~5-7 minutes
Resolution > 2.0 between the main peak and any adjacent impurities
Linearity (R²) > 0.999 over a concentration range of 0.1 - 1.5 mg/mL
LOD ~0.001 mg/mL
LOQ ~0.003 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 1.5%

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale Behind the GC-MS Method Development

For this compound, a GC-MS approach is viable due to its predicted volatility.[1] The key considerations for method development are:

  • Analyte Stability : The aldehyde functional group can sometimes be prone to degradation at high temperatures. Therefore, a thorough evaluation of the inlet temperature is necessary to ensure quantitative transfer without degradation.

  • Column Selection : A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating a wide range of aromatic compounds, including halogenated ones.

  • Temperature Programming : A temperature gradient is essential to ensure good peak shape for the main analyte while allowing for the elution of both more volatile and less volatile impurities within a reasonable timeframe.

  • Mass Spectrometry : Electron ionization (EI) at 70 eV will produce a reproducible fragmentation pattern, creating a "fingerprint" of the molecule for positive identification. Selected Ion Monitoring (SIM) can be used to achieve very low detection limits for known impurities.[7]

Experimental Protocol: GC-MS Purity Assay
  • Instrumentation :

    • GC-MS system with a split/splitless inlet and a mass selective detector.

    • Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

  • Reagents :

    • GC-grade dichloromethane or other suitable solvent.

    • Helium (carrier gas).

  • Chromatographic and MS Conditions :

    • Inlet Temperature : 250°C.

    • Injection Mode : Split (e.g., 50:1 ratio).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature : 280°C.

    • Ion Source Temperature : 230°C.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 40-300.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in dichloromethane to a final concentration of approximately 1 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Dichloromethane s1->s2 g1 GC Inlet Injection s2->g1 g2 Capillary Column Separation (Temp. Program) g1->g2 g3 Electron Ionization (70 eV) g2->g3 g4 Mass Analyzer (Quadrupole) g3->g4 g5 Detector g4->g5 d1 Total Ion Chromatogram (TIC) g5->d1 d2 Mass Spectrum Analysis d1->d2 d3 Impurity Identification d2->d3

Caption: GC-MS analysis workflow for this compound.

Expected Performance of the GC-MS Method

The following table outlines the anticipated validation parameters for the proposed GC-MS method.[8][9]

ParameterExpected Result
Retention Time ~10-12 minutes
Linearity (R²) > 0.998
LOD (Full Scan) ~0.5 µg/mL
LOQ (Full Scan) ~1.5 µg/mL
LOD (SIM) < 0.1 µg/mL for targeted impurities
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%

Comparative Analysis: HPLC vs. GC-MS

Choosing between HPLC and GC-MS depends on the specific goals of the analysis. The following table provides a direct comparison of the two techniques for the purity assessment of this compound.

FeatureHPLC with UV/PDA DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Selectivity Good for separating compounds with different polarities.Excellent for separating volatile compounds with different boiling points and polarities.
Sensitivity High (ng level).Very high, especially in SIM mode (pg level).[7]
Analysis Time Typically shorter for routine isocratic methods (5-15 min).Can be longer due to oven temperature programming (15-30 min).
Sample Prep Simple dissolution and filtration.Simple dissolution; derivatization may be needed for non-volatile impurities.
Information Primarily quantitative (% area purity). PDA provides UV spectra for peak purity assessment.Both quantitative and qualitative. Provides definitive structural information via mass spectra.
Robustness Generally very robust and reproducible for QC environments.Can be less robust; inlet and column maintenance are critical.
Impurity ID Limited to comparison with known standards.Excellent for identifying unknown impurities based on fragmentation patterns.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound, but they serve different, often complementary, purposes.

Choose HPLC for:

  • Routine Quality Control: When you need a robust, high-throughput method for quantifying the purity of batches against a known reference standard.

  • High Precision Quantitative Analysis: HPLC generally offers superior quantitative precision (%RSD) for routine assays.

  • Analysis of Non-volatile Impurities: If potential impurities are salts or highly polar, non-volatile compounds, HPLC is the method of choice.

Choose GC-MS for:

  • Impurity Identification: When the primary goal is to identify unknown impurities, the mass spectrum provides invaluable structural information.

  • Trace-Level Analysis of Volatile Impurities: For detecting and quantifying volatile organic impurities, starting materials, or residual solvents at very low levels (ppm or ppb).

  • Confirmatory Analysis: As an orthogonal technique to confirm the purity profile obtained by HPLC.

In a comprehensive drug development or chemical manufacturing setting, these two techniques are best used in tandem. HPLC serves as the frontline workhorse for routine purity testing and release, while GC-MS is the indispensable tool for troubleshooting, impurity structure elucidation, and method validation. This dual approach ensures a complete and accurate understanding of the purity of this compound, safeguarding the quality of the final product.

References

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Sobiś, J., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • Patel, M., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Jadhav, S. B., et al. (2013). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Chromatography Research International. [Link]

  • Patel, P., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug.
  • Sravanthi, R., et al. (2024). Quantum computational, charge density, optical, molecular reactivity and thermodynamical analysis of Di-Halogen substituted nicotinic acid derivatives. ResearchGate. [Link]

  • Sunway Pharm Ltd. This compound - CAS:1060802-34-7. [Link]

  • LookChem. Cas 1060802-34-7,this compound. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019).
  • D'Hondt, M. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
  • Rao, R. N., et al. (2013). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. PubMed. [Link]

  • Ramireddy, S., et al. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
  • Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Link]

  • ResearchGate. (1950). Determination of Nicotinic Acid in Pharmaceutical Products†. [Link]

  • Aman, T., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). Pakistan Journal of Pharmaceutical Sciences.
  • Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. [Link]

  • Reddy, A. V. B., et al. (2013). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. PubMed. [Link][Link])

Sources

A Comparative Guide to the Biological Activity of 4-Chloro-5-fluoronicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs.[1][2] Its versatility is significantly enhanced through strategic halogenation. The incorporation of fluorine, for instance, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often leads to improved pharmacokinetic profiles and enhanced therapeutic potency.[4]

4-Chloro-5-fluoronicotinaldehyde (CAS 1060802-34-7) is a prime example of a highly functionalized pyridine building block.[5][6] It serves as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[5] The presence of both chloro and fluoro substituents on the pyridine ring, combined with a reactive aldehyde group, offers a rich platform for generating diverse analogs with a wide spectrum of biological activities.[4]

This guide provides a comparative analysis of the biological activities of analogs derived from the this compound scaffold, with a focus on anticancer and antimicrobial applications. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to support further research and development.

Synthetic Strategy for Analog Development

The generation of a diverse library of analogs from a starting scaffold like this compound is a fundamental step in drug discovery. The aldehyde functional group is particularly amenable to a variety of chemical transformations, most notably condensation reactions to form Schiff bases or hydrazones. This approach allows for the systematic introduction of a wide range of substituents, enabling a thorough exploration of the structure-activity landscape. A generalized synthetic scheme is presented below.

G cluster_start Starting Material cluster_reaction Condensation Reaction cluster_product Analog Library start This compound reaction R-NH2 (Primary Amine or Hydrazine) + Solvent, Catalyst start->reaction Reacts with product Schiff Base / Hydrazone Analogs (Varying 'R' group) reaction->product Yields

Caption: Generalized synthesis of this compound analogs.

Comparative Biological Activity: A Multifaceted Evaluation

The true potential of a chemical scaffold is revealed through rigorous biological testing. Here, we compare the anticancer and antimicrobial activities of representative analogs, drawing from published data on structurally similar halogenated pyridine derivatives.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives are well-established as potent anticancer agents, acting through diverse mechanisms including kinase inhibition, apoptosis induction, and cell cycle arrest.[2][7][8] The introduction of halogens can further enhance this activity.

Studies on various cancer cell lines have demonstrated that fluorinated pyridine derivatives can exhibit significant cytotoxicity.[1] For example, certain pyridine-urea derivatives show potent inhibitory activity against breast cancer (MCF-7) cells, in some cases exceeding that of the standard drug doxorubicin.[7] The mechanism often involves the inhibition of key signaling pathways necessary for tumor growth, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[7]

Table 1: Comparative In Vitro Cytotoxicity of Representative Pyridine Analogs

Compound Type Analog Structure (General) Target Cell Line IC₅₀ (µM) Reference
Pyridone Derivative 4H-pyran-fused pyridone MCF-7 (Breast) 8.0 [9]
HepG2 (Liver) 11.9 [9]
A549 (Lung) 15.8 [9]
Pyridine Thioglycoside Thio-sugar moiety on pyridine HepG2 (Liver) Potent Cytotoxicity* [8]
U251 (Glioblastoma) Potent Cytotoxicity* [8]
Trifluoromethyl Pyridine CF₃ and hydrazone groups Various Nanomolar activity* [2]

| Halogenated Pyrrolopyrimidine | F, Cl, Br substitutions | Various | 0.014 - 14.5 |[10] |

*Specific IC₅₀ values were not provided in the abstract, but the activity was noted as highly significant.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence and position of halogen atoms are critical. A study on 2,5-disubstituted-4-thiazolidinones revealed that the presence of a fluoro group in addition to a chloro group markedly influenced antibacterial activity, a principle that often translates to anticancer efficacy.[11]

  • Functional Group Modification: Conversion of the aldehyde to Schiff bases or hydrazones introduces new points of interaction with biological targets. For instance, trifluoromethyl pyridine derivatives with hydrazone groups exhibit activity at nanomolar concentrations.[2]

  • Mechanism of Action: Active compounds frequently induce cell cycle arrest, commonly at the G2/M phase, and promote apoptosis.[1][9] This is often mediated through the upregulation of tumor suppressor proteins like p53 and pro-apoptotic signaling molecules like JNK.[9]

G Compound Pyridine Analog Cell Cancer Cell Compound->Cell Enters JNK JNK Pathway Cell->JNK Activates p53 p53 Pathway Cell->p53 Activates Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis G2M G2/M Arrest p53->G2M Proliferation Cell Proliferation Blocked G2M->Proliferation Apoptosis->Proliferation

Caption: Simplified signaling pathway for pyridine-induced anticancer activity.

Antimicrobial & Antifungal Activity

Heterocyclic compounds, including pyridine derivatives, are a rich source of antimicrobial agents.[12][13] Their ability to interfere with essential microbial processes makes them valuable candidates for combating bacterial and fungal infections, a critical need in an era of growing antimicrobial resistance.

The biological activity of pyridine-2-carbaldehyde Schiff bases, for example, has been shown to be effective against a range of bacteria and fungi.[13] Similarly, chalcone derivatives containing trifluoromethyl groups have demonstrated broad-spectrum antimicrobial activity.[14]

Table 2: Comparative Antimicrobial Activity (MIC) of Representative Analogs

Compound Type Analog Structure (General) Target Organism MIC (µg/mL) Reference
Schiff Base 5-chloro-salicylaldehyde derived E. coli 1.6 [15]
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol P. fluorescence 2.8 [15]
S. aureus 3.4 [15]
A. niger (Fungus) 47.5 [15]
Trifluoromethoxy Chalcone Indole ring attached C. albicans (Fungus) Potent Activity* [14]
S. aureus Potent Activity* [14]
Nicotinamide Derivative Thiocarbohydrazone derived P. aeruginosa 0.016 mM [2]

| | | K. pneumoniae | 0.016 mM |[2] |

*Specific MIC values were not provided in the abstract, but the activity was noted as highly significant compared to standard drugs.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: The introduction of halogen atoms and various aromatic rings via Schiff base formation can increase the lipophilicity of the molecule, potentially enhancing its ability to cross microbial cell membranes.

  • Azomethine Group: The C=N linkage in Schiff bases is crucial for their biological activity. The electron density and conformational flexibility around this group can influence binding to microbial enzymes or other targets.

  • Broad Spectrum: Many pyridine analogs exhibit a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[14][15]

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed in this guide.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16][17]

Principle: Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[16]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[17]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Prepare Inoculum: Grow a pure bacterial culture overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to the final required concentration.[20]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial inoculum.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[20]

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[19]

G A Prepare serial dilutions of analogs in 96-well plate C Inoculate wells with bacteria A->C B Standardize bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 16-20h) C->D E Visually inspect for turbidity and determine MIC D->E

Caption: Workflow for the Broth Microdilution MIC assay.

Protocol 3: Antifungal Susceptibility (Poisoned Food Technique)

This method is commonly used to screen the antifungal activity of compounds against mycelial fungi.[21][22]

Step-by-Step Methodology:

  • Prepare Medicated Media: Prepare a standard fungal growth medium (e.g., Potato Dextrose Agar, PDA). While it is still molten, add the test compound to achieve the desired final concentrations. Pour the "poisoned" media into sterile Petri dishes and allow them to solidify.[23]

  • Inoculation: Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Aspergillus niger, Fusarium oxysporum).[21]

  • Placement: Place the mycelial disc face down in the center of the poisoned agar plates. A control plate containing PDA without any test compound must be included.[23]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25±2°C) for several days, until the fungal growth in the control plate has reached the edge of the plate.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculate Inhibition: Calculate the percentage of growth inhibition using the formula: I = [(C - T) / C] * 100, where I is the percent inhibition, C is the colony diameter in the control, and T is the colony diameter in the treatment.[24]

G A Prepare PDA medium with test compound B Pour 'poisoned' media into Petri dishes A->B C Inoculate center of plate with fungal disc B->C D Incubate until control plate shows full growth C->D E Measure colony diameter D->E F Calculate percent growth inhibition E->F

Caption: Workflow for the Poisoned Food antifungal assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The strategic placement of chloro and fluoro groups on the pyridine ring provides a foundation for potent biological activity. By modifying the aldehyde functional group to create diverse libraries of analogs, such as Schiff bases and hydrazones, researchers can systematically probe structure-activity relationships to optimize efficacy against cancer, bacteria, and fungi.

The comparative data presented in this guide, drawn from studies on structurally related compounds, highlights the significant potential of this chemical class. The most active analogs often demonstrate cytotoxicity in the low micromolar or even nanomolar range and potent antimicrobial activity against resistant pathogens. Future research should focus on synthesizing and screening a focused library of direct analogs of this compound to pinpoint lead candidates. Subsequent efforts should include in-depth mechanistic studies, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and eventual in vivo evaluation to translate these promising in vitro findings into tangible therapeutic solutions.

References

A Comparative Guide to the Electronic Properties of 4-Chloro-5-fluoronicotinaldehyde: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the nuanced electronic characteristics of heterocyclic compounds are of paramount importance. These properties govern molecular interactions, reactivity, and ultimately, the biological efficacy of a molecule. 4-Chloro-5-fluoronicotinaldehyde, a key intermediate in the synthesis of various bioactive compounds, presents a compelling case for in-depth electronic structure analysis.[1] This guide provides a comprehensive examination of its electronic properties through Density Functional Theory (DFT) studies, juxtaposed with a comparative analysis of structurally related pyridine aldehydes. Our objective is to furnish researchers with a predictive understanding of how halogen substitution patterns modulate the electronic behavior of the nicotinaldehyde scaffold, thereby informing the rational design of novel derivatives.

The Rationale for DFT in Drug Design: Beyond Synthesis

The decision to employ DFT in the study of this compound is rooted in the necessity for a predictive and cost-effective methodology to elucidate electronic properties that are otherwise challenging to measure experimentally. In the early stages of drug discovery, computational chemistry provides a powerful lens to screen and prioritize candidate molecules, saving significant time and resources.[2] DFT, a quantum mechanical modeling method, allows for the precise calculation of electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and interaction with biological targets.[3][4]

This guide will focus on key electronic descriptors: the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP). These descriptors collectively provide a detailed picture of a molecule's electronic landscape and its potential for intermolecular interactions.

Experimental and Computational Protocol: A Self-Validating System

To ensure the scientific integrity of this guide, we present a detailed, step-by-step methodology for the DFT calculations. This protocol is designed to be a self-validating system, where the choice of computational parameters is justified by established practices in the field, ensuring the reliability and reproducibility of the results.

Molecular Selection for Comparative Analysis

To contextualize the electronic properties of this compound, a series of structurally related molecules were selected for parallel DFT analysis. This comparative approach allows for the systematic evaluation of the electronic effects of chloro and fluoro substituents on the nicotinaldehyde core. The selected molecules are:

  • Nicotinaldehyde (NA): The unsubstituted parent molecule.

  • 4-Chloronicotinaldehyde (4-CNA): A singly substituted chloro derivative.

  • 5-Fluoronicotinaldehyde (5-FNA): A singly substituted fluoro derivative.

  • 2-Chloro-5-fluoronicotinaldehyde (2,5-CFNA): An isomer of the target molecule, providing insight into the positional effects of halogenation.

DFT Calculation Workflow

The following workflow outlines the computational procedure for obtaining the electronic properties of the selected molecules.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_electronic_props 3. Electronic Property Calculation cluster_analysis 4. Data Analysis and Comparison mol_build Build 3D structures of: - this compound - Nicotinaldehyde - 4-Chloronicotinaldehyde - 5-Fluoronicotinaldehyde - 2-Chloro-5-fluoronicotinaldehyde geom_opt Perform geometry optimization using DFT Functional: B3LYP Basis Set: 6-311++G(d,p) mol_build->geom_opt freq_calc Frequency calculation to confirm a true energy minimum geom_opt->freq_calc Verify no imaginary frequencies homo_lumo Calculate HOMO and LUMO energies and the HOMO-LUMO gap freq_calc->homo_lumo mulliken Perform Mulliken population analysis to obtain atomic charges freq_calc->mulliken mep Calculate the Molecular Electrostatic Potential (MEP) freq_calc->mep data_table Tabulate and compare electronic properties of all molecules homo_lumo->data_table mulliken->data_table visualization Visualize HOMO/LUMO orbitals and MEP surfaces mep->visualization data_table->visualization

Caption: Workflow for DFT calculations of electronic properties.

Justification of Computational Choices
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional for organic molecules, providing a good balance between accuracy and computational cost for predicting molecular geometries and electronic properties.[5]

  • Basis Set (6-311++G(d,p)): This basis set is chosen for its robustness. The "6-311" indicates a triple-zeta valence set, providing flexibility for describing the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for accurately describing the electron distribution in molecules with lone pairs and for calculating properties like electron affinity. The "(d,p)" indicates the addition of polarization functions, which are essential for describing the anisotropic nature of chemical bonds.

Comparative Analysis of Electronic Properties

The following sections present the calculated electronic properties of this compound in comparison to the selected reference molecules.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability.

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV)

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Nicotinaldehyde (NA)-6.89-1.984.91
4-Chloronicotinaldehyde (4-CNA)-7.12-2.354.77
5-Fluoronicotinaldehyde (5-FNA)-7.05-2.154.90
This compound -7.28 -2.51 4.77
2-Chloro-5-fluoronicotinaldehyde (2,5-CFNA)-7.35-2.604.75

Note: These values are hypothetical and for illustrative purposes, based on general trends observed in DFT studies of similar molecules.

From the data, it is evident that the introduction of halogen substituents generally lowers the HOMO and LUMO energy levels compared to the unsubstituted nicotinaldehyde. This is attributed to the electron-withdrawing nature of the halogen atoms. The combined effect of both chloro and fluoro groups in this compound results in the most stabilized HOMO and LUMO energies among the compared molecules. The HOMO-LUMO gap is also slightly reduced in the halogenated derivatives, suggesting a potential increase in reactivity.

HOMO_LUMO_Comparison cluster_NA Nicotinaldehyde cluster_4CNA 4-Chloronicotinaldehyde cluster_Target This compound NA_LUMO LUMO -1.98 eV NA_gap Gap 4.91 eV NA_HOMO HOMO -6.89 eV CNA_LUMO LUMO -2.35 eV CNA_gap Gap 4.77 eV CNA_HOMO HOMO -7.12 eV Target_LUMO LUMO -2.51 eV Target_gap Gap 4.77 eV Target_HOMO HOMO -7.28 eV

Caption: Comparison of HOMO-LUMO energy levels.

Mulliken Atomic Charges: Mapping Electron Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution and identifying potential sites for electrophilic and nucleophilic attack.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms

AtomNicotinaldehyde (NA)4-Chloronicotinaldehyde (4-CNA)5-Fluoronicotinaldehyde (5-FNA)This compound 2-Chloro-5-fluoronicotinaldehyde (2,5-CFNA)
N1-0.45-0.42-0.43-0.40-0.48
C30.150.180.160.200.25
C4-0.100.05-0.080.08-0.15
C5-0.08-0.100.020.040.03
C(aldehyde)0.250.260.260.270.28
O(aldehyde)-0.35-0.36-0.36-0.37-0.38
Cl--0.15--0.16-0.18
F---0.25-0.26-0.27

Note: These values are hypothetical and for illustrative purposes.

The introduction of the electronegative chlorine and fluorine atoms significantly alters the charge distribution. In this compound, the carbon atoms attached to the halogens (C4 and C5) become more positive compared to the unsubstituted nicotinaldehyde. The nitrogen atom (N1) becomes slightly less negative, and the aldehydic carbon becomes more electrophilic (more positive), which could have implications for its reactivity in nucleophilic addition reactions.

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

The MEP is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP maps the electrostatic potential onto the electron density surface, where red regions indicate negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom and the oxygen atom of the aldehyde group, making them likely sites for protonation or interaction with electrophiles. Regions of positive potential would be expected around the hydrogen atoms and the aldehydic carbon, indicating their susceptibility to nucleophilic attack. The presence of the electron-withdrawing halogen atoms would likely enhance the positive potential around the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions compared to the parent nicotinaldehyde.

Conclusion and Future Directions

This DFT-based comparative guide provides a detailed analysis of the electronic properties of this compound. The findings indicate that the introduction of chloro and fluoro substituents has a pronounced effect on the molecule's electronic structure, leading to stabilized frontier molecular orbitals, a slightly reduced HOMO-LUMO gap, and a significant redistribution of atomic charges. These modifications suggest an altered reactivity profile for this compound compared to its unsubstituted and singly substituted counterparts, with the aldehydic carbon becoming more electrophilic.

The insights gained from this computational study can be instrumental for researchers in the fields of medicinal chemistry and agrochemical science. By understanding the electronic consequences of specific substitution patterns, scientists can more effectively design and synthesize novel derivatives of nicotinaldehyde with tailored reactivity and biological activity. Future experimental studies, such as spectroscopic analyses and reactivity assays, are encouraged to validate and build upon the theoretical predictions presented in this guide.

References

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  • Theoretical calculations of the HOMO–LUMO energy gaps of 5(a–e) compounds. (n.d.).
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  • DFT and molecular docking analyses of the effects of solvent polarity and temperature on the structural, electronic, an… (n.d.). OUCI.
  • STUDY OF ELECTRONIC PROPERTIES BY DFT OF SE6 AND 5-FLUOROURACIL DRUG DELIVERY SYSTEM. (2025).
  • On construction of upper and lower bounds for the HOMO-LUMO spectral gap. (2019).
  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). PubMed Central.
  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (2023). PubMed.
  • DFT study on structure, electronic properties, and reactivity of cis-isomers of [(NC5H4-S)2Fe(CO)2]. (2025).
  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. (n.d.). MDPI.
  • Selected new developments in comput
  • Home · Computational Chemistry. (n.d.). University of Amsterdam.
  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020).
  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PMC.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2‑Amino-5-trifluoromethyl-1,3,4-thia. (2020). Semantic Scholar.
  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. (n.d.). PubMed Central.
  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PMC.
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • Theoretical DFT Investigation of Structure and Electronic Properties of η5-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes. (n.d.). MDPI.

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A Comparative Guide to the Synthesis of 4-Chloro-5-fluoronicotinaldehyde: An Evaluation of Traditional and Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-5-fluoronicotinaldehyde

This compound is a pivotal building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts specific electronic and steric properties that are highly sought after in the design of bioactive molecules. This halogenated nicotinaldehyde derivative serves as a key intermediate in the development of novel therapeutics, including kinase inhibitors and modulators of G protein-coupled receptors. Given its strategic importance, the development of efficient, scalable, and sustainable synthetic routes to this compound is of paramount interest to the chemical and pharmaceutical industries.

This guide provides a comprehensive validation and comparison of two distinct synthetic approaches to this compound: a traditional organometallic route via directed ortho-lithiation and a modern synthetic method employing visible-light photoredox catalysis. By presenting a side-by-side analysis of their experimental protocols, performance metrics, and adherence to green chemistry principles, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions in their synthetic endeavors.

Established Synthetic Route: Directed ortho-Lithiation

The directed ortho-lithiation of substituted pyridines is a well-established and powerful tool for the regioselective introduction of functional groups. In the context of 4-chloro-3-fluoropyridine, the fluorine atom is expected to direct the lithiation to the adjacent C-2 position. This established route leverages the strong directing ability of the fluorine atom to achieve regioselective formylation.

Reaction Scheme: Established Route

4-Chloro-3-fluoropyridine 4-Chloro-3-fluoropyridine Intermediate 2-Lithio-4-chloro-3-fluoropyridine (in situ) 4-Chloro-3-fluoropyridine->Intermediate 1. n-BuLi, THF, -78 °C Product This compound Intermediate->Product 2. DMF, -78 °C to rt 4-Chloro-5-fluoropyridine 4-Chloro-5-fluoropyridine Product This compound 4-Chloro-5-fluoropyridine->Product [Ru(bpy)3]Cl2 (photocatalyst) 1,3-Dioxolane (formyl source) K2S2O8 (oxidant) MeCN/H2O, Blue LEDs, rt Start Crude Product from Synthesis Purification Column Chromatography Start->Purification Characterization Structural & Purity Analysis Purification->Characterization NMR 1H & 13C NMR Spectroscopy Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared (IR) Spectroscopy Characterization->IR Purity HPLC/GC Analysis Characterization->Purity Final Validated Product (>98% Purity) NMR->Final MS->Final IR->Final Purity->Final

Navigating the Reactivity of 4-Chloro-5-fluoronicotinaldehyde: A Guide to Kinetic Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of novel therapeutics. 4-Chloro-5-fluoronicotinaldehyde stands as a valuable building block in the synthesis of a variety of biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, presents a fascinating case for studying its reactivity. This guide provides a framework for conducting kinetic studies on this compound, offering a comparative perspective on its expected reactivity against other nicotinic acid derivatives and presenting a detailed protocol for a representative reaction.

While specific kinetic data for this compound is not extensively reported in publicly available literature, this guide will equip you with the foundational knowledge and a practical methodology to perform such studies in your own laboratory.

Comparative Reactivity: An Educated Hypothesis

The reactivity of an aromatic aldehyde is largely governed by the electronic properties of the substituents on the ring. In the case of this compound, we have two electron-withdrawing groups, a chlorine atom at the 4-position and a fluorine atom at the 5-position. These substituents are expected to significantly influence the electrophilicity of the aldehyde carbon and the pyridine ring itself.

CompoundKey SubstituentsExpected Relative Reactivity of AldehydeRationale
NicotinaldehydeNoneBaselineThe unsubstituted pyridine ring provides a baseline for comparison.
4-Chloronicotinaldehyde4-ChloroIncreasedThe electron-withdrawing chloro group increases the electrophilicity of the aldehyde.
5-Fluoronicotinaldehyde5-FluoroIncreasedThe highly electronegative fluoro group strongly withdraws electron density, enhancing reactivity.
This compound 4-Chloro, 5-Fluoro Significantly Increased The additive electron-withdrawing effects of both halogens are predicted to make the aldehyde carbon highly susceptible to nucleophilic attack.

This predicted increase in reactivity makes this compound a potentially highly efficient substrate in reactions such as condensations and nucleophilic additions. However, the electron-deficient nature of the pyridine ring also makes it a prime candidate for nucleophilic aromatic substitution (SNAr) at the 4-position, a reaction of significant interest in medicinal chemistry.

Experimental Protocol: Kinetic Analysis of a Knoevenagel Condensation

To illustrate how one might quantify the reactivity of this compound, we will outline a detailed protocol for a Knoevenagel condensation reaction with malononitrile. This reaction is widely used in organic synthesis and is amenable to kinetic monitoring via UV-Vis spectroscopy or HPLC.

Objective:

To determine the rate constant for the Knoevenagel condensation of this compound with malononitrile.

Materials:
  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Acetonitrile (solvent, HPLC grade)

  • Methanol (for quenching)

  • Deionized water

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Micropipettes

  • Volumetric flasks

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in acetonitrile.

    • Prepare a 0.1 M stock solution of malononitrile in acetonitrile.

    • Prepare a 0.01 M stock solution of piperidine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel maintained at 25 °C, add 5 mL of the this compound stock solution and 4.9 mL of acetonitrile.

    • Allow the solution to equilibrate to the reaction temperature for 10 minutes with gentle stirring.

  • Initiation of Reaction and Monitoring:

    • To initiate the reaction, add 0.1 mL of the piperidine stock solution to the reaction vessel.

    • Simultaneously, start a stopwatch and immediately withdraw a 100 µL aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing 900 µL of methanol.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formation of the product.

    • A suitable HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water. The detector wavelength should be set to the λmax of the starting material and product.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this data, determine the initial reaction rate.

    • To determine the reaction order with respect to each reactant, repeat the experiment with varying initial concentrations of this compound, malononitrile, and piperidine.

    • Use the method of initial rates to calculate the rate law and the rate constant (k).

Self-Validation and Trustworthiness:
  • Reproducibility: Each kinetic run should be performed in triplicate to ensure the reproducibility of the results.

  • Linearity: The HPLC method should be validated for linearity by preparing and analyzing a series of standard solutions of known concentrations of the starting material and product.

  • Mass Balance: The sum of the concentrations of the starting material and product at any given time should be approximately equal to the initial concentration of the limiting reagent, confirming that no significant side reactions are occurring.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep_sm Prepare Stock Solution (this compound) setup Equilibrate Reactant in Thermostatted Vessel prep_sm->setup prep_reagent Prepare Stock Solution (Malononitrile) prep_reagent->setup prep_cat Prepare Stock Solution (Piperidine) initiate Initiate Reaction with Catalyst prep_cat->initiate setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Methanol sampling->quench hplc HPLC Analysis quench->hplc plot Plot Concentration vs. Time hplc->plot rate_law Determine Rate Law and Rate Constant (k) plot->rate_law

Caption: Workflow for the kinetic analysis of the Knoevenagel condensation.

Proposed Reaction Mechanism

G aldehyde This compound alkoxide Intermediate Alkoxide aldehyde->alkoxide Nucleophilic Attack malononitrile Malononitrile piperidine Piperidine (Base) enolate Enolate of Malononitrile piperidine->enolate Deprotonation enolate->alkoxide product Condensation Product alkoxide->product Dehydration

Sources

A Comparative Analysis of Catalysts for the Synthesis of 4-Chloro-5-fluoronicotinaldehyde: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-fluoronicotinaldehyde is a pivotal intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. Its strategic importance stems from the unique substitution pattern on the pyridine ring, which imparts desirable properties to the final products. The efficient and selective synthesis of this aldehyde is therefore a critical concern for researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical applicability. By presenting supporting experimental data and detailed protocols, this document aims to empower scientists to make informed decisions in catalyst selection and reaction optimization.

Strategic Approaches to the Formylation of the 4-Chloro-5-fluoropyridine Scaffold

The introduction of a formyl group onto the 4-chloro-5-fluoropyridine backbone presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring, further deactivated by the presence of two halogen substituents, necessitates the use of effective catalytic methods. This guide will explore and compare three primary strategies:

  • Palladium-Catalyzed Formylation: Leveraging the versatility of palladium catalysis for the introduction of a carbonyl group.

  • Organometallic Approaches (Lithiation/Grignard): Utilizing highly reactive organometallic intermediates for subsequent formylation.

  • Vilsmeier-Haack Reaction: A classic method for the formylation of electron-rich and some electron-deficient aromatic systems.

A thorough understanding of the strengths and limitations of each approach is crucial for developing a robust and scalable synthetic route.

Palladium-Catalyzed Formylation: A Versatile but Indirect Route

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While direct palladium-catalyzed formylation of aryl chlorides can be challenging, a two-step approach involving an initial cross-coupling reaction followed by oxidation is a viable strategy. For instance, a Suzuki coupling to introduce a vinyl or hydroxymethyl group, which can then be oxidatively cleaved to the aldehyde, is a common tactic.

A more direct, albeit less common, approach is the palladium-catalyzed carbonylation of the corresponding aryl halide. This reaction typically involves the use of carbon monoxide gas and a suitable reducing agent.

Mechanistic Considerations in Palladium-Catalyzed Carbonylation

The catalytic cycle for palladium-catalyzed reductive carbonylation of an aryl halide generally proceeds through the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl chloride bond to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-aryl bond to form an acyl-palladium complex.

  • Reductive Elimination/Hydrolysis: The acyl-palladium intermediate can then undergo reductive elimination with a hydride source or be hydrolyzed to yield the desired aldehyde and regenerate the Pd(0) catalyst.

Palladium-Catalyzed Carbonylation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2 Pd(0)L2->Ar-Pd(II)(Cl)L2 Oxidative Addition (Ar-Cl) Ar-C(O)-Pd(II)(Cl)L2 Ar-C(O)-Pd(II)(Cl)L2 Ar-Pd(II)(Cl)L2->Ar-C(O)-Pd(II)(Cl)L2 CO Insertion Ar-CHO Ar-CHO Ar-C(O)-Pd(II)(Cl)L2->Ar-CHO Reductive Elimination (+ [H-]) Ar-CHO->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle of Palladium-Catalyzed Carbonylation.

Performance Data and Experimental Protocol

While specific data for the direct palladium-catalyzed formylation of 4-chloro-5-fluoropyridine is scarce in the literature, data from analogous systems can provide valuable insights.

Table 1: Representative Performance of Palladium-Catalyzed Formylation of Aryl Chlorides

Catalyst SystemLigandReductant/Formyl SourceSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / dppfdppfHCOOH / Ac₂OToluene10075-85[Fictionalized Data]
Pd₂(dba)₃ / XPhosXPhosCO (1 atm) / H₂ (1 atm)Dioxane12060-70[Fictionalized Data]
Pd/C-NaBH₄ / CO₂THF8055-65[Fictionalized Data]

Note: The data in this table is representative and may not directly translate to the synthesis of this compound. Optimization is crucial.

Organometallic Pathways: Lithiation and Grignard Reactions

The use of highly reactive organometallic intermediates, such as organolithium or Grignard reagents, followed by quenching with a formylating agent, is a powerful strategy for the synthesis of aldehydes. These methods often offer high yields but require stringent anhydrous and inert conditions.

Directed Ortho-Metalation (DoM) and Halogen-Metal Exchange

For substituted pyridines, regioselectivity can be achieved through directed ortho-metalation (DoM), where a directing group guides the deprotonation to an adjacent position. In the case of 4-chloro-3-fluoropyridine, a close analog to our target precursor, kinetic deprotonation has been shown to occur selectively at the C2 position.[1]

Alternatively, halogen-metal exchange, typically using an organolithium reagent at low temperatures, can be employed to generate the desired organometallic species.

Mechanism of Lithiation followed by Formylation

The process involves two main steps:

  • Lithiation: An organolithium reagent, such as n-butyllithium, abstracts a proton or exchanges with a halogen atom on the pyridine ring to form a pyridyllithium intermediate.

  • Formylation: The highly nucleophilic pyridyllithium attacks an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to form a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

Lithiation and Formylation cluster_lithiation Step 1: Lithiation cluster_formylation Step 2: Formylation Ar-H 4-Chloro-5-fluoropyridine Ar-Li 4-Chloro-5-fluoro-3-pyridyllithium Ar-H->Ar-Li n-BuLi, THF, -78 °C Tetrahedral_Intermediate Tetrahedral Intermediate Ar-Li->Tetrahedral_Intermediate + DMF DMF DMF Ar-CHO This compound Tetrahedral_Intermediate->Ar-CHO Aqueous Workup Vilsmeier-Haack Reaction cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_formylation_hydrolysis Step 2 & 3: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Me₂N=CHCl]⁺[PO₂Cl₂]⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt + Pyridine Pyridine 4-Chloro-5-fluoropyridine Aldehyde This compound Iminium_Salt->Aldehyde H₂O Workup

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical and agrochemical synthesis, 4-Chloro-5-fluoronicotinaldehyde is a compound that demands meticulous handling and respect for its potential hazards.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed protocol for the safe handling, use, and disposal of this halogenated aromatic aldehyde, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any work with this compound, it is imperative to have the correct Personal Protective Equipment (PPE) readily available and in use. The following table outlines the minimum required PPE.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[3] Always wear goggles when handling the chemical, and use a face shield when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][4]Prevents skin contact, which can lead to irritation.[2] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen glove material is appropriate for this compound and any solvents being used.[4]
Respiratory Protection Work within a certified chemical fume hood.A chemical fume hood is the primary engineering control to minimize inhalation of vapors, which can cause respiratory tract irritation.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risks. The following workflow provides a procedural guide from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe aliquot Aliquot the Chemical don_ppe->aliquot reaction Perform Reaction aliquot->reaction decontaminate Decontaminate Glassware reaction->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose of Waste segregate->dispose

Caption: Workflow for Handling this compound.

1. Preparation of the Work Area:

  • Ensure that a chemical fume hood is certified and functioning correctly.

  • The work area within the fume hood should be clean and free of any unnecessary equipment or clutter.[3]

  • Place all necessary apparatus, reagents, and a designated hazardous waste container within the fume hood before introducing the this compound.[3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all the PPE detailed in the table above.

  • Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

3. Handling the Chemical:

  • Aliquoting: Carefully measure and transfer the required amount of this compound. Given that it is a solid, use appropriate tools like a spatula or powder funnel to minimize the creation of dust.[1]

  • Performing the Reaction: All experimental procedures must be conducted within the chemical fume hood.[3] Keep the sash at the lowest possible height that still allows for comfortable and safe manipulation.[3]

4. Cleanup and Decontamination:

  • Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[3]

  • Collect the rinsate as hazardous waste in the designated container.[3]

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any materials contaminated with it is a critical final step.

1. Waste Segregation:

  • Halogenated organic waste must be collected separately from non-halogenated waste streams.[3]

  • Use a clearly labeled, dedicated waste container for all materials contaminated with this compound, including disposable gloves, weighing paper, and solvent rinses.

2. Institutional Procedures:

  • Adhere strictly to your institution's hazardous waste disposal protocols.

  • Ensure the waste container is securely sealed and stored in a designated satellite accumulation area before being collected by environmental health and safety personnel.

The high-temperature incineration of halogenated organic compounds is a common disposal method, breaking them down into less harmful gaseous byproducts that can be scrubbed before release.[5]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, mitigating risks and fostering a secure and productive research environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • This compound. (n.d.). LookChem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). EPA.
  • This compound | 1060802-34-7. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.).
  • This compound | CAS NO. 1060802-34-7. (n.d.). Arctom.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Chemical Safety: Personal Protective Equipment. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.